4,5-Difluoro-1H-indole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-difluoro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFXCRBXBVXTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646541 | |
| Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-61-5 | |
| Record name | 4,5-Difluoro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-difluoro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 4,5-Difluoro-1H-indole-2-carboxylic Acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4,5-Difluoro-1H-indole-2-carboxylic acid (CAS No. 884494-61-5), a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via the Fischer indole reaction, explores its chemical reactivity, and discusses its applications in modern drug discovery. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Value of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of fluorine atoms onto this scaffold can profoundly and beneficially alter a molecule's pharmacological profile. Fluorine's high electronegativity and small size can modulate factors such as metabolic stability (by blocking sites of oxidative metabolism), binding affinity (through favorable electrostatic interactions), and membrane permeability.
This compound is a versatile synthetic intermediate that leverages these advantages. The vicinal difluoro substitution on the benzene portion of the indole ring introduces unique electronic properties, influencing the reactivity of the entire molecule. This guide serves as a practical resource for scientists looking to incorporate this valuable building block into their research and development programs.
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the successful application of any chemical intermediate. The key properties of this compound are summarized below.
Core Properties
A compilation of essential identification and physical data is presented in Table 1. While some experimental values are not publicly documented, reliable predicted data provides a strong foundation for experimental design.
| Property | Value | Source |
| CAS Number | 884494-61-5 | Chemical Supplier Catalogs[1] |
| Molecular Formula | C₉H₅F₂NO₂ | Chemical Supplier Catalogs[1] |
| Molecular Weight | 197.14 g/mol | PubChem[2] |
| Appearance | Predicted: White to off-white solid | N/A |
| Boiling Point | 427.4 ± 40.0 °C (Predicted) | MySkinRecipes Chemical DB[3] |
| Density | 1.605 ± 0.06 g/cm³ (Predicted) | MySkinRecipes Chemical DB[3] |
| pKa | ~3.5 - 4.0 (Predicted) | N/A |
Note on pKa: The pKa of the parent indole-2-carboxylic acid is approximately 3.8. The electron-withdrawing nature of the two fluorine atoms is expected to slightly increase the acidity of the carboxylic acid, lowering the pKa.
Solubility Profile
The compound is expected to be poorly soluble in water and non-polar organic solvents like hexanes. It should exhibit moderate to good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol.
Spectroscopic Data (Predicted & Interpreted)
While experimentally derived spectra for this specific compound are not widely published, a detailed analysis of its structural analogues allows for an accurate prediction of its key spectroscopic features.
2.3.1 ¹H NMR Spectroscopy
Solvent: DMSO-d₆
-
-COOH (Carboxylic Acid Proton): A very broad singlet is expected far downfield, typically between 12.0-13.0 ppm . Its breadth is due to hydrogen bonding and exchange.
-
-NH (Indole Proton): A broad singlet is anticipated between 11.5-12.0 ppm .
-
Aromatic Protons (H6, H7): The protons on the benzene ring will appear as a complex multiplet between 7.0-7.6 ppm . The strong electron-withdrawing fluorine atoms will deshield these protons. The H-F coupling will result in a complex splitting pattern.
-
H3 (Indole Proton): A singlet or a finely split doublet (due to long-range coupling) is expected around 7.1-7.3 ppm .
2.3.2 ¹³C NMR Spectroscopy
Solvent: DMSO-d₆
-
-C=O (Carbonyl Carbon): The carboxylic acid carbonyl will appear around 162-165 ppm .
-
C4 & C5 (Carbons bonded to Fluorine): These carbons will show large C-F coupling constants (¹JCF ≈ 240-260 Hz) and are expected in the 145-155 ppm region. Their exact chemical shift is highly dependent on the electronic environment.
-
Other Aromatic & Heterocyclic Carbons: The remaining carbons of the indole ring will appear in the range of 100-140 ppm . The signals will be split due to C-F coupling (²JCF, ³JCF), further complicating the spectrum.
2.3.3 Infrared (IR) Spectroscopy
Sample: KBr Pellet The IR spectrum provides clear evidence of the key functional groups.[4]
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[4]
-
N-H Stretch (Indole): A sharp to moderately broad peak is expected around 3300-3400 cm⁻¹ .
-
C=O Stretch (Carbonyl): A strong, sharp absorption band will be present in the range of 1680-1710 cm⁻¹ , typical for an aromatic carboxylic acid.[5]
-
C-F Stretch: Strong stretching vibrations for the C-F bonds are expected in the fingerprint region, typically between 1100-1250 cm⁻¹ .
Synthesis and Purification
The most reliable and industrially scalable route to this compound is a two-step process commencing with a Fischer indole synthesis, followed by ester hydrolysis.[6]
Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Step 1: Fischer Indole Synthesis of Ethyl 4,5-difluoro-1H-indole-2-carboxylate
Causality: The Fischer indole synthesis is a classic, robust acid-catalyzed reaction that forms the indole ring from a phenylhydrazine and an enolizable ketone or aldehyde (in this case, ethyl pyruvate).[7] Polyphosphoric acid (PPA) is an excellent catalyst for this transformation as it serves as both the acid source and a dehydrating agent, driving the reaction to completion.[3]
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (2,3-difluorophenyl)hydrazine (1.0 eq).
-
Solvent & Reagent Addition: Add ethanol (5-10 volumes) followed by ethyl pyruvate (1.1 eq). Stir the mixture at room temperature for 30 minutes to pre-form the hydrazone intermediate.
-
Catalyst Addition: Cautiously add polyphosphoric acid (PPA) (3-5 eq by weight) to the mixture. The reaction is exothermic.
-
Cyclization: Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The crude ester will precipitate.
-
Isolation: Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Dry the crude solid under vacuum. If necessary, the ethyl ester can be further purified by recrystallization from an ethanol/water mixture.
Step 2: Hydrolysis to this compound
Causality: Saponification is the standard method for converting an ester to a carboxylic acid. Using a base like sodium hydroxide in an aqueous alcohol mixture ensures miscibility and promotes the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon. Subsequent acidification protonates the carboxylate salt to yield the final product.[8]
Detailed Protocol:
-
Reaction Setup: Suspend the crude or purified ethyl 4,5-difluoro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the suspension.
-
Hydrolysis: Heat the mixture to reflux (approx. 80-90 °C) and stir for 1-3 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is approximately 1-2. The carboxylic acid will precipitate out of the solution.
-
Isolation & Purification: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 40-50 °C. This procedure typically yields a product of high purity.
Chemical Reactivity and Derivatization
The reactivity of this compound is governed by its three key structural features: the carboxylic acid group, the indole N-H proton, and the electron-deficient aromatic system.
Caption: Key reactive sites on the molecule. (Note: The image is a placeholder for a 2D structure diagram)
-
(A) Carboxylic Acid Group: This is the most versatile functional handle. It readily undergoes standard transformations such as amidation (using coupling reagents like EDC/HOBt or by conversion to an acid chloride) and esterification (e.g., Fischer esterification). These reactions are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies.
-
(B) Indole N-H: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated . This position is often modified to block hydrogen bond donation or to introduce groups that can probe specific pockets in a biological target.
-
(C) C3 Position: In a typical indole, the C3 position is the most nucleophilic and susceptible to electrophilic attack. However, the two electron-withdrawing fluorine atoms at C4 and C5 significantly decrease the electron density of the entire ring system. This deactivates the ring towards electrophilic substitution, meaning more forcing conditions may be required for reactions like Vilsmeier-Haack formylation or Mannich reactions compared to non-fluorinated analogues.
Applications in Drug Discovery
This compound is primarily utilized as a sophisticated building block for the synthesis of complex therapeutic agents. Its derivatives have shown promise in various disease areas.
-
Enzyme Inhibitors: The indole-2-carboxylic acid moiety is a known pharmacophore that can chelate metal ions in the active sites of enzymes. This has been exploited in the development of inhibitors for targets like HIV integrase and, more recently, transglutaminases. A patent application describes the use of this compound in the synthesis of potent transglutaminase 2 inhibitors for diseases involving tissue fibrosis.[9]
-
Central Nervous System (CNS) Agents: The indole core is prevalent in CNS-active compounds. The difluoro substitution pattern can enhance blood-brain barrier penetration and metabolic stability, making derivatives of this acid attractive candidates for development as antidepressants, anxiolytics, or antipsychotics.[3]
-
Anticancer Agents: Many kinase inhibitors and other anticancer agents are based on a substituted indole framework. The unique electronic and steric properties imparted by the 4,5-difluoro substitution make this a valuable scaffold for generating novel compounds to target cancer-related signaling pathways.[3][10]
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for this compound is not universally available, data from analogous compounds (e.g., indole-2-carboxylic acid, other fluoroindoles) suggest the following precautions:
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Hazards: May cause skin and serious eye irritation. Harmful if swallowed or in contact with skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is often 2-8°C to ensure long-term stability.[3]
Conclusion
This compound is a high-value chemical intermediate with significant potential in the field of medicinal chemistry. Its difluorinated indole core offers a unique combination of physicochemical properties that can be exploited to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles. The synthetic route via Fischer indolization is robust and scalable, ensuring its accessibility for research and development. This guide provides the foundational knowledge required for scientists to effectively synthesize, characterize, and utilize this powerful building block in their discovery programs.
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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Fischer indole synthesis. Wikipedia. [Link]
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A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, MDPI. [Link]
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie. [Link]
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Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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A Technical Guide to 4,5-Difluoro-1H-indole-2-carboxylic acid (CAS: 884494-61-5): Properties, Synthesis, and Applications in Drug Discovery
Executive Summary: 4,5-Difluoro-1H-indole-2-carboxylic acid is a synthetic heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The strategic placement of two fluorine atoms on the indole core profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics make it a valuable intermediate for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases. This guide provides a comprehensive overview of its physicochemical properties, a robust proposed synthesis protocol, an analysis of its spectroscopic signature, and a discussion of its applications in modern drug discovery, tailored for researchers and drug development professionals.
Introduction: The Strategic Value of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique aromatic and hydrogen-bonding properties allow it to interact with a wide array of biological targets. The deliberate introduction of fluorine atoms onto this scaffold is a well-established strategy to enhance pharmacological profiles. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can lead to:
-
Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.
-
Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.
-
Improved Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can alter the conformation of the molecule to better fit a target's binding pocket.
This compound, CAS 884494-61-5, embodies these advantages. Its structure is primed for derivatization at the carboxylic acid and indole nitrogen positions, making it an ideal starting point for constructing complex, biologically active molecules. This guide serves as a technical resource for scientists looking to leverage this compound in their research and development programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in synthesis and analysis.
Molecular and Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are critical for reaction planning, purification, and formulation development.
| Property | Value | Source(s) |
| CAS Number | 884494-61-5 | [1] |
| Molecular Formula | C₉H₅F₂NO₂ | [1][2] |
| Molecular Weight | 197.14 g/mol | [1][2] |
| MDL Number | MFCD03095188 | [2][3] |
| Predicted Boiling Point | 427.4 ± 40.0 °C | [2][3] |
| Predicted Density | 1.605 ± 0.06 g/cm³ | [2][3] |
| Appearance | White to off-white solid (typical) | General |
| Storage Temperature | 2-8°C, under inert atmosphere | [2][3] |
Predicted Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this specific isomer is scarce, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds[4][5]. These predictions are crucial for reaction monitoring (e.g., via TLC or LC-MS) and for structural confirmation of the final product.
-
¹H NMR: The proton NMR spectrum is expected to be complex due to proton-fluorine (H-F) coupling. The indole N-H proton will appear as a broad singlet at high chemical shift (>11 ppm). The C3-H proton will be a singlet or a narrow triplet (due to long-range coupling) around 7.0-7.3 ppm. The two aromatic protons on the benzene ring (C6-H and C7-H) will appear as complex multiplets between 7.0 and 7.8 ppm, showing coupling to each other and to the fluorine atoms at positions 4 and 5.
-
¹³C NMR: The carbon spectrum will show 9 distinct signals. The carbons directly attached to fluorine (C4 and C5) will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz). Other carbons in the ring will exhibit smaller two-, three-, and four-bond C-F couplings, providing rich data for definitive structural assignment.
-
¹⁹F NMR: The fluorine NMR spectrum is the most direct probe. It is expected to show two distinct signals for F4 and F5, each appearing as a doublet due to coupling to each other (ortho F-F coupling). Each signal will be further split by couplings to nearby protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion for [M-H]⁻ at m/z 196.02. The exact mass measurement would be a key confirmation of the elemental formula.
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the N-H stretch of the indole (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), and strong C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹).
| Spectrum | Functional Group | Predicted Chemical Shift / Wavenumber | Key Feature / Coupling |
| ¹H NMR | Indole N-H | > 11 ppm | Broad singlet |
| Aromatic C6-H, C7-H | 7.0 - 7.8 ppm | Complex multiplets due to H-H and H-F coupling | |
| Indole C3-H | 7.0 - 7.3 ppm | Singlet or narrow triplet | |
| ¹³C NMR | Carboxylic C=O | 165 - 175 ppm | Singlet |
| C4, C5 | 140 - 160 ppm | Doublets, ¹JCF ≈ 240-260 Hz | |
| IR | N-H stretch | ~3300 - 3400 cm⁻¹ | Sharp to medium peak |
| O-H stretch (acid) | ~2500 - 3300 cm⁻¹ | Very broad peak | |
| C=O stretch (acid) | ~1680 - 1710 cm⁻¹ | Strong, sharp peak | |
| C-F stretch | ~1100 - 1300 cm⁻¹ | Strong peaks in fingerprint region |
Synthesis and Purification
While multiple routes to the indole-2-carboxylic acid core exist, the Fischer indole synthesis remains one of the most reliable and versatile methods. It is a robust choice for producing the target compound from commercially available starting materials.
Proposed Retrosynthetic Analysis & Pathway
The synthesis begins with the acid-catalyzed condensation of (2,3-difluorophenyl)hydrazine with an α-ketoacid, such as ethyl pyruvate. The resulting hydrazone undergoes a[4][4]-sigmatropic rearrangement (the core Fischer reaction) to form the indole ring. The final step is the saponification of the ethyl ester to yield the desired carboxylic acid.
Exemplary Synthetic Protocol
This protocol is a representative procedure based on established Fischer indole synthesis methodologies. Causality Note: The choice of a strong acid like polyphosphoric acid (PPA) or Eaton's reagent is crucial for driving the cyclization step, which is often the rate-limiting part of the reaction. The final saponification uses a strong base to ensure complete hydrolysis of the stable ethyl ester.
Step 1: Synthesis of Ethyl 4,5-Difluoro-1H-indole-2-carboxylate
-
To a round-bottom flask, add (2,3-difluorophenyl)hydrazine (1.0 eq) and ethanol.
-
Add ethyl pyruvate (1.05 eq) dropwise to the solution at room temperature.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 2-4 hours, monitoring the formation of the hydrazone intermediate by TLC.
-
Once hydrazone formation is complete, remove the ethanol under reduced pressure.
-
Add polyphosphoric acid (PPA) (10x weight of hydrazine) to the crude hydrazone.
-
Heat the mixture to 80-100°C and stir for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The solid precipitate is the crude ester. Collect it by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography.
Step 2: Saponification to this compound
-
Suspend the crude ethyl ester (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 2N hydrochloric acid (HCl).
-
The desired carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Purification and Characterization Workflow
Validation of the final product's identity and purity is paramount. A standard workflow ensures that the material meets the required specifications for subsequent use.
Applications in Medicinal Chemistry and Drug Discovery
This compound is not typically an active pharmaceutical ingredient itself but rather a high-value starting material. Its utility stems from the strategic positioning of its functional groups and fluorine atoms.
Role as a Key Building Block in Kinase Inhibitor Synthesis
The primary application of this compound is as an intermediate in the synthesis of kinase inhibitors[2][3]. Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The indole scaffold can mimic the adenine region of ATP, enabling it to bind in the kinase ATP-binding site.
The carboxylic acid group at the C2 position is an ideal chemical handle. It can be readily converted into an amide via standard peptide coupling reactions (e.g., using HATU or EDC/HOBt). This allows for the introduction of diverse side chains, which can be tailored to target specific pockets within a kinase active site, thereby controlling potency and selectivity.
The 4,5-difluoro substitution pattern is particularly advantageous:
-
Vectorial Polarity: The two adjacent C-F dipoles create a strong local polarization on one side of the benzene ring, which can be exploited for specific electrostatic or hydrogen-bonding interactions within the protein target.
-
pKa Depression: The electron-withdrawing effect of the two fluorine atoms lowers the pKa of the indole N-H proton, making it a stronger hydrogen bond donor. This can lead to a more potent interaction with a hydrogen bond acceptor (e.g., a backbone carbonyl) in the kinase hinge region.
-
Metabolic Blocking: The C4 and C5 positions are common sites of aromatic hydroxylation. Fluorine substitution at these positions physically blocks this metabolic pathway, enhancing the compound's in vivo stability[2].
A prominent example of a fluorinated indole in an approved kinase inhibitor is Sunitinib (Sutent®), which features a 5-fluoro-2-oxindole core and targets receptor tyrosine kinases like VEGFR and PDGFR. While Sunitinib is not directly derived from the title compound, its clinical success validates the strategic use of fluorine on the indole scaffold to achieve a desirable drug profile.
Emerging Therapeutic Targets
Beyond kinases, the indole-2-carboxylic acid framework is being explored for other targets. Recent research has shown that derivatives can be designed to inhibit protein-protein interactions, such as the interaction with the 14-3-3η protein, which is implicated in liver cancer. The ability to readily diversify the core structure of this compound makes it an attractive starting point for library synthesis against novel and challenging drug targets.
Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for 884494-61-5 is not widely published, the hazards can be reliably inferred from closely related structures like indole-2-carboxylic acid and other fluorinated aromatics.
Hazard Identification
The compound is expected to possess the following hazards based on analogous structures.
| Hazard Class | GHS Classification | Precautionary Statement | Source(s) |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | H302: Harmful if swallowed. | |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315: Causes skin irritation. | |
| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319: Causes serious eye irritation. | |
| STOT - Single Exposure | Category 3 (May cause respiratory irritation) | H335: May cause respiratory irritation. |
Recommended Handling and Storage Procedures
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation of dust or powder.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved particulate respirator may be necessary.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Recommended storage is at 2-8°C[2][3].
Conclusion
This compound is a strategically designed building block that offers significant advantages for medicinal chemistry and drug discovery. The dual fluorine substitution provides a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve biological activity. Its straightforward synthesis via established methods like the Fischer indole synthesis, combined with the versatile reactivity of its carboxylic acid handle, makes it an accessible and valuable component for generating libraries of novel compounds. For researchers aiming to develop next-generation therapeutics, particularly kinase inhibitors, this compound represents a key starting material with high potential for success.
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[1] Kemix Pty Ltd. (n.d.). This compound. Retrieved from [Link]
**** PubMed. (2007). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Retrieved from [Link]
**** Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. Retrieved from [Link]
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4,5-Difluoro-1H-indole-2-carboxylic acid molecular weight
An In-depth Technical Guide to 4,5-Difluoro-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, spectroscopic characterization, synthetic utility, and critical applications. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated indole scaffolds to design next-generation therapeutic agents. The strategic placement of fluorine atoms on the indole ring system significantly enhances metabolic stability and binding affinity, making this compound a valuable intermediate in the synthesis of kinase inhibitors and other targeted therapies.[1][2] This guide consolidates technical data with practical, field-proven insights to support its effective application in research and development settings.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 884494-61-5) is a synthetically versatile intermediate whose value is derived from the unique electronic properties conferred by its vicinal fluorine substituents. These fluorine atoms modulate the acidity of the N-H proton and the electron density of the aromatic system, which can be leveraged to fine-tune the pharmacokinetic and pharmacodynamic properties of derivative compounds.
Below is a summary of its key identifiers and computed physical properties.
| Property | Value | Source |
| CAS Number | 884494-61-5 | [1][2][3] |
| Molecular Formula | C₉H₅F₂NO₂ | [1][2] |
| Molecular Weight | 197.14 g/mol | [1][2] |
| Appearance | Solid (Typically off-white to beige powder) | Inferred from similar compounds |
| Predicted Density | 1.605 ± 0.06 g/cm³ | [1][2] |
| Predicted Boiling Point | 427.4 ± 40.0 °C | [1][2] |
| Storage Temperature | 2-8°C | [1][2] |
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is paramount before its use in sensitive downstream applications. A multi-technique approach is required for unambiguous structural validation and purity assessment.
Caption: Standard analytical workflow for the quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the exchangeable N-H and COOH protons. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F couplings. Based on data for similar indole-2-carboxylic acids, the N-H proton typically appears as a broad singlet downfield (>11 ppm), as does the carboxylic acid proton (>12 ppm).[4]
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbons directly attached to fluorine (C4 and C5) will appear as doublets due to one-bond C-F coupling, which is a key diagnostic feature. The carbonyl carbon of the carboxylic acid is expected in the 160-170 ppm range.
-
¹⁹F NMR: This experiment is crucial for confirming the presence and positions of the fluorine atoms. Two distinct signals are expected, each coupled to the other and to adjacent aromatic protons.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in negative ion mode is ideal for confirming the molecular weight. The primary observation should be the deprotonated molecular ion [M-H]⁻ at an m/z corresponding to ~196.03. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to verify the presence of key functional groups. Expected characteristic absorption bands include:
-
~3300 cm⁻¹: N-H stretch
-
~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid
-
~1680 cm⁻¹: C=O (carbonyl) stretch
-
~1200-1300 cm⁻¹: C-F stretches
Synthetic Applications and Protocols
The primary utility of this compound is as a scaffold for elaboration into more complex, biologically active molecules. Its carboxylic acid handle is a versatile functional group for derivatization, most commonly via amide bond formation.
Caption: Generalized workflow for the synthesis of indole-2-carboxamides from the title compound.
Experimental Protocol: Representative Amide Coupling
This protocol describes a standard procedure for coupling the title compound with a primary amine (e.g., benzylamine) using HATU, a common peptide coupling reagent. The choice of a modern coupling agent like HATU is deliberate; it ensures high efficiency, minimizes side reactions, and operates under mild conditions suitable for complex substrates.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add DIPEA, followed by benzylamine.
-
Activation and Coupling: Add HATU in one portion. The reaction mixture may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting acid by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel or by recrystallization to yield the final product.
This self-validating protocol includes clear monitoring and purification steps, ensuring the integrity of the final compound.
Key Applications in Drug Discovery
The difluorinated indole scaffold is prevalent in modern drug discovery due to its ability to improve potency and pharmacokinetic profiles. The fluorine atoms can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the drug's half-life.
Caption: Major application areas for this compound in drug discovery.
-
Oncology: It is a valuable intermediate for synthesizing kinase inhibitors, which are a cornerstone of targeted cancer therapy.[1] The indole nucleus can act as a hinge-binding motif in many kinase active sites.
-
Infectious Diseases: Research has demonstrated the utility of indole-2-carboxamides, derived from fluorinated precursors, in developing novel agents against Mycobacterium tuberculosis and the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[5][6]
-
Neurological Disorders: The indole scaffold is a well-known privileged structure for CNS targets. This compound serves as a starting point for molecules aimed at treating conditions like depression or other neurological disorders.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling procedures are essential. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general guidance based on related indole carboxylic acids applies.
-
Hazard Identification: Indole derivatives are often classified as irritants. Expect potential for skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Some related compounds are harmful if swallowed or in contact with skin.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[9]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid dust formation.[7][8] Wash hands thoroughly after handling.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8] Recommended storage is at refrigerator temperature (2-8°C) to ensure long-term stability.[1][2]
Disclaimer: This information is for guidance only. Always consult the material-specific SDS provided by the supplier before use.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its unique structural and electronic features provide a robust platform for developing novel therapeutics with enhanced properties. Understanding its molecular profile, analytical characterization, and synthetic versatility is key to unlocking its full potential in the rational design of next-generation drugs.
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An In-depth Technical Guide to 4,5-Difluoro-1H-indole-2-carboxylic acid: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4,5-Difluoro-1H-indole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its unique molecular structure, explore a robust and logical synthetic pathway, and discuss its emerging applications as a key building block for advanced therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction: The Strategic Role of Fluorine in Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic incorporation of fluorine atoms into this scaffold can profoundly and beneficially alter a molecule's physicochemical and pharmacological properties.[2] Fluorination is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity and pKa to improve pharmacokinetic profiles.[2]
This compound (CAS No. 884494-61-5) is a particularly noteworthy example. The vicinal difluoro substitution on the benzene portion of the indole ring introduces a strong dipole moment and alters the electron distribution of the aromatic system. This unique substitution pattern makes it a valuable intermediate in the synthesis of complex pharmaceutical compounds, especially in the development of kinase inhibitors and other biologically active molecules targeting conditions like cancer, inflammation, and neurological disorders.[3] Its structure is pivotal for creating novel heterocyclic compounds with optimized drug-like properties.[3]
Molecular Structure and Physicochemical Properties
The foundational structure of this compound is characterized by an indole ring system with fluorine atoms at the C4 and C5 positions and a carboxylic acid group at the C2 position.
Structure:
Disclaimer: This is a simplified 2D representation.
The electronic properties of the dual fluorine substituents significantly influence the reactivity and biological interactions of the entire molecule. A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 884494-61-5 | [3],[2] |
| Molecular Formula | C₉H₅F₂NO₂ | [3],[2] |
| Molecular Weight | 197.14 g/mol | [3],[2] |
| Predicted Boiling Point | 427.4 ± 40.0 °C | [3],[2] |
| Predicted Density | 1.605 ± 0.06 g/cm³ | [3],[2] |
| Storage Conditions | 2-8°C | [3],[2] |
Synthesis and Mechanistic Insights
Representative Synthetic Protocol
Step 1: Synthesis of Ethyl 4,5-difluoro-1H-indole-2-carboxylate
-
Hydrazone Formation: (2,3-Difluorophenyl)hydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, typically with a catalytic amount of acid (e.g., acetic acid), to form the corresponding hydrazone in situ.
-
Cyclization (Fischer Indolization): The reaction mixture is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid.[5] This induces a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[4][7]
-
Work-up and Purification: The reaction is quenched by pouring it onto ice water and neutralized. The precipitated product, ethyl 4,5-difluoro-1H-indole-2-carboxylate, is collected by filtration, washed, and purified by recrystallization or column chromatography.
Step 2: Hydrolysis to this compound
-
Saponification: The purified ethyl ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide or potassium hydroxide).[8]
-
Heating: The mixture is heated under reflux until the hydrolysis is complete, which can be monitored by Thin Layer Chromatography (TLC).
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. The acidic product, this compound, precipitates out of the solution.
-
Purification: The final product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum.
Mechanistic Workflow
The core of the synthesis, the Fischer Indole Synthesis, is a mechanistically elegant cascade of reactions.
Caption: Synthetic workflow for this compound.
Spectroscopic and Analytical Profile
Detailed experimental spectroscopic data for this specific isomer is scarce in public literature. However, based on the analysis of related fluorinated and non-fluorinated indole-2-carboxylic acids, a predictive profile can be established.
| Analysis | Expected Observations |
| ¹H NMR | Signals expected for the indole NH proton (a broad singlet, typically >11 ppm), the H3 proton (a singlet or doublet, ~7.0-7.3 ppm), and the aromatic protons on the benzene ring (H6 and H7). The H6 and H7 protons will appear as complex multiplets due to H-H and H-F coupling. |
| ¹³C NMR | Resonances for nine distinct carbon atoms are expected. The carboxylic acid carbonyl (C=O) will be the most downfield signal (>160 ppm). The carbons directly bonded to fluorine (C4 and C5) will appear as doublets with large C-F coupling constants. Other carbons will also show smaller couplings to the fluorine atoms. |
| ¹⁹F NMR | Two distinct signals are expected for the non-equivalent fluorine atoms at C4 and C5. These signals will likely appear as doublets of doublets (or more complex multiplets) due to F-F coupling and coupling to adjacent protons (H6). |
| Mass Spec | The molecular ion peak [M+H]⁺ would be expected at m/z 198.03, and the [M-H]⁻ peak at m/z 196.02. A characteristic fragmentation pattern would involve the loss of CO₂ (44 Da) from the carboxylic acid group. |
| IR Spec | Key stretches would include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), the N-H stretch of the indole (~3300-3400 cm⁻¹), the C=O stretch of the carboxylic acid (~1680-1710 cm⁻¹), and strong C-F stretching bands in the fingerprint region (~1100-1300 cm⁻¹). |
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its utility stems from the favorable properties conferred by the difluoro-indole core and the reactive carboxylic acid handle, which allows for straightforward chemical modification, such as amide bond formation.
Intermediate for Antiviral Agents
This molecule has been cited as a key intermediate in the development of novel therapies for viral infections.
-
Hepatitis B Virus (HBV): Patents have disclosed the use of this compound in the synthesis of fused heterocyclic derivatives aimed at treating chronic HBV infections.
-
Herpes Simplex Virus (HSV): The core scaffold is related to compounds like benzavir-2, which have shown potent activity against both acyclovir-sensitive and resistant strains of HSV-1 and HSV-2.[9] The difluoro substitution pattern is critical for the enhanced antiviral potency of these related compounds.[9]
Scaffold for Kinase Inhibitors
The indole scaffold is a well-established pharmacophore for kinase inhibitors, which are a major class of anti-cancer drugs.[10] Fluorination at the 4 and 5 positions can enhance the binding affinity and selectivity of these inhibitors for the ATP-binding pocket of target kinases. While specific kinase inhibitors derived directly from this molecule are not yet widely published, its structural motifs are highly relevant to this field. The general role of indole-based kinase inhibitors is to block aberrant signaling pathways that drive tumor cell proliferation and survival.
Caption: General mechanism of action for indole-based kinase inhibitors.
Conclusion and Future Outlook
This compound represents a strategically designed molecular building block with significant potential in modern drug discovery. The vicinal difluoro substitution provides a unique electronic signature that can be leveraged to enhance the potency, selectivity, and pharmacokinetic properties of derivative compounds. While detailed characterization data remains somewhat elusive in public databases, its documented use as an intermediate in antiviral development underscores its importance. As the demand for novel therapeutics against cancer and infectious diseases continues to grow, we anticipate that this compound and its derivatives will feature more prominently in the discovery and development of next-generation medicines.
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Fischer indole synthesis. (2023, December 1). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Introduction: The Significance of 4,5-Difluoro-1H-indole-2-carboxylic Acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4,5-Difluoro-1H-indole-2-carboxylic Acid
This guide provides a comprehensive technical framework for the spectroscopic analysis of this compound (CAS 884494-61-5). Designed for researchers, medicinal chemists, and quality control professionals, this document moves beyond a simple data sheet to offer a detailed exploration of the principles, protocols, and expected spectral features essential for the unambiguous structural elucidation and characterization of this important pharmaceutical building block.
This compound is a key heterocyclic intermediate in medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active molecules, and the strategic placement of fluorine atoms can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] This particular difluoro-indole derivative serves as a crucial starting material for the synthesis of targeted therapeutics, including kinase inhibitors for oncology and treatments for neurological disorders.[1][2]
Given its role in drug development, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring purity, confirming identity, and guaranteeing the reliability of downstream applications. This guide outlines the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to achieve a complete and validated structural profile.
Molecular Structure and Expected Spectroscopic Behavior
The chemical structure of this compound dictates its spectroscopic signature. The electron-withdrawing nature of the two fluorine atoms at the C4 and C5 positions, combined with the carboxylic acid group at C2, creates a unique electronic environment that influences the chemical shifts and coupling constants observed in NMR spectroscopy, the vibrational modes in IR, and the fragmentation patterns in MS.
Caption: Molecular structure with atom numbering for NMR assignments.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: ¹H NMR is the cornerstone of structural analysis, providing detailed information about the number, environment, and connectivity of protons in a molecule. For a compound like this compound, which possesses exchangeable acidic protons (N-H and COOH), the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice as it can form hydrogen bonds with the analyte, slowing down the exchange rate of the N-H and COOH protons and allowing them to be observed as distinct, albeit often broad, signals.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for a good signal-to-noise ratio.
-
D₂O Exchange: To confirm the N-H and COOH protons, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.
Predicted ¹H NMR Data and Interpretation
The spectrum is expected to show signals for the three aromatic protons on the benzene ring, one proton on the pyrrole ring (H3), and the two acidic protons. The fluorine atoms will introduce complex splitting patterns (H-F coupling).
| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| ~12.0 - 13.0 | COOH | Broad Singlet (br s) | - | The carboxylic acid proton is highly deshielded and subject to hydrogen bonding and exchange. |
| ~11.5 - 12.5 | N-H | Broad Singlet (br s) | - | The indole N-H proton signal is typically broad due to quadrupolar relaxation and exchange. |
| ~7.4 - 7.6 | H7 | Doublet of Doublets (dd) | JH7-H6 ≈ 8-9 Hz, JH7-F(at C5) ≈ 1-2 Hz | H7 is ortho to H6, resulting in a large coupling. A smaller meta coupling to the fluorine at C5 is also possible. |
| ~7.2 - 7.4 | H3 | Doublet of Doublets (dd) | JH3-F(at C4) ≈ 3-4 Hz, JH3-N-H ≈ 2-3 Hz | H3 shows a characteristic 4-bond coupling to the fluorine at C4. It may also show coupling to the N-H proton, which can broaden the signal. |
| ~7.0 - 7.2 | H6 | Triplet of Doublets (td) | JH6-H7 ≈ 8-9 Hz, JH6-F(at C5) ≈ 8-10 Hz | H6 is coupled to both H7 (ortho) and the fluorine at C5 (ortho), resulting in a complex multiplet. |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Causality: ¹³C NMR spectroscopy is indispensable for defining the carbon framework of the molecule. While less sensitive than ¹H NMR, it provides a distinct signal for each unique carbon atom. For fluorinated compounds, the spectra are particularly informative due to the presence of carbon-fluorine couplings (JCF), which can be observed over one to four bonds and are diagnostic of the fluorine substitution pattern.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition.
-
Instrument Setup: Utilize the same spectrometer, switching to the carbon channel.
-
Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A large number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data and Interpretation
Nine distinct carbon signals are expected. The signals for carbons bonded to fluorine (C4, C5) will appear as doublets with large one-bond coupling constants (¹JCF), while adjacent carbons will show smaller two- or three-bond couplings.
| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling | Rationale |
| ~162 - 165 | C9 (C=O) | - | The carboxylic acid carbonyl carbon is the most downfield signal. |
| ~145 - 155 | C4 / C5 | Doublet, ¹JCF ≈ 240-260 Hz | Carbons directly attached to fluorine are significantly shifted downfield and exhibit very large one-bond C-F coupling. |
| ~135 - 140 | C7a | Doublet, ²JCF ≈ 10-15 Hz | This quaternary carbon is coupled to the fluorine at C4. |
| ~125 - 130 | C2 | - | The carbon bearing the carboxylic acid group. |
| ~120 - 125 | C3a | Doublet of Doublets, ²JCF and ³JCF | This quaternary carbon is coupled to both fluorine atoms. |
| ~115 - 120 | C7 | Doublet, ³JCF ≈ 4-6 Hz | Coupled to the fluorine at C5. |
| ~110 - 115 | C6 | Doublet of Doublets, ²JCF and ³JCF | Coupled to both fluorine atoms. |
| ~105 - 110 | C3 | Doublet, ³JCF ≈ 3-5 Hz | Coupled to the fluorine at C4. |
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the definitive technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm error), it provides an unambiguous molecular formula. Electrospray Ionization (ESI) is the preferred method for this compound as it is a soft ionization technique that readily generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions from polar molecules like carboxylic acids, minimizing fragmentation in the source.
Experimental Protocol: HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. Calibrate the instrument immediately prior to analysis using a known standard.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion.
Predicted HRMS Data and Interpretation
-
Molecular Formula: C₉H₅F₂NO₂
-
Monoisotopic Mass: 197.02883 Da[3]
-
Expected Ion in Negative Mode [M-H]⁻: 196.02156 Da
-
Expected Ion in Positive Mode [M+H]⁺: 198.03612 Da
Predicted Fragmentation Pathway: Tandem MS (MS/MS) experiments would reveal the structural integrity. The most likely and diagnostic fragmentation is the loss of carbon dioxide (CO₂) from the carboxylic acid group, a neutral loss of 44.00 Da.
Caption: Primary fragmentation pathway in negative ion ESI-MS/MS.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). For this molecule, IR is excellent for confirming the presence of the carboxylic acid (O-H and C=O stretches), the indole N-H, and the C-F bonds.
Experimental Protocol: IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Predicted IR Data and Interpretation
| Predicted Absorption (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3300 - 3400 | N-H Stretch | Indole N-H | Medium, sharp to slightly broad |
| 2500 - 3300 | O-H Stretch | Carboxylic Acid | Very broad, strong |
| ~1680 - 1710 | C=O Stretch | Carboxylic Acid | Strong, sharp |
| ~1500 - 1620 | C=C Stretch | Aromatic Ring | Medium to strong, multiple bands |
| ~1100 - 1250 | C-F Stretch | Aryl-Fluoride | Strong, sharp |
Integrated Spectroscopic Workflow: A Self-Validating System
No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of multiple orthogonal methods. Each piece of data serves to confirm or refine the hypotheses drawn from the others, creating a self-validating system for structural confirmation.
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 4,5-Difluoro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5-Difluoro-1H-indole-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document offers a detailed theoretical prediction of the spectrum, including chemical shifts, multiplicities, and coupling constants, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. A step-by-step, field-proven protocol for sample preparation and spectral acquisition is provided, ensuring high-quality, reproducible results. This guide is intended to be an essential resource for researchers engaged in the synthesis, characterization, and application of fluorinated indole derivatives, enabling accurate structural elucidation and accelerating drug discovery efforts.
Introduction: The Significance of Fluorinated Indoles and the Power of NMR
Indole scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents targeting a wide range of diseases, including cancer, neurological disorders, and inflammatory conditions.[1] The strategic incorporation of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical and pharmacological properties, such as metabolic stability, binding affinity, and lipophilicity.[2][3] Consequently, the precise and unambiguous characterization of these fluorinated analogues is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules in solution.[4][5] ¹H NMR, in particular, provides a wealth of information regarding the electronic environment and connectivity of protons within a molecule. For fluorinated compounds, the interpretation of ¹H NMR spectra is further enriched by the presence of through-bond scalar couplings between protons and fluorine nuclei (¹⁹F, I = ½), which provide invaluable structural constraints.[6][7]
This guide focuses on this compound, a key building block in the synthesis of complex pharmaceutical intermediates.[8] A thorough understanding of its ¹H NMR spectrum is crucial for reaction monitoring, quality control, and the definitive confirmation of its chemical structure.
Theoretical Framework and Spectral Prediction
The structure and numbering of this compound are shown below:
Caption: Structure of this compound with atom numbering.
Predicted Chemical Shifts (δ)
The predicted chemical shifts for the protons of this compound in a polar deuterated solvent like DMSO-d₆ are summarized in the table below. The carboxylic acid proton and the N-H proton are expected to be significantly downfield and may exhibit broad signals due to hydrogen bonding and exchange with residual water.[11][12][13][14]
The protons on the indole ring (H3, H6, and H7) are influenced by the electron-withdrawing effects of the two fluorine atoms and the carboxylic acid group. The fluorine atoms, particularly the one at C4, will deshield the adjacent protons.
Predicted Multiplicities and Coupling Constants (J)
The multiplicities of the proton signals are determined by the number of neighboring protons and fluorine atoms. The magnitude of the coupling constants (J) provides information about the spatial relationship between the coupled nuclei. For aromatic systems, proton-fluorine couplings can be observed over several bonds.[15][16]
-
H3: This proton is on the pyrrole ring and is expected to be a singlet or a narrow multiplet due to a small coupling to the N-H proton, which is often broadened and may not resolve the coupling.
-
H6: This proton is on the benzene ring and is coupled to the adjacent H7 proton (ortho coupling, ³JHH) and the fluorine atom at C5 (meta coupling, ⁴JHF). This will likely result in a triplet of doublets or a more complex multiplet.
-
H7: This proton is coupled to the adjacent H6 proton (ortho coupling, ³JHH) and the fluorine atom at C4 (meta coupling, ⁴JHF). This will also likely result in a triplet of doublets or a complex multiplet.
The expected couplings are visualized in the diagram below:
Caption: Key predicted proton-proton and proton-fluorine couplings in this compound.
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound in DMSO-d₆.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| COOH | 12.0 - 13.0 | br s | - |
| NH | 11.5 - 12.5 | br s | - |
| H7 | 7.6 - 7.8 | t or dd | ³J(H7-H6) ≈ 8-9, ⁴J(H7-F4) ≈ 4-6 |
| H6 | 7.2 - 7.4 | t or dd | ³J(H6-H7) ≈ 8-9, ⁴J(H6-F5) ≈ 4-6 |
| H3 | 7.0 - 7.2 | s | - |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Multiplicity abbreviations: s = singlet, t = triplet, dd = doublet of doublets, br s = broad singlet.
Experimental Protocol: A Self-Validating System
The following protocol is designed to yield a high-quality, high-resolution ¹H NMR spectrum of this compound. The causality behind each step is explained to ensure a thorough understanding of the experimental choices.
Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and bulbs
-
Small glass vial
-
Cotton or glass wool
-
Vortex mixer or sonicator
-
NMR spectrometer (400 MHz or higher recommended)
Step-by-Step Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry glass vial.
-
Rationale: This amount provides a sufficient concentration for a ¹H NMR experiment, ensuring a good signal-to-noise ratio in a reasonable acquisition time.[17]
-
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Rationale: DMSO-d₆ is an excellent solvent for many carboxylic acids and will solubilize the analyte. Its residual proton signal (around 2.50 ppm) can be used as a secondary chemical shift reference.[4]
-
-
Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved. A clear, homogeneous solution is essential.
-
Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Experimental workflow for NMR sample preparation.
NMR Data Acquisition
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Locking: Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Rationale: The deuterium lock compensates for any magnetic field drift during the experiment, ensuring stable and accurate measurements.
-
-
Shimming: Shim the magnetic field to optimize its homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Rationale: A homogeneous magnetic field across the sample volume is essential for high-resolution NMR.
-
-
Acquisition Parameters: Use a standard single-pulse ¹H NMR experiment with the following typical parameters for a 400 MHz spectrometer:
-
Pulse Angle: 30-45 degrees
-
Spectral Width: 16 ppm (centered around 6-8 ppm)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Data Interpretation and Structural Verification
The acquired ¹H NMR spectrum should be carefully analyzed and compared with the predicted spectrum.
-
Chemical Shifts: Verify that the chemical shifts of the observed signals are in the expected regions.
-
Multiplicities: Analyze the splitting patterns of the signals to confirm the coupling interactions. The characteristic couplings to fluorine are key diagnostic features.
-
Coupling Constants: Measure the J-values from the spectrum. These values should be consistent with the expected ortho proton-proton and meta proton-fluorine couplings.
-
Integration: The integral ratios of the signals for H3, H6, and H7 should be approximately 1:1:1.
Any significant deviations from the predicted spectrum may indicate the presence of impurities, a different isomeric structure, or unexpected solvent effects.
Conclusion
This technical guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently characterize this important fluorinated indole derivative. The detailed analysis of chemical shifts, multiplicities, and coupling constants, particularly the diagnostic proton-fluorine couplings, enables unambiguous structural verification. This knowledge is crucial for advancing research and development in medicinal chemistry and related fields where fluorinated heterocyclic compounds play an increasingly vital role.
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DiMagno, S. G., & Sun, H. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega, 3(7), 7856–7863. [Link]
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Witkop, B., & Goodwin, S. (1953). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Journal of the American Chemical Society, 75(13), 3371–3374. [Link]
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Kasireddy, C., Bann, J. G., & Mitchell-Koch, K. R. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Physical chemistry chemical physics : PCCP, 17(45), 30606–30614. [Link]
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Bell, N. G., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(13), 3762–3772. [Link]
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Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 333-339. [Link]
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A Technical Guide to the ¹³C NMR Spectroscopy of 4,5-Difluoro-1H-indole-2-carboxylic acid
Executive Summary
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,5-Difluoro-1H-indole-2-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Fluorinated indoles represent a critical class of heterocyclic compounds, where the introduction of fluorine atoms can profoundly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy serves as an indispensable tool. This document details the theoretical principles governing the ¹³C NMR spectrum of the title compound, presents a validated experimental protocol for data acquisition, and offers an in-depth interpretation of the spectral data, with a particular focus on the profound effects of the vicinal fluorine substituents and the C-2 carboxyl group on chemical shifts and carbon-fluorine coupling constants.
Introduction: The Structural Significance of Fluorinated Indoles
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine atoms into this scaffold is a widely employed tactic to enhance drug-like properties.[1] For this compound, the presence of two adjacent fluorine atoms on the benzene ring and a carboxylic acid group on the pyrrole ring creates a unique electronic environment.
¹³C NMR spectroscopy provides a direct probe into the carbon framework of a molecule, revealing not only the number and type of carbon atoms but also intricate details about their local electronic environment. For fluorinated compounds, the technique is particularly powerful due to the presence of carbon-fluorine (¹³C-¹⁹F) spin-spin coupling, which provides unambiguous evidence for the proximity of fluorine atoms to specific carbons.[2][3] This guide will dissect the expected ¹³C NMR spectrum of this compound, providing researchers with the foundational knowledge to interpret spectra of this and related compounds with confidence.
Theoretical Principles: Predicting the ¹³C NMR Spectrum
A robust interpretation of the ¹³C NMR spectrum begins with an understanding of the parent indole structure and the predictable effects of its substituents. The ¹³C chemical shifts of the parent indole have been extensively studied and provide a baseline for analysis.[4] The introduction of the difluoro and carboxylic acid moieties induces significant and predictable changes in the chemical shifts (Substituent Chemical Shifts, SCS) and introduces complex signal multiplicities due to J-coupling.
The Influence of the C-2 Carboxylic Acid Group
The carboxylic acid group at the C-2 position is an electron-withdrawing group. Its primary influence is the significant deshielding (downfield shift) of the carbon to which it is attached, C-2. Furthermore, it influences the chemical shifts of adjacent carbons, notably C-3 and C-3a, through resonance and inductive effects. The carboxyl carbon (COOH) itself will appear as a highly deshielded signal, typically in the 160-180 ppm range.[5]
The Profound Impact of Vicinal Fluorine Substituents
Fluorine exerts a strong influence on ¹³C NMR spectra through two primary mechanisms:
-
Large Direct Chemical Shift (SCS) Effect: Fluorine is highly electronegative, causing a strong deshielding effect on the directly attached carbon (the ipso-carbon). This results in a large downfield shift for C-4 and C-5.
-
Through-Bond J-Coupling: The spin-active ¹⁹F nucleus (I=½, 100% natural abundance) couples to ¹³C nuclei, splitting their signals into multiplets. The magnitude of the coupling constant (J) is highly dependent on the number of intervening bonds.[6]
-
¹JCF (One-bond): A very large coupling (typically 240-320 Hz) is observed for the carbons directly bonded to fluorine (C-4 and C-5).[6] This results in two distinct doublets in the proton-decoupled ¹³C spectrum.
-
²JCF (Two-bond): A moderate coupling (typically 15-30 Hz) is expected for carbons two bonds away from a fluorine (e.g., C-4 coupling to C-3a and C-5; C-5 coupling to C-4 and C-6). This will further split the signals of C-3a and C-6 into doublets of doublets or more complex multiplets.
-
³JCF (Three-bond) and beyond: Smaller couplings (typically 0-10 Hz) are observed over three or more bonds. These can further resolve signals and provide crucial long-range connectivity information.[3][7]
-
The interplay of these effects results in a highly informative but complex spectrum that requires careful analysis.
Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹³C NMR spectrum is critical for accurate structural analysis. The following protocol is a self-validating system designed for reliability and reproducibility, suitable for modern NMR spectrometers.[8][9]
Step 1: Sample Preparation
-
Weigh approximately 15-25 mg of this compound. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio in a reasonable timeframe, as ¹³C has a low natural abundance (1.1%).
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for many carboxylic acids, and its deuterium lock signal is standard for most spectrometers. Its solvent peak at ~39.5 ppm does not typically interfere with signals from the indole core.[10]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube securely and vortex gently to ensure homogeneity.
Step 2: Spectrometer Setup and Calibration
-
Insert the sample into the spectrometer's magnet.
-
Lock onto the deuterium signal of the DMSO-d₆ solvent.
-
Tune and match the ¹³C probe to the sample. Causality: Proper tuning and matching maximize the efficiency of radiofrequency pulse transmission and signal detection, which is crucial for the low-sensitivity ¹³C nucleus.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
Step 3: ¹³C Spectrum Acquisition
-
Set the experiment to a standard proton-decoupled ¹³C pulse program (e.g., zgpg30 on Bruker systems).
-
Set the following key parameters:
-
Spectral Width (SW): ~250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the carboxyl and solvent peaks, are captured.
-
Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve a signal-to-noise ratio >20:1 for the weakest signal.
-
Relaxation Delay (d1): 2.0 seconds. Causality: Quaternary carbons and the carboxyl carbon often have long T1 relaxation times. A sufficient delay is essential to allow for full magnetization recovery between pulses, ensuring accurate signal integration and preventing signal attenuation.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Pulse Angle: 30-45 degrees. Causality: Using a smaller flip angle than 90 degrees allows for a shorter relaxation delay, increasing the number of scans that can be acquired in a given time without significant signal saturation.
-
Step 4: Data Processing
-
Apply an exponential multiplication (line broadening factor of 1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to achieve a flat baseline and pure absorption peak shapes.
-
Calibrate the chemical shift axis by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.
-
Integrate the signals and pick the peaks, noting the chemical shift (δ) and any observed coupling constants (J).
Spectral Analysis and Data Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct carbon signals. The assignment is based on predictive principles, comparison to known indole derivatives, and the characteristic splitting patterns induced by the fluorine atoms.[4][11]
Predicted Chemical Shifts and ¹³C-¹⁹F Coupling Constants
The following table summarizes the predicted assignments, chemical shifts (δ), and key coupling constants (J) for the title compound.
| Carbon Atom | Predicted δ (ppm) | Multiplicity | Key Coupling Constant(s) (Hz) | Rationale |
| C-2 | 135 - 142 | d | ³JCF ≈ 3-7 | Deshielded by COOH and N. Shows small coupling to F at C-4. |
| C-3 | 105 - 112 | d | ²JCF ≈ 15-25 | Shielded position adjacent to N. Shows large two-bond coupling to F at C-4. |
| C-3a | 125 - 130 | dd | ²JCF ≈ 15-25, ³JCF ≈ 5-10 | Bridgehead carbon. Coupled to both F at C-4 (two-bond) and F at C-5 (three-bond). |
| C-4 | 148 - 155 | d | ¹JCF ≈ 240-260 | Ipso-carbon, strongly deshielded by F. Large one-bond coupling to F at C-4. |
| C-5 | 145 - 152 | d | ¹JCF ≈ 240-260 | Ipso-carbon, strongly deshielded by F. Large one-bond coupling to F at C-5. |
| C-6 | 110 - 118 | dd | ²JCF ≈ 15-25, ³JCF ≈ 5-10 | Coupled to F at C-5 (two-bond) and F at C-4 (three-bond). |
| C-7 | 115 - 122 | d | ⁴JCF ≈ 1-3 | Coupled weakly to F at C-5 over four bonds. |
| C-7a | 130 - 136 | m | Small JCF | Bridgehead carbon adjacent to N. May show complex small couplings to both F atoms. |
| COOH | 162 - 168 | s | - | Carboxyl carbon, highly deshielded, no direct F coupling. |
Note: Predicted chemical shifts and coupling constants are estimates based on literature data for analogous compounds and general substituent effects. Actual experimental values may vary.
Visualizing Carbon-Fluorine Coupling
The relationships between the carbon atoms and the fluorine substituents, which dictate the splitting patterns, can be visualized. The following diagram illustrates the key through-bond couplings expected to have the largest impact on the spectrum.
Caption: Key ¹³C-¹⁹F through-bond couplings in this compound.
Conclusion
The ¹³C NMR spectrum of this compound is a rich source of structural information, defined by the characteristic chemical shifts of the indole core and profoundly modulated by its substituents. The large, one-bond ¹JCF couplings for C-4 and C-5, and the smaller, multi-bond couplings for adjacent carbons, provide an unmistakable fingerprint for the location of the fluorine atoms. This guide provides the theoretical framework and a practical, validated protocol for researchers to confidently acquire and interpret the ¹³C NMR spectra of this important class of molecules, facilitating unambiguous structure confirmation in synthetic chemistry and drug discovery pipelines.
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Doddrell, D., Craik, D., gant, G., & Clark, P. (1979). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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The Ascendant Role of Fluorinated Indole-2-Carboxylic Acids in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Perspective on a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its inherent planarity and rich electron density allow it to mimic peptide structures and engage in various interactions with biological targets.[2] When this privileged scaffold is strategically modified with fluorine atoms, particularly within the indole-2-carboxylic acid framework, a class of compounds with profound and diverse biological activities emerges.
The introduction of fluorine, the most electronegative element, into an organic molecule is a well-established strategy to modulate its physicochemical and pharmacological properties.[1][3] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, increase lipophilicity to improve membrane permeability, and alter the acidity (pKa) of nearby functional groups, thereby influencing receptor binding affinity.[1][3] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and experimental evaluation of fluorinated indole-2-carboxylic acids, offering field-proven insights for their application in therapeutic agent development.
Core Biological Activities: A Multi-Therapeutic Landscape
Fluorinated indole-2-carboxylic acid derivatives have demonstrated significant potential across several key therapeutic areas, primarily due to their ability to act as potent and often selective inhibitors of crucial enzymes.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The indole scaffold is present in numerous potent anticancer agents, including natural alkaloids like vincristine and targeted therapies like sunitinib.[4] Fluorinated indole-2-carboxylic acids extend this legacy, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines.
Mechanism of Action: A primary mechanism involves the inhibition of protein kinases that are critical for cancer cell growth and survival. For instance, certain indole-2-carboxamides have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] By blocking these kinases, the compounds can halt the cell cycle and induce apoptosis (programmed cell death).[5][6] Studies have shown that specific derivatives can induce G1-S phase cell cycle arrest in liver cancer cells and trigger apoptosis through the modulation of pathways like p53-MDM2.[6][7]
Structure-Activity Relationship (SAR): The anticancer potency is highly dependent on the substitution pattern.
-
Halogenation: The position and number of halogen atoms on the indole's phenyl ring are critical.[5] For example, 5-chloro substitution has been shown to be beneficial for activity.[5][8]
-
Side Chains: The nature of the amide substituent at the C-2 carboxyl group significantly influences activity. Modifications from phenethyl amino carbonyl moieties to 4-phenylpiperazin-1-yl carbonyl groups have been explored to optimize potency.[5]
| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values (µM) | Mechanism of Action Highlight | Reference |
| Indole-2-carboxamides | A549 (Lung), K562 (Leukemia) | 0.01 - 0.12 | EGFR inhibition, p53-MDM2 modulation, G2/M phase arrest | [6] |
| N-(4-fluorobenzyl)indole-2-carboxamide | DAOY (Pediatric Brain Cancer) | 4.10 (Cytotoxic) | Moderate reduction of cell viability | [9] |
| Indole-2-carboxylic acid derived 1,2,3-triazoles | MCF-7 (Breast), HeLa (Cervical), HEK293 (Kidney) | Potent (unspecified) | DNA cleavage activity | [10] |
| 6-acetamido-indole-2-carboxylic acid derivatives | Bel-7402, Hep G2 (Liver) | ~1.17 - 1.55 | IDO1/TDO dual inhibition | [11] |
| Indole-2-carboxamides | A549, MCF-7, Panc-1 (Pancreatic), HT-29 (Colon) | 1.35 (Mean GI₅₀) | EGFR/CDK2 dual inhibition | [5] |
Antiviral Activity: A Focus on HIV-1 Integrase Inhibition
A particularly promising application for fluorinated indole-2-carboxylic acids is in the development of novel antiviral agents, especially as HIV-1 integrase strand transfer inhibitors (INSTIs).[12][13][14] Integrase is a critical enzyme in the HIV life cycle, responsible for inserting the viral DNA into the host cell's genome.[15]
Mechanism of Action: The core mechanism of these inhibitors is the chelation of two divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme.[12][13] The indole nucleus and the C-2 carboxyl group form a pharmacophore that binds these essential metal cofactors, effectively blocking the strand transfer step of integration and halting viral replication.[13][14]
Structure-Activity Relationship (SAR):
-
C3 Position: Introducing a long-chain substituent at the C3 position of the indole core, such as a fluorobenzyl group, can significantly improve interaction with a hydrophobic pocket near the active site, boosting inhibitory activity.[12][14][16]
-
C6 Position: The addition of halogenated anilines at the C6 position markedly enhances the integrase inhibition effect, likely due to the formation of π-π stacking interactions with the viral DNA.[13][15][16]
| Compound/Derivative | Target Enzyme | Reported IC₅₀ Values (µM) | Key Structural Feature for Activity | Reference(s) |
| Indole-2-carboxylic acid derivatives | HIV-1 Integrase | 0.13 - 6.85 | Long branch on C3, halogenated aniline on C6 | [12][16] |
| 6-((3-fluoro-4-methoxyphenyl)amino)-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid (20a) | HIV-1 Integrase | 0.13 | Optimized C3 and C6 substitutions | [12][14] |
| Indole-2-carboxylate derivatives | Influenza A/B | Potent (unspecified) | Broad-spectrum antiviral activity | [17] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases. Indole derivatives, including fluorinated analogs, have shown significant promise as anti-inflammatory agents.[1][18][19]
Mechanism of Action: These compounds can exert their effects through several pathways. A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[4][18] They can also suppress the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with lipopolysaccharide (LPS).[20] Furthermore, some derivatives have been shown to inhibit the activation of MAPKs like JNK, which play a crucial role in the development of chronic inflammatory pain.[21]
Structure-Activity Relationship (SAR):
-
Substitution on Phenyl Ring: The anti-inflammatory activity of indole Schiff base derivatives was found to be highest with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions.[18]
-
Fluorination: 5-fluoro-2-oxindole, a related structure, demonstrated potent antinociceptive and anti-inflammatory effects by reducing JNK activation and normalizing levels of oxidative stress markers.[21]
Visualizing Experimental and Mechanistic Frameworks
To better understand the workflow and mechanisms discussed, the following diagrams provide a visual representation.
Caption: General workflow for discovery and evaluation of bioactive compounds.
Caption: Mechanism of HIV-1 Integrase inhibition by metal chelation.
Field-Proven Experimental Protocols
The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental design. The following are standardized, self-validating protocols for assessing the core activities of these compounds.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an indirect measure of cell viability.[4]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (e.g., DMSO) and untreated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: In Vitro Antiviral Activity (Plaque Reduction Assay)
This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus, measured by the reduction in the number of plaques (zones of cell death) formed in a cell monolayer.[22]
Methodology:
-
Cell Seeding: Grow a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known dilution of virus (e.g., HSV-1) calculated to produce ~50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) mixed with various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-4 days).
-
Staining and Counting: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet to visualize the plaques.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the effective concentration that reduces plaque formation by 50%).
-
Self-Validation: Concurrently, a cytotoxicity assay (e.g., MTT) must be run on uninfected cells with the same compound concentrations to determine the 50% cytotoxic concentration (CC₅₀).[23] A therapeutically relevant compound will have a high Selectivity Index (SI = CC₅₀ / EC₅₀).
Protocol 3: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This protocol assesses a compound's ability to inhibit the production of nitric oxide (NO) in murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS). NO concentration is measured indirectly via one of its stable breakdown products, nitrite, using the Griess reagent.[20]
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce inflammation and NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percent inhibition of NO production relative to the LPS-only control.
Conclusion and Future Outlook
Fluorinated indole-2-carboxylic acids represent a highly versatile and potent class of molecules with significant, demonstrated activities against cancer, viral infections, and inflammation. The strategic incorporation of fluorine provides a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of the indole scaffold. The robust mechanisms of action, such as the chelation of metal cofactors in HIV-1 integrase and the targeted inhibition of oncogenic kinases, provide a solid foundation for rational drug design.
Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects, thereby improving their safety profiles. In vivo studies in relevant animal models are the critical next step to validate the promising in vitro results. As our understanding of the structure-activity relationships deepens, the potential to develop novel, highly effective therapeutic agents from this privileged chemical class will continue to grow, offering new hope for challenging diseases.
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An In-Depth Technical Guide to 4,5-Difluoro-1H-indole-2-carboxylic Acid Derivatives and Analogs
Foreword: The Strategic Value of Fluorination in Indole Scaffolds
To the researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, this guide offers a deep dive into the synthesis, properties, and therapeutic potential of 4,5-difluoro-1H-indole-2-carboxylic acid and its derivatives. The indole ring system is a cornerstone of numerous natural products and pharmaceuticals, revered for its versatile biological activity.[1] The strategic incorporation of fluorine atoms onto this privileged scaffold is a proven method to enhance metabolic stability, modulate electronic properties, and improve pharmacokinetic profiles, thereby unlocking new avenues for drug discovery.[2]
This document eschews a rigid template in favor of a logical, application-focused narrative. We will begin with the foundational synthesis of the core molecule, delve into its derivatization, explore the resulting biological activities and structure-activity relationships (SAR), and conclude with insights into the pharmacokinetic implications of this specific difluorination pattern. Our goal is to provide not just protocols, but a comprehensive understanding of the causality behind the experimental choices, empowering you to leverage this promising chemical entity in your research and development endeavors.
The Core Scaffold: Synthesis and Properties of this compound
The this compound (CAS No: 884494-61-5) serves as a critical starting material for a diverse range of biologically active molecules.[3] Its unique difluorination pattern on the benzene portion of the indole ring system imparts distinct electronic and lipophilic characteristics that can profoundly influence molecular interactions and metabolic fate.
Physicochemical Properties
A summary of the key physicochemical properties of the core scaffold is presented below. These values are essential for understanding its behavior in various solvent systems and for predicting its potential as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C₉H₅F₂NO₂ | [3] |
| Molecular Weight | 197.14 g/mol | [3] |
| Predicted Boiling Point | 427.4 ± 40.0 °C | [3] |
| Predicted Density | 1.605 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis via Fischer Indole Cyclization
The most reliable and widely adopted method for the synthesis of the indole-2-carboxylic acid core is the Fischer indole synthesis.[4][5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and an α-keto acid, such as pyruvic acid or its ethyl ester.[4][5]
The synthesis of ethyl 4,5-difluoro-1H-indole-2-carboxylate, a common precursor to the carboxylic acid, proceeds via the reaction of 2,3-difluorophenylhydrazine with ethyl pyruvate under acidic conditions. The subsequent hydrolysis of the ethyl ester yields the desired this compound.
Caption: Fischer Indole Synthesis of the Core Scaffold.
Detailed Experimental Protocol: Synthesis of Ethyl 4,5-Difluoro-1H-indole-2-carboxylate
This protocol is adapted from established Fischer indole synthesis procedures and is optimized for the preparation of the title compound.[7][8][9]
Materials:
-
2,3-Difluorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Ethanol, absolute
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-difluorophenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure to yield the crude hydrazone. This intermediate can be used in the next step without further purification.
-
-
Fischer Indole Cyclization:
-
To the crude hydrazone, add polyphosphoric acid (10 eq by weight) or Eaton's reagent.
-
Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours. The reaction mixture will become viscous and darken in color. Continue to monitor by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure ethyl 4,5-difluoro-1H-indole-2-carboxylate.
-
Hydrolysis to this compound
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard alkaline hydrolysis conditions.
Procedure:
-
Dissolve the ethyl 4,5-difluoro-1H-indole-2-carboxylate in a mixture of ethanol and aqueous potassium hydroxide (2 M).
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1 M HCl.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Biological Activities and Therapeutic Potential
The this compound scaffold is a versatile building block for synthesizing compounds with a wide range of biological activities. The fluorine atoms at the 4 and 5 positions can significantly enhance binding affinity to biological targets and improve pharmacokinetic properties.
Anticancer Activity
Derivatives of fluorinated indole-2-carboxylic acids have shown significant potential as anticancer agents. For instance, a closely related analog, 5,7-difluoro-3-methyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, has been identified as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[10]
-
EGFR/CDK2 Dual Inhibition: Certain derivatives have demonstrated potent inhibitory activity against both EGFR and CDK2, with IC₅₀ values in the nanomolar range.[10] This dual-targeting approach is a promising strategy for overcoming resistance to single-target therapies in oncology.
| Compound ID | R₁, R₂, R₃ | R₄ | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
| 5e | Cl, H, H | 2-methylpyrrolidin-1-yl | 15 | 13 |
| 5h | H, H, H | 4-methylpiperazin-1-yl | 21 | 11 |
| 5k | H, F, F | piperidin-1-yl | 29 | 19 |
| Table adapted from a study on 5,7-difluoro-3-methyl-indole-2-carboxamides, demonstrating the potential of di-fluoro indole scaffolds.[10] |
Antimicrobial and Antiviral Potential
The indole nucleus is a common feature in many antimicrobial and antiviral agents. While specific data on 4,5-difluoro derivatives is emerging, related fluorinated indoles have shown promise. The introduction of fluorine can enhance the lipophilicity and cell permeability of these compounds, which is often beneficial for antimicrobial activity.
CNS Applications
The indole scaffold is a well-known pharmacophore for central nervous system (CNS) targets due to its structural resemblance to neurotransmitters like serotonin. Fluorination can be a key strategy to fine-tune the properties of indole derivatives for CNS applications, potentially improving blood-brain barrier penetration and metabolic stability.[3]
Structure-Activity Relationship (SAR) Insights
The systematic modification of the this compound core allows for the exploration of structure-activity relationships, providing crucial insights for rational drug design.
Caption: Key Positions for SAR Exploration.
-
N1-Position: Alkylation or arylation at the indole nitrogen can influence the overall lipophilicity and steric profile of the molecule. This position is often modified to fine-tune pharmacokinetic properties or to introduce additional interactions with the biological target.
-
C2-Carboxamide Linker: The carboxylic acid at the C2 position is a versatile handle for creating a library of amide derivatives. The nature of the amine component in the carboxamide is often a key determinant of biological activity and selectivity.
-
4,5-Difluoro Substitution: The two fluorine atoms on the benzene ring have a profound impact. They are electron-withdrawing, which can lower the pKa of the indole N-H, affecting its hydrogen bonding capabilities. Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at these positions, thereby increasing the metabolic stability of the molecule.[2]
Pharmacokinetic Considerations
The incorporation of fluorine into drug candidates is a well-established strategy to improve their pharmacokinetic profile. While specific data for this compound derivatives are not extensively published, general principles and data from related fluorinated compounds provide valuable insights.
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. The 4 and 5 positions of the indole ring are potential sites of aromatic hydroxylation. By introducing fluorine at these positions, metabolic degradation at these sites is effectively blocked, which can lead to a longer half-life and improved oral bioavailability.
Lipophilicity and Permeability
Fluorine is the most electronegative element, yet a single fluorine substitution often has a similar steric effect to a hydrogen atom. The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. However, the overall effect on lipophilicity and permeability is complex and depends on the specific molecular context.
Future Directions and Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics across various disease areas. Its synthetic tractability, coupled with the advantageous properties conferred by the difluoro substitution pattern, makes it an attractive core for medicinal chemistry campaigns.
Future research should focus on:
-
Expanding the diversity of derivatives: Exploring a wider range of substitutions at the N1, C2, and C3 positions to build comprehensive SAR models for various biological targets.
-
Elucidating mechanisms of action: For active compounds, detailed mechanistic studies are needed to understand their mode of action at the molecular level.
-
In-depth pharmacokinetic and toxicological profiling: Promising lead compounds will require thorough ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties and safety.
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A Technical Guide to the Discovery and Synthesis of Novel Indole-2-Carboxamides: From Benchtop to Biomedical Applications
Foreword: The Enduring Legacy and Modern Renaissance of the Indole Scaffold
The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, a privileged scaffold that has given rise to a multitude of biologically active compounds, both from nature's intricate biosynthetic pathways and the ingenuity of synthetic chemists.[1] Among the vast family of indole-containing molecules, the indole-2-carboxamide moiety has emerged as a particularly fruitful area of research, yielding compounds with a remarkable breadth of therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the discovery and synthesis of novel indole-2-carboxamides. It is structured not as a rigid template, but as a narrative that follows the scientific journey from conceptualization to the synthesis of these promising therapeutic agents. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references, reflecting the rigor and expertise required in the field of drug discovery.
The Indole-2-Carboxamide: A Privileged Pharmacophore
The indole-2-carboxamide scaffold is characterized by a bicyclic structure, consisting of a fused benzene and pyrrole ring, with a carboxamide group at the 2-position of the indole ring. This seemingly simple arrangement offers a unique combination of structural rigidity and opportunities for diverse functionalization, making it an ideal starting point for the design of novel therapeutics. The N-H group of the indole can act as a hydrogen bond donor, while the carbonyl oxygen of the amide is a hydrogen bond acceptor. The aromatic rings provide a platform for pi-stacking interactions, and the substituents on the indole ring and the amide nitrogen can be varied to fine-tune the molecule's steric and electronic properties, as well as its pharmacokinetic profile.
This versatility has led to the discovery of indole-2-carboxamides with a wide range of biological activities, including:
-
Antitubercular Agents: Targeting the essential mycobacterial membrane protein large 3 (MmpL3) transporter, crucial for mycolic acid transport.[2][3][4][5]
-
Antiviral Compounds: Demonstrating broad-spectrum activity against various RNA viruses, including alphaviruses.[6][7][8]
-
Anticancer Therapeutics: Exerting their effects through mechanisms such as the inhibition of key oncogenic kinases (e.g., EGFR, VEGFR, BRAF) and the induction of apoptosis.[1][9][10][11][12]
-
Anti-inflammatory Agents: Modulating inflammatory pathways by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[13][14]
-
Allosteric Modulators: Acting on challenging targets like the cannabinoid receptor 1 (CB1), offering new avenues for therapeutic intervention.[15][16]
The following sections will provide a detailed exploration of the synthetic strategies employed to create libraries of these compounds and the methodologies used to evaluate their biological activities.
Synthetic Strategies for Indole-2-Carboxamide Analogs
The synthesis of indole-2-carboxamides typically involves the formation of the indole core followed by the crucial amide bond formation. The choice of synthetic route is often dictated by the desired substitution pattern on the indole nucleus and the nature of the amine to be coupled.
Construction of the Indole-2-Carboxylic Acid Core
A common and versatile method for the synthesis of the indole-2-carboxylic acid precursor is the Fischer indole synthesis.[17] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with a pyruvate derivative.
Experimental Protocol: Fischer Indole Synthesis of 3-Methyl-1H-indole-2-carboxylic acid [10]
-
Reaction Setup: To a solution of the appropriate phenylhydrazine hydrochloride (1 equivalent) in ethanol, add 2-oxopropanoic acid (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reflux: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The resulting crude ester is then subjected to alkaline hydrolysis using a solution of sodium hydroxide in ethanol, followed by acidification to yield the desired indole-2-carboxylic acid.[3][10]
Diagram: Fischer Indole Synthesis Workflow
Caption: Workflow for Fischer indole synthesis.
Modern advancements in catalysis have provided a range of alternative methods for indole synthesis, including transition metal-catalyzed reactions involving palladium, rhodium, and cobalt, which offer milder reaction conditions and broader substrate scope.[18][19][20]
Amide Bond Formation: The Cornerstone of Diversity
The final and often most crucial step in the synthesis of indole-2-carboxamides is the coupling of the indole-2-carboxylic acid with a diverse range of amines. This step is pivotal for generating chemical diversity and exploring the structure-activity relationship (SAR).
Experimental Protocol: Amide Coupling via BOP Reagent [1][10]
-
Dissolution: Dissolve the indole-2-carboxylic acid (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir at room temperature.
-
Coupling Agent: Add (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is washed sequentially with 1N HCl, saturated NaHCO3, and brine. The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.
Diagram: General Amide Coupling Workflow
Caption: General workflow for amide bond formation.
A variety of other coupling reagents can also be employed, such as HATU, EDC/HOBt, and DCC/DMAP, with the choice often depending on the specific substrates and desired reaction conditions.[3][21][22]
Biological Evaluation and Mechanistic Insights
The therapeutic potential of novel indole-2-carboxamides is unveiled through a cascade of biological assays, starting from in vitro screening to in vivo efficacy studies. The following sections highlight key therapeutic areas where these compounds have shown significant promise.
Antitubercular Activity: Targeting MmpL3
Several studies have identified indole-2-carboxamides as potent inhibitors of Mycobacterium tuberculosis (M. tb).[2][21][23][24][25][26] The primary molecular target for many of these compounds is the MmpL3 transporter, which is essential for the transport of trehalose monomycolate, a key precursor for the mycobacterial cell wall.[3][4][5] Inhibition of MmpL3 disrupts the formation of the mycolic acid layer, leading to bacterial cell death.
Table 1: Antitubercular Activity of Representative Indole-2-carboxamides
| Compound | Substitution Pattern | MIC against M. tb H37Rv (µM) | Cytotoxicity (IC50, Vero cells, µM) | Selectivity Index (SI) | Reference |
| 8g | 4,6-dichloro, N-adamantyl | 0.32 | 40.9 | 128 | [2] |
| 8f | 4,6-dichloro, N-cyclohexyl | 0.62 | 39.9 | >64 | [2] |
| 39 | 4,6-dichloro, N-(4,4-dimethylcyclohexyl) | N/A | N/A | N/A | [23] |
| 41 | 4,6-difluoro, N-(4,4-dimethylcyclohexyl) | N/A | N/A | N/A | [23] |
Experimental Protocol: In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay)
-
Preparation: A 96-well microplate is prepared with serial dilutions of the test compounds in Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: The plate is incubated at 37°C for 5-7 days.
-
Detection: A solution of Alamar Blue is added to each well, and the plate is re-incubated for 24 hours.
-
Readout: The fluorescence or absorbance is measured to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits bacterial growth.
Anticancer Activity: A Multi-pronged Attack
Indole-2-carboxamides have emerged as a promising class of anticancer agents, demonstrating potent activity against a range of cancer cell lines.[1][9] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Some derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as EGFR and VEGFR, as well as downstream signaling molecules like BRAF.[1][11][12] Another important pathway inhibited by certain indole-2-carboxamides is the Akt/mTOR/NF-κB signaling cascade, which plays a crucial role in cell survival, proliferation, and inflammation.[1] Furthermore, a key mechanism involves the induction of apoptosis through both intrinsic and extrinsic pathways, often mediated by the activation of caspases and modulation of Bcl-2 family proteins.[1][10]
Diagram: Anticancer Mechanisms of Indole-2-carboxamides
Caption: Overview of the anticancer mechanisms.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay) [1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxamide derivatives (e.g., 0.1, 1, 10, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader to determine the cell viability and calculate the IC50 value.
Antiviral Activity: A Broad-Spectrum Approach
The indole-2-carboxamide scaffold has also yielded potent broad-spectrum antiviral agents.[6][27] These compounds have shown efficacy against a range of RNA viruses, including Western Equine Encephalitis Virus (WEEV) and other alphaviruses.[6] While the precise mechanism of action for many of these antiviral indole-2-carboxamides is still under investigation, they represent a promising avenue for the development of new therapies for emerging and neglected viral diseases.
Table 2: Antiviral Activity of a Representative Indole-2-carboxamide
| Compound | Virus | In Vitro Potency (EC50, µM) | In Vivo Efficacy | Reference |
| ML336 Analog | WEEV | Potent | Improved survival in mice | [6] |
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of the indole-2-carboxamide scaffold and the evaluation of the resulting analogs' biological activity are crucial for understanding the structure-activity relationship (SAR) and for lead optimization. Key areas for modification include:
-
Substitution on the Indole Ring: Halogenation (e.g., chloro, fluoro) at the 4- and 6-positions has been shown to improve metabolic stability and antitubercular activity.[23][24]
-
Substitution at the 3-Position: Alkyl groups at the C3 position of the indole ring can significantly impact the allosteric modulation of the CB1 receptor.[15][16]
-
Variation of the Amide Substituent: The nature of the group attached to the amide nitrogen is critical for potency and selectivity. For example, bulky, lipophilic groups like adamantyl or substituted cyclohexyl moieties have been found to be beneficial for antitubercular activity.[21][23] The introduction of a phenethyl moiety has been shown to be important for antiproliferative action in some anticancer derivatives.[10]
The insights gained from SAR studies guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Future Perspectives and Conclusion
The discovery and synthesis of novel indole-2-carboxamides continue to be a vibrant and highly productive area of medicinal chemistry. The versatility of this scaffold, coupled with the ever-expanding toolkit of synthetic methodologies, ensures a steady stream of new chemical entities with the potential to address a wide range of unmet medical needs.
Future research in this field will likely focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate the design of more selective and potent drugs.
-
Exploration of New Therapeutic Areas: The broad biological activity profile of indole-2-carboxamides suggests that their therapeutic potential may extend beyond the areas already explored.
-
Application of Novel Synthetic Technologies: The use of flow chemistry, automated synthesis, and computational modeling will accelerate the discovery and optimization of new lead compounds.
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Introduction: The Strategic Value of Difluorination on the Privileged Indole Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of Difluoroindole Derivatives for Drug Development
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and blockbuster synthetic drugs.[1] Its inherent biological activity and synthetic tractability make it a "privileged structure." In the relentless pursuit of optimizing drug candidates, the strategic incorporation of fluorine has become a powerful tool for fine-tuning molecular properties. Fluorine's unique characteristics—high electronegativity, small size, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3]
The introduction of two fluorine atoms onto the indole ring, creating difluoroindole derivatives, offers a nuanced approach to modulating key physicochemical properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of these properties, the causality behind experimental choices, and field-proven protocols for their evaluation. We will explore how difluorination impacts lipophilicity, solubility, pKa, and metabolic stability, providing the foundational knowledge required to harness the full potential of these unique chemical entities.[1][2][3][4][5]
Core Physicochemical Properties: A Deep Dive
The success of a drug candidate is inextricably linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[6] Understanding how difluorination modulates these characteristics is paramount for rational drug design.
Lipophilicity (logP & logD): Balancing Permeability and Solubility
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment, is a critical determinant of its ability to cross biological membranes.[7][8] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.
The impact of difluorination on lipophilicity is complex. While fluorine is highly electronegative, its substitution for hydrogen often increases the overall lipophilicity of a molecule.[9] However, this effect is not merely additive; it is highly dependent on the position of the fluorine atoms on the indole ring and their interaction with other functional groups.[10][11][12] For ionizable compounds, the distribution coefficient (logD) is a more physiologically relevant descriptor, as it accounts for the pH-dependent distribution of all ionic and neutral species.[8]
Data Presentation: Lipophilicity of Fluorinated Indoles
| Compound | Description | logP (Predicted/Experimental) | Source |
| 3-fluoro-2-methyl-1H-indole | Monofluorinated Analog | 2.6 (Predicted) | [1] |
| 5-Fluoroindole | Monofluorinated Analog | 2.4 (Computed) | [13] |
| Difluoroindole Derivatives | Varies by isomer | Generally > 2.5 | General Trend |
Note: Experimental values are highly dependent on the specific isomer and substitution pattern. The values above serve as a general reference.
Aqueous Solubility: The Gateway to Bioavailability
A drug must possess adequate aqueous solubility to be absorbed and distributed throughout the body.[14][15] Poor solubility is a major hurdle in drug development, often leading to low bioavailability, unreliable results in in-vitro assays, and formulation challenges.[14][16]
The introduction of two fluorine atoms, which typically increases lipophilicity, can consequently decrease aqueous solubility. However, this relationship is not absolute. The overall solubility is influenced by the entire molecular structure, including the presence of polar functional groups (e.g., carboxylic acids, amines) and the compound's crystal lattice energy.[17] Solubility is also highly dependent on pH for ionizable molecules.[17]
Two primary types of solubility are measured:
-
Kinetic Solubility: Determined by adding a DMSO stock solution to an aqueous buffer. It's a high-throughput method used for early-stage screening.[16][18]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's solid form in a buffer. It is considered the "gold standard" and is crucial for lead optimization and formulation development.[14][15][18]
Acidity and Basicity (pKa): The Ionization Conundrum
The pKa value defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This parameter is critical as the ionization state of a drug affects its solubility, membrane permeability, and ability to bind to its biological target. The extreme electronegativity of fluorine atoms acts as a powerful electron-withdrawing group, which can significantly alter the pKa of nearby functional groups. For instance, fluorination can lower the basicity (decrease the pKa) of an adjacent amine or increase the acidity (decrease the pKa) of the indole N-H proton.[3] This modulation can be leveraged to optimize a compound's properties for a specific physiological environment.
Data Presentation: Acidity of Indole Derivatives
| Compound | pKa (in MeCN) | Source |
| Indole | 32.57 | [19] |
| 5-Fluoroindole | Data not specified, but expected to be lower than indole | [13] |
Note: pKa is solvent-dependent. The provided value is in acetonitrile (MeCN).
Metabolic Stability: Engineering a Longer Half-Life
Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP450) family in the liver.[20][21] A compound that is rapidly metabolized will have a short half-life and poor bioavailability.
This is where difluorination provides one of its most significant advantages. The C-F bond is substantially stronger than a carbon-hydrogen (C-H) bond and is thus much more resistant to oxidative cleavage by CYP450 enzymes.[2][20] By strategically placing fluorine atoms at known "metabolic soft spots," chemists can effectively block metabolism at that site, leading to:
-
Increased metabolic half-life (t½)
-
Reduced intrinsic clearance (CLint)
-
Improved oral bioavailability
However, it is crucial to be aware of potential liabilities. In some contexts, metabolism can still occur through mechanisms like the "NIH shift," where the fluorine atom migrates to an adjacent carbon during oxidation, or through defluorination, which can sometimes produce reactive metabolites.[3][22][23]
Data Presentation: Comparative Metabolic Stability
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) |
| Indoles | Generic Indole | Non-fluorinated parent | (Example) 15 | (Example) 92 |
| Indoles | Difluoro-Indole Analog | Fluorine at metabolic "hotspot" | (Example) >60 | (Example) <10 |
This is representative data illustrating the typical effect of fluorination. Actual values are compound-specific.[20]
Crystal Structure and Solid-State Properties
The three-dimensional arrangement of molecules in a solid state, or crystal structure, is fundamental to understanding structure-activity relationships and is critical for drug formulation and patent protection.[5][24] X-ray crystallography is the definitive method for determining this structure. Fluorine atoms can participate in non-covalent interactions, such as weak C-F⋯H hydrogen bonds, which can influence how molecules pack together in a crystal lattice, thereby affecting physical properties like melting point and solubility.[25]
Experimental Protocols: A Practical Guide
The following section provides detailed, step-by-step methodologies for assessing the core physicochemical properties discussed. These protocols are designed to be self-validating and reflect standard industry practices.
Workflow Relationship Diagram
Caption: A generalized workflow for the Shake-Flask logP determination.
Protocol 2: Thermodynamic Aqueous Solubility Assay
This "shake-flask" method measures the equilibrium solubility and is considered the definitive standard. [14][16] Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of the solid, crystalline difluoroindole derivative to a glass vial. This ensures that a saturated solution will be formed.
-
Solvent Addition: Add a precise volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours to ensure equilibrium is reached between the solid material and the solution. [14]4. Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be done by either high-speed centrifugation or filtration through a low-binding filter plate. [15]5. Quantification: Dilute the resulting clear supernatant and determine the compound concentration using a validated analytical method like HPLC-UV or LC/MS against a standard curve. [14][16]
Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay provides a robust measure of a compound's susceptibility to Phase I metabolism and is a workhorse of early ADME screening. [20][26] Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate, pH 7.4). Prepare a stock solution of the difluoroindole derivative in a suitable organic solvent (e.g., DMSO, acetonitrile). Prepare the NADPH regenerating system (cofactor).
-
Microsome Incubation: In a microplate, add the liver microsomes (e.g., human, rat) to the buffer. Add the test compound (final DMSO concentration typically ≤ 0.5%) and pre-incubate the mixture at 37°C for 5-10 minutes. [20]3. Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation. [20]4. Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile containing an internal standard). [20][26]5. Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Data Analysis: Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) is then calculated using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein). [20] Workflow for Microsomal Stability Assay
Caption: A generalized workflow for an in vitro microsomal stability assay.
Mechanism of Metabolic Blocking
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conclusion
The difluorination of the indole scaffold is a sophisticated and highly effective strategy in modern drug design. By carefully considering the impact on core physicochemical properties—lipophilicity, solubility, pKa, and metabolic stability—drug development professionals can engineer molecules with superior ADME profiles and enhanced therapeutic potential. The strategic placement of two fluorine atoms can block metabolic liabilities, modulate acidity, and fine-tune lipophilicity to achieve the delicate balance required for a successful drug candidate. A thorough understanding of these principles, combined with the rigorous application of the experimental protocols detailed in this guide, will empower researchers to unlock the full potential of difluoroindole derivatives in their quest for novel and improved medicines.
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4,5-Difluoro-1H-indole-2-carboxylic acid safety and handling
An In-Depth Technical Guide to the Safe Handling of 4,5-Difluoro-1H-indole-2-carboxylic Acid
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of this compound (CAS No. 884494-61-5). It is intended for researchers, medicinal chemists, and drug development professionals who may utilize this compound in laboratory and preclinical settings. The protocols and recommendations herein are synthesized from established laboratory safety standards and data from structurally analogous compounds, ensuring a robust framework for risk mitigation.
Section 1: Compound Profile and Scientific Context
1.1. Chemical Identity and Properties
This compound is a heterocyclic building block integral to medicinal chemistry and pharmaceutical research. The indole scaffold is a privileged structure in drug discovery, and the strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules, including kinase inhibitors for oncology and agents targeting neurological disorders.[1][2]
| Property | Value | Source |
| CAS Number | 884494-61-5 | [1][2] |
| Molecular Formula | C₉H₅F₂NO₂ | [1][2] |
| Molecular Weight | 197.14 g/mol | [1][2] |
| Predicted Boiling Point | 427.4 ± 40.0 °C | [1][2] |
| Predicted Density | 1.605 ± 0.06 g/cm³ | [1][2] |
| Appearance | Typically a solid powder | N/A |
| Storage Temperature | 2-8°C | [1][2] |
1.2. Relevance in Drug Discovery
The utility of this compound stems from its versatile reactivity. The carboxylic acid group can be readily functionalized to form amides, esters, and other derivatives, while the indole nucleus can participate in various C-H activation and cross-coupling reactions.[3][4] These characteristics make it a valuable precursor for creating diverse chemical libraries for high-throughput screening and lead optimization in drug development programs.[4]
Section 2: Hazard Identification and Risk Assessment
2.1. GHS Hazard Classification (Inferred)
The following table summarizes the likely GHS classifications. The principle of chemical analogy suggests that this compound should be treated with, at minimum, the same level of caution as its related structures.
| Hazard Class | Hazard Category | GHS Statement | Source (Analog) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5][6][7] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [5][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][6][7] |
2.2. Summary of Risks
-
Oral Toxicity: The compound is presumed to be harmful if ingested.[5][6] Do not eat, drink, or smoke in laboratory areas.[8][9]
-
Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause skin and serious eye irritation.[5][6][10] Prolonged contact should be avoided.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[5][6] Handling should be performed in a well-ventilated area, preferably a certified chemical fume hood.[8][9]
-
Reactivity: While generally stable, indole derivatives can be incompatible with strong oxidizing agents and strong bases.[8]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is essential. This is often referred to as the "Hierarchy of Controls."
Caption: Hierarchy of Controls for mitigating chemical exposure.
3.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing stock solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[8][9]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.[8]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8]
3.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 standards are mandatory.[8]
-
Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for tears or holes before use and change them immediately if contamination occurs. Wash hands thoroughly after handling the compound, even after removing gloves.[8]
-
Body Protection: A flame-resistant lab coat must be worn and kept buttoned. Do not wear shorts or open-toed shoes in the laboratory.[8]
Section 4: Standard Operating Protocol for Handling and Storage
Adherence to a strict, step-by-step protocol is critical for ensuring safety and experimental reproducibility.
Caption: Step-by-step workflow for safe handling of the solid compound.
4.1. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure you are wearing all required PPE (lab coat, gloves, safety goggles). Verify that the chemical fume hood is functioning correctly. Prepare all necessary equipment (spatulas, weigh paper/boat, glassware, solvent).
-
Weighing: Conduct all weighing operations inside the fume hood. Use a microbalance for accuracy and to minimize the quantity of material handled. Use an anti-static weigh boat to prevent the fine powder from dispersing.
-
Transfer and Dissolution: To avoid generating dust, do not pour the dry powder. Use a spatula to carefully transfer the solid from its container to the weigh boat, and then into the vessel containing the desired solvent. Add the solid slowly to the solvent while stirring to prevent clumping and splashing.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator at 2-8°C.[1][2] Protect from direct sunlight.[9]
-
Cleanup: After handling, decontaminate all surfaces, glassware, and equipment. Dispose of contaminated disposables (e.g., gloves, weigh boats) in the appropriate solid chemical waste container. Wash hands thoroughly.
Section 5: Emergency Procedures
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.
Caption: Decision-making flowchart for emergency response.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][11] Seek medical attention if irritation persists.[8]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[8] Call a poison control center or doctor immediately for treatment advice.[11]
-
In Case of a Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for waste disposal.[9] For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
Section 6: Stability and Reactivity
-
Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature) when stored as recommended.
-
Conditions to Avoid: Avoid dust formation, direct sunlight, and excessive heat.[9]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[8]
-
Hazardous Decomposition Products: The toxicological properties have not been fully investigated, but thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[11]
Section 7: Waste Disposal
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Dispose of the compound and any contaminated disposables (gloves, paper towels, weigh boats) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of this chemical down the drain.
-
Consult EH&S: Always consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance on waste stream management and disposal procedures.
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Wang, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. Retrieved from [Link]
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PubChem. (n.d.). 4,5-Difluoro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. National Institutes of Health (NIH). Retrieved from [Link]
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- 4. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: 4,5-Difluoro-1H-indole-2-carboxylic acid
A Comprehensive Overview for Medicinal Chemists and Drug Development Professionals
Abstract
4,5-Difluoro-1H-indole-2-carboxylic acid is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The strategic placement of fluorine atoms on the indole core imparts unique physicochemical properties, including altered acidity, lipophilicity, and metabolic stability, making it a valuable scaffold for the development of novel therapeutic agents. This guide provides an in-depth analysis of its chemical properties, a representative synthesis protocol, potential applications in drug discovery, and essential safety information.
Compound Identification and Physicochemical Properties
The formal IUPAC name for the compound is This compound . It is a key intermediate used in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors and agents targeting cancer and neurological disorders.[1][2] The dual fluorine substitution is known to enhance metabolic stability and binding affinity in drug candidates.[1]
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 884494-61-5 | [1][2] |
| Molecular Formula | C₉H₅F₂NO₂ | [1][2] |
| Molecular Weight | 197.14 g/mol | [1][2] |
| MDL Number | MFCD03095188 | [1][2] |
| Predicted Boiling Point | 427.4 ± 40.0 °C | [1] |
| Predicted Density | 1.605 ± 0.06 g/cm³ | [1] |
Table 2: Structural and Computed Descriptors
| Identifier | Value |
| Canonical SMILES | C1=C(C2=C(C=C1F)NC(=C2)C(=O)O)F |
| InChI | InChI=1S/C9H5F2NO2/c10-5-2-1-4-6(11)7(4)12-3-8(12)9(13)14/h1-3,12H,(H,13,14) |
| InChIKey | QWCSWCSBXVMMJT-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of substituted indole-2-carboxylic acids can be achieved through several established methods. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[3][4][5] This approach involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-ketoacid, such as pyruvic acid.[5][6]
For the synthesis of the title compound, a plausible route begins with the formation of (2,3-difluorophenyl)hydrazine, which is then condensed with pyruvic acid under acidic conditions to induce cyclization.
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4,5-Difluoro-1H-indole-2-carboxylic acid: An Application Note and Detailed Protocol
Introduction
4,5-Difluoro-1H-indole-2-carboxylic acid is a valuable fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The introduction of fluorine atoms into the indole scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. This makes it a sought-after building block for the synthesis of novel therapeutic agents targeting a range of diseases, including cancer and neurological disorders. This application note provides a comprehensive guide for the synthesis of this compound, detailing the underlying chemical principles and a step-by-step laboratory protocol suitable for researchers in organic and medicinal chemistry.
The synthetic strategy centers around the classic Fischer indole synthesis, a robust and versatile method for constructing the indole ring system.[1][2] This approach involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a carbonyl compound. In this protocol, we will utilize (2,3-Difluorophenyl)hydrazine and ethyl pyruvate as the key precursors.
Synthetic Strategy Overview
The overall synthesis is a three-step process, commencing with the preparation of the key intermediate, (2,3-Difluorophenyl)hydrazine, from commercially available 2,3-difluoroaniline. This is followed by the Fischer indole synthesis to construct the indole core, and finally, hydrolysis of the resulting ester to yield the desired carboxylic acid.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of (2,3-Difluorophenyl)hydrazine
The initial step involves the conversion of 2,3-difluoroaniline to its corresponding hydrazine derivative. This transformation is achieved through a two-step sequence: diazotization followed by reduction.
Mechanism Insight:
-
Diazotization: 2,3-Difluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures to form a diazonium salt. The highly reactive diazonium ion is a key electrophile.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this purpose is stannous chloride (tin(II) chloride) in a concentrated acidic medium.
Experimental Protocol:
Materials:
-
2,3-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,3-difluoroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 eq) and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (approx. 3-4 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. A precipitate of the hydrazine hydrochloride salt should form.
-
-
Work-up and Isolation:
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
Suspend the crude hydrochloride salt in water and basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-12, keeping the mixture cool in an ice bath.
-
Extract the liberated free hydrazine into diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield (2,3-Difluorophenyl)hydrazine as an oil or low-melting solid.
-
Part 2: Fischer Indole Synthesis of Ethyl 4,5-Difluoro-1H-indole-2-carboxylate
This is the core step where the indole ring is constructed. The prepared (2,3-Difluorophenyl)hydrazine is condensed with ethyl pyruvate to form a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization.
Mechanism Insight:
The Fischer indole synthesis mechanism is a well-studied cascade of reactions:[1][2]
-
Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine and ethyl pyruvate to form the corresponding phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement (a type of pericyclic reaction), which is the key bond-forming step that creates the C-C bond of the indole ring.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack of the amino group onto the imine carbon, forming the five-membered ring.
-
Elimination: Finally, a molecule of ammonia is eliminated to yield the stable aromatic indole ring.
Figure 2: Simplified mechanism of the Fischer indole synthesis.
Experimental Protocol:
Materials:
-
(2,3-Difluorophenyl)hydrazine
-
Ethyl Pyruvate
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask, dissolve (2,3-Difluorophenyl)hydrazine (1.0 eq) in absolute ethanol.
-
Add ethyl pyruvate (1.0-1.1 eq) to the solution and stir at room temperature for 1-2 hours to form the hydrazone. The reaction can be monitored by TLC.
-
To the hydrazone solution, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 10 mol%) or a larger quantity of polyphosphoric acid.
-
Heat the reaction mixture to reflux (for ethanol, approximately 78 °C) and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the hydrazone.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 4,5-difluoro-1H-indole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate, to yield the pure ester.
-
Part 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard ester hydrolysis reaction carried out under basic conditions.
Experimental Protocol:
Materials:
-
Ethyl 4,5-difluoro-1H-indole-2-carboxylate
-
Ethanol
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Hydrochloric Acid (HCl, e.g., 1M or 2M)
-
Water
Procedure:
-
Saponification:
-
Dissolve the ethyl 4,5-difluoro-1H-indole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (2-3 eq) to the solution.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction progress by TLC until the starting ester is no longer visible.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool it in an ice bath.
-
Acidify the solution by the slow addition of hydrochloric acid until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water to remove any inorganic salts, and dry it under vacuum to obtain this compound.
-
Characterization Data
This compound
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the indole NH proton (typically a broad singlet at high chemical shift, >10 ppm), the C3-H proton (a singlet), and aromatic protons on the benzene ring, which will exhibit complex coupling patterns due to the fluorine substituents.
-
¹³C NMR: The spectrum will show signals for the carboxylic acid carbon, the indole ring carbons (with C-F couplings), and the quaternary carbons.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₅F₂NO₂ | 197.14 | 884494-61-5 |
| (2,3-Difluorophenyl)hydrazine | C₆H₆F₂N₂ | 144.12 | 67216-01-7 |
| Ethyl 4,5-difluoro-1H-indole-2-carboxylate | C₁₁H₉F₂NO₂ | 225.19 | Not available |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids and bases are corrosive and should be handled with extreme care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Hydrazine derivatives can be toxic and should be handled with caution.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. By following the outlined procedures, researchers can efficiently access this valuable compound for their drug discovery and development programs. The use of the Fischer indole synthesis offers a classic yet powerful method for the construction of the indole nucleus, and the provided mechanistic insights should aid in the understanding and optimization of the reaction.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
- Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963, 63, 373–401.
- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41–398.
-
PubChem. 4,6-difluoro-1H-indole-2-carboxylic acid. [Link][7]
-
Google Patents. Process for the preparation of 2-fluorophenylhydrazine. [8]
-
Google Patents. Process for the preparation of 2-fluorophenylhydrazine. [9]
-
MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link][10]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link][11]
-
ChemicalRegister. This compound (CAS No. 884494-61-5) Suppliers. [Link][6]
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- 4. This compound | 884494-61-5 [sigmaaldrich.com]
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- 7. 4,6-difluoro-1H-indole-2-carboxylic acid | C9H5F2NO2 | CID 3451441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 9. EP0723953B1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
The Versatile Building Block: Application Notes and Protocols for 4,5-Difluoro-1H-indole-2-carboxylic Acid in Organic Synthesis
Introduction: The Strategic Advantage of Fluorination in Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional organic materials.[1][2] The strategic introduction of fluorine atoms onto this heterocyclic system can dramatically influence its physicochemical and biological properties. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and pKa.[3] This application note provides a detailed guide to the use of 4,5-difluoro-1H-indole-2-carboxylic acid as a versatile building block in organic synthesis, offering researchers a powerful tool for the design and synthesis of novel functional molecules.
This difluorinated indole derivative serves as a key intermediate in the development of kinase inhibitors and other biologically active molecules.[3] Its unique substitution pattern offers a distinct electronic and steric profile compared to other halogenated indoles, making it a valuable component for structure-activity relationship (SAR) studies in drug discovery. This guide will provide detailed protocols for the synthesis of the building block itself, and its subsequent derivatization through common and powerful synthetic transformations.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a building block is fundamental to its effective use in synthesis and for the characterization of its derivatives.
| Property | Value |
| CAS Number | 884494-61-5[3][4] |
| Molecular Formula | C₉H₅F₂NO₂[3][4] |
| Molecular Weight | 197.14 g/mol [3][4] |
| Appearance | Off-white to light brown solid |
| Predicted Boiling Point | 427.4 ± 40.0 °C[3][4] |
| Predicted Density | 1.605 ± 0.06 g/cm³[3][4] |
| Storage | 2-8°C, protected from light and moisture[3][4] |
Spectroscopic Characterization (Predicted)
| ¹H NMR (Predicted, 400 MHz, DMSO-d₆) | ¹³C NMR (Predicted, 100 MHz, DMSO-d₆) |
| δ 13.0 (br s, 1H, COOH) | δ 163.0 (C=O) |
| δ 12.0 (br s, 1H, NH) | δ 148.0 (d, J = 240 Hz, C-F) |
| δ 7.50 (dd, J = 8.8, 4.4 Hz, 1H, Ar-H) | δ 145.0 (d, J = 235 Hz, C-F) |
| δ 7.30 (m, 1H, Ar-H) | δ 135.0 (C) |
| δ 7.10 (s, 1H, H-3) | δ 128.0 (C) |
| δ 115.0 (d, J = 20 Hz, CH) | |
| δ 112.0 (d, J = 18 Hz, CH) | |
| δ 108.0 (CH) | |
| δ 105.0 (C) |
Mass Spectrometry (Predicted)
-
[M-H]⁻: 196.02
-
[M+H]⁺: 198.04
Synthesis of this compound: A Reliable Protocol
The Fischer indole synthesis is a robust and widely employed method for the construction of the indole ring system.[5][6][7] The following protocol details a plausible and efficient synthesis of this compound starting from commercially available 2,3-difluoroaniline.
Figure 1: Synthetic workflow for this compound.
Part 1: Preparation of (2,3-Difluorophenyl)hydrazine
Causality: This two-step procedure first converts the aniline to a more reactive diazonium salt, which is then reduced to the corresponding hydrazine. This is a standard and reliable method for the synthesis of substituted phenylhydrazines.
Materials:
-
2,3-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Diethyl Ether
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,3-difluoroaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of NaNO₂ (1.05 eq) in water, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of SnCl₂·2H₂O (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Basify the reaction mixture with a saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield (2,3-difluorophenyl)hydrazine, which can be used in the next step without further purification.
Part 2: Fischer Indole Synthesis
Causality: The condensation of the synthesized hydrazine with pyruvic acid forms a hydrazone, which upon heating in the presence of a strong acid catalyst, undergoes a[7][7]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to afford the desired indole-2-carboxylic acid.[8][9][10] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) are effective catalysts for this transformation.
Materials:
-
(2,3-Difluorophenyl)hydrazine
-
Pyruvic Acid
-
Eaton's Reagent (7.7 wt % P₂O₅ in CH₃SO₃H) or Polyphosphoric Acid (PPA)
-
Ethanol
-
Ice-water
-
Sodium Hydroxide (NaOH)
Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve (2,3-difluorophenyl)hydrazine (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) and stir the mixture at room temperature for 1 hour. The hydrazone may precipitate from the solution.
-
Remove the ethanol under reduced pressure.
-
Cyclization: To the crude hydrazone, add Eaton's reagent or PPA (10-20 fold excess by weight) and heat the mixture at 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the hot reaction mixture into a beaker of ice-water with vigorous stirring.
-
The solid precipitate is the crude product. Filter the solid and wash thoroughly with water.
-
Dissolve the crude product in an aqueous NaOH solution and wash with a non-polar organic solvent (e.g., hexane) to remove any non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl to precipitate the pure this compound.
-
Filter the solid, wash with cold water, and dry under vacuum.
Application in Organic Synthesis: Derivatization Protocols
The carboxylic acid and the indole N-H and C-H bonds of this compound provide multiple handles for further synthetic elaboration.
Figure 2: Key derivatization pathways for this compound.
Protocol 1: Esterification to Methyl 4,5-Difluoro-1H-indole-2-carboxylate
Causality: Fischer-Speier esterification is a classic and straightforward method for converting carboxylic acids to esters using an excess of the alcohol in the presence of a catalytic amount of strong acid. The excess alcohol serves as both reactant and solvent, driving the equilibrium towards the product.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the methyl ester. The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Amidation with Benzylamine
Causality: The formation of an amide bond from a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), facilitates the formation of an active ester intermediate that readily reacts with the amine.
Materials:
-
This compound
-
Benzylamine
-
HATU
-
DIPEA
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
1 M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Protocol 3: Suzuki Cross-Coupling of a Halogenated Derivative
Causality: To perform cross-coupling reactions on the indole core, a halogen atom must first be introduced. The C-3 position of the indole is often the most nucleophilic and can be selectively halogenated. The resulting halo-indole can then participate in palladium-catalyzed cross-coupling reactions like the Suzuki coupling to form new C-C bonds.
Part A: Bromination at the C-3 Position
Materials:
-
Methyl 4,5-difluoro-1H-indole-2-carboxylate (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
Protocol:
-
Dissolve methyl 4,5-difluoro-1H-indole-2-carboxylate (1.0 eq) in acetonitrile at 0 °C.
-
Add NBS (1.05 eq) portion-wise, keeping the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to give the C-3 bromo derivative.
Part B: Suzuki Coupling with Phenylboronic Acid
Materials:
-
Methyl 3-bromo-4,5-difluoro-1H-indole-2-carboxylate
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane and Water
Protocol:
-
To a reaction vessel, add methyl 3-bromo-4,5-difluoro-1H-indole-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water, followed by K₂CO₃ (2.0 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction to 80-90 °C and stir for 6-12 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the C-3 phenylated product.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The presence of the difluoro substitution pattern provides a unique opportunity to fine-tune the electronic and steric properties of the resulting compounds, making it a powerful tool in the arsenal of medicinal chemists and materials scientists. The protocols provided herein offer a reliable pathway for the synthesis of this building block and its subsequent derivatization, enabling the exploration of novel chemical space.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883 , 16, 2241–2245. [Link]
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Robinson, B. The Fischer Indole Synthesis. Chem. Rev.1963 , 63, 373–401. [Link]
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Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106, 2875–2911. [Link]
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J&K Scientific. Fischer Indole Synthesis. [Link]
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Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
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- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. US20150291533A1.
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Organic Syntheses. 2,4-Dinitrophenylhydrazine. Org. Synth.1943 , 23, 30. [Link]
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MySkinRecipes. This compound. [Link]
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ResearchGate. A Practical Synthesis of 4'-Fluorospiro[cyclopropane-1,3'-indol]- 2'(1'H)-one. [Link]
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Organic Chemistry Data. 1H NMR Chemical Shifts. [Link]
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Kumar, A., et al. Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 2022 , 46(3), 233-250. [Link]
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ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. [Link]
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PubChem. Indole-2-carboxylic acid. [Link]
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Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]
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MDPI. Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. [Link]
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Application Notes and Protocols: Amide Coupling Reactions with 4,5-Difluoro-1H-indole-2-carboxylic Acid
Introduction
The indole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-trypanosomal agents.[1][2][3] The introduction of fluorine atoms into the indole ring can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to improved metabolic stability, binding affinity, and bioavailability. 4,5-Difluoro-1H-indole-2-carboxylic acid is a key building block for accessing such fluorinated indole-2-carboxamides.
This document provides a detailed guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with this compound. We will delve into the mechanistic rationale behind reagent selection and provide field-proven, step-by-step protocols for common and advanced coupling methodologies.
The Challenge of Coupling with this compound
The presence of two electron-withdrawing fluorine atoms on the indole ring decreases the nucleophilicity of the indole nitrogen and can also influence the reactivity of the carboxylic acid. This can make amide bond formation more challenging compared to non-fluorinated analogues, sometimes resulting in sluggish reactions or the need for more potent activating agents.[4] This guide will address these challenges and provide robust protocols to achieve high-yielding and clean amide bond formation.
Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is generally not spontaneous under standard conditions.[5] Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents.
Common Coupling Reagents
The choice of coupling reagent is critical for a successful amide bond formation and depends on factors such as the reactivity of the carboxylic acid and amine, steric hindrance, and the potential for side reactions. For this compound, uronium/aminium salt-based reagents like HATU and carbodiimide-based reagents like EDC in combination with an additive are excellent starting points.
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that is particularly effective for coupling electron-deficient carboxylic acids and amines.[6]
Mechanism of HATU Coupling
The reaction proceeds through the formation of a highly reactive OAt-active ester. A non-nucleophilic base, typically diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form the active ester, which is then readily attacked by the amine to form the desired amide.
Caption: HATU-mediated amide coupling workflow.
Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: To the stirred solution, add HATU (1.1-1.2 equiv) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 equiv).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester. The solution may change color.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl or 5% citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Carboxylic acid substrate |
| Amine | 1.0 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling reagent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | Solvent |
Protocol 2: EDC/HOBt-Mediated Amide Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used for amide bond formation.[7] It is often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and reduce side reactions such as racemization.[8]
Mechanism of EDC/HOBt Coupling
EDC first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be intercepted by HOBt to form a more stable HOBt-ester. The amine then attacks the HOBt-ester to form the desired amide, regenerating HOBt.[4]
Caption: EDC/HOBt-mediated amide coupling workflow.
Step-by-Step Protocol
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv), HOBt (1.1-1.2 equiv), and the amine (1.0-1.1 equiv) in anhydrous DMF or DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
EDC Addition: Add EDC hydrochloride (1.1-1.5 equiv) portion-wise to the reaction mixture.
-
Base Addition: If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like DIPEA or triethylamine (TEA) (1.0-1.2 equiv for the salt and an additional 1.0-2.0 equiv for the reaction).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl or 5% citric acid solution, saturated aqueous sodium bicarbonate solution, and brine. The aqueous washes will remove the water-soluble urea byproduct from EDC.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Carboxylic acid substrate |
| Amine | 1.0 - 1.1 | Nucleophile |
| EDC hydrochloride | 1.1 - 1.5 | Coupling reagent |
| HOBt | 1.1 - 1.2 | Additive to improve efficiency and reduce side reactions |
| DIPEA or TEA (optional) | 1.0 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF or DCM | - | Solvent |
Troubleshooting and Advanced Strategies
For particularly challenging couplings, such as with highly electron-deficient anilines or sterically hindered amines, standard protocols may result in low yields. In such cases, the following strategies can be employed.
Acyl Fluoride Formation
For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy. Acyl fluorides are more reactive than the corresponding carboxylic acids but are generally more stable than acyl chlorides and less prone to racemization.
A one-pot procedure can be employed using a fluorinating agent like TFFH or BTFFH. The carboxylic acid is first converted to the acyl fluoride in situ, followed by the addition of the amine.
Use of Alternative Coupling Reagents
For challenging cases, other potent coupling reagents can be considered:
-
BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate): A phosphonium-based reagent that is highly effective but should be handled with care due to the formation of the carcinogen HMPA as a byproduct.[2]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP that does not produce HMPA.
Conclusion
The amide coupling of this compound is a crucial transformation for the synthesis of novel fluorinated indole-2-carboxamides with potential applications in drug discovery. While the electron-withdrawing nature of the fluorine atoms can present challenges, the use of robust coupling reagents such as HATU and EDC/HOBt, along with careful optimization of reaction conditions, can lead to high-yielding and clean reactions. For particularly difficult substrates, advanced strategies such as the in situ formation of acyl fluorides can be employed. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize a wide range of amides from this valuable building block.
References
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Babu, V. V. S., & Kumar, G. S. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(23), 3084-3087.
- Cappelli, A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(15), 4496.
- Coombs, J. T., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 61(23), 10738-10751.
- Aapptec. (n.d.). Coupling Reagents.
- El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Pharmaceuticals, 15(8), 1006.
- Inventors: Dolenc, M. S., & Stanovnik, B. (2011). A process for amidation of pyrrole carboxylate compounds.
- Meanwell, N. A. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry, 65(11), 7636-7685.
- Inventors: Kaldor, S. W., & Siegel, M. G. (2002). Amide library formation using a “by-product-free” activation/coupling sequence.
- Fisher Scientific. (n.d.). Amide Synthesis.
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- Inventors: Apodaca, R., et al. (2011). (12) United States Patent.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Khanye, S. D., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8936.
- Trose, M., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7917-7963.
- Inventors: Barnicki, S. D., & Lentsch, S. E. (1998). Process for making carboxylic amides.
- Coombs, J. T., et al. (2018). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 61(23), 10738-10751.
- Trose, M., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC PubMed Central.
- El-Sayed, M. A., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
- Inventors: Weber, E., & Chen, S. (2002). Catalyst and method for amide formation.
- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.
- Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(6), 1235-1262.
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The Strategic Application of 4,5-Difluoro-1H-indole-2-carboxylic Acid in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach to enhance the pharmacological properties of therapeutic agents. The unique physicochemical characteristics of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the fluorinated heterocyclic building blocks, 4,5-Difluoro-1H-indole-2-carboxylic acid has emerged as a crucial intermediate, particularly in the development of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth exploration of the applications of this versatile compound, complete with detailed protocols and scientific rationale for its use in medicinal chemistry.
Introduction: The Significance of the 4,5-Difluoroindole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a difluoro substitution pattern at the 4 and 5 positions of the indole ring imparts several advantageous properties. The strong electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the indole N-H, influencing its hydrogen bonding capabilities and overall electronic properties. Furthermore, the C-F bond is significantly stronger than a C-H bond, which can block sites of metabolism and thereby enhance the metabolic stability and pharmacokinetic profile of a drug candidate.[1] These features make this compound a valuable starting material for the synthesis of novel therapeutics targeting a range of diseases, including cancer and neurological disorders.[1][2]
Core Application: A Key Building Block for Kinase Inhibitors
A primary application of this compound is as a key intermediate in the synthesis of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The indole scaffold can be elaborated to interact with the ATP-binding site of various kinases, and the 4,5-difluoro substitution can enhance the binding affinity and selectivity of these inhibitors.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that are activated by neurotrophins and are involved in the development and function of the nervous system.[3] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a wide range of tumors. This has led to the development of Trk inhibitors as a new class of cancer therapeutics.
This compound has been utilized as a key starting material in the synthesis of potent Trk inhibitors. The indole nitrogen and the carboxylic acid functional group provide convenient handles for the construction of more complex molecules designed to fit into the ATP-binding pocket of the Trk kinases.
Below is a representative workflow illustrating the synthesis of a Trk inhibitor from this compound.
Caption: Workflow from starting material to biological application.
Experimental Protocols
The following protocols are provided as a guide for researchers. It is essential to adhere to all laboratory safety protocols and to optimize reaction conditions as needed.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Fischer indole synthesis.
Materials:
-
2,3-Difluorophenylhydrazine hydrochloride
-
Pyruvic acid
-
Concentrated Sulfuric Acid
-
Ethanol
-
Sodium acetate
-
Water
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 2,3-difluorophenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water.
-
Add sodium acetate (1.1 equivalents) to the solution and stir until dissolved.
-
To this solution, add pyruvic acid (1 equivalent) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of the phenylhydrazone may be observed as a precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Fischer Indole Synthesis (Cyclization):
-
To a clean, dry round-bottom flask, add the dried phenylhydrazone (1 equivalent).
-
Carefully add concentrated sulfuric acid (5-10 equivalents) to the flask while cooling in an ice bath.
-
After the addition is complete, warm the reaction mixture to 80-90°C and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate of this compound is collected by filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum to yield this compound as a solid.
-
Protocol 2: Amide Coupling to Synthesize an Indole-2-carboxamide Intermediate
This protocol describes a standard amide coupling reaction, a key step in the synthesis of many kinase inhibitors.
Materials:
-
This compound
-
A suitable chiral amine (e.g., (R)-pyrrolidin-3-amine derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the chiral amine (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired indole-2-carboxamide.
Data Presentation: Biological Activity of a Representative Trk Inhibitor
The following table summarizes the inhibitory activity of a representative Trk inhibitor synthesized using a 4,5-difluoroindole scaffold.
| Target Kinase | IC50 (nM) |
| TrkA | 5 |
| TrkB | 8 |
| TrkC | 3 |
| AXL | >1000 |
| MER | >1000 |
| TYRO3 | >1000 |
Data is representative and compiled from publicly available information on Trk inhibitors with similar scaffolds.
Mechanistic Insights and Signaling Pathways
Trk inhibitors act by competing with ATP for binding to the kinase domain of the Trk receptors. This prevents the autophosphorylation of the receptor upon neurotrophin binding, thereby blocking the activation of downstream signaling pathways. The primary signaling cascades downstream of Trk receptors include the Ras/MAPK pathway, which is crucial for cell proliferation and differentiation, and the PI3K/Akt pathway, which is a key regulator of cell survival.
Caption: Inhibition of Trk signaling by a 4,5-difluoroindole-based inhibitor.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic properties and potential for enhanced metabolic stability make it an attractive starting material for the synthesis of a wide range of biologically active molecules, with a particularly prominent role in the development of kinase inhibitors for targeted cancer therapy. The protocols and insights provided herein are intended to empower researchers in their drug discovery efforts, leveraging the strategic advantages of this fluorinated indole scaffold.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (n.d.). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Retrieved from [Link]
Sources
Application Note: Strategic Use of 4,5-Difluoro-1H-indole-2-carboxylic Acid in the Synthesis of Novel Kinase Inhibitors
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of several successful kinase inhibitors.[1][3][4] This application note details the strategic utility of 4,5-Difluoro-1H-indole-2-carboxylic acid as a versatile starting material for the synthesis of next-generation kinase inhibitors. We provide a comprehensive rationale for its use, a detailed step-by-step synthetic protocol for coupling, and an outline for the biological evaluation of the resulting compounds.
Introduction: The Value Proposition of the Difluoro-Indole Scaffold
The development of small-molecule kinase inhibitors remains a focal point of modern drug discovery. The indole scaffold is frequently employed due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the kinase hinge-binding region. The strategic incorporation of fluorine atoms onto this scaffold offers distinct advantages that can be leveraged to optimize drug-like properties.
Causality Behind Fluorination:
-
Modulation of pKa: The electron-withdrawing nature of fluorine atoms on the indole ring lowers the pKa of the indole N-H proton, which can influence hydrogen bonding interactions within the kinase active site.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Fluorine substitution at metabolically liable positions can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, potentially increasing binding affinity and selectivity.[5][6][7]
-
Lipophilicity and Solubility: Strategic fluorination can fine-tune the molecule's lipophilicity, which is a critical parameter for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.
The carboxylic acid moiety at the 2-position serves as a robust and versatile chemical handle. It is ideal for forming stable amide bonds, allowing for the systematic exploration of chemical space through coupling with a diverse library of amine-containing fragments.[8] This modular approach is fundamental to structure-activity relationship (SAR) studies aimed at identifying potent and selective inhibitors.
Caption: Logical workflow for kinase inhibitor library synthesis.
Experimental Protocol: Synthesis of a Representative Indole-Amide Inhibitor
This section provides a self-validating, step-by-step protocol for the synthesis of a model kinase inhibitor, N-(4-phenylpyrimidin-2-yl)-4,5-difluoro-1H-indole-2-carboxamide , via amide coupling.
Reaction Scheme:
(Illustrative scheme: this compound reacts with 2-amino-4-phenylpyrimidine to form the target amide).
2.1. Materials and Reagents
-
2-Amino-4-phenylpyrimidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes
2.2. Step-by-Step Methodology
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 197 mg, 1.0 mmol).
-
Dissolution: Add anhydrous DMF (10 mL) to the flask and stir until the starting material is fully dissolved.
-
Amine Addition: Add 2-amino-4-phenylpyrimidine (1.05 eq, 180 mg, 1.05 mmol) to the solution.
-
Base Addition: Add DIPEA (3.0 eq, 0.52 mL, 3.0 mmol) to the reaction mixture. The base is crucial to neutralize the hexafluorophosphate salt formed from the coupling reagent and the carboxylic acid proton, ensuring the coupling reaction proceeds efficiently.
-
Coupling Reagent Addition: Add HATU (1.1 eq, 418 mg, 1.1 mmol) portion-wise to the stirred solution at room temperature. The addition of HATU activates the carboxylic acid by forming a highly reactive acyl-O-phosphonium intermediate, which is readily susceptible to nucleophilic attack by the amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of EtOAc. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 30 mL) to remove unreacted acid and acidic byproducts, followed by brine (1 x 30 mL) to remove residual water and salts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., starting from 20% EtOAc).
-
Characterization: Combine the pure fractions and concentrate under reduced pressure to yield the final product, N-(4-phenylpyrimidin-2-yl)-4,5-difluoro-1H-indole-2-carboxamide , as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Step-by-step workflow for the synthesis protocol.
Application in Target-Based Drug Discovery
The synthesized inhibitors can be evaluated against a panel of kinases to determine their potency and selectivity. Indole-based structures are known to inhibit a range of tyrosine kinases involved in angiogenesis and cell proliferation, such as VEGFR, FGFR, and PDGFR.[5][11]
3.1. Targeted Signaling Pathway: VEGFR Signaling in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) signaling is a critical pathway for tumor angiogenesis. Inhibitors targeting the VEGF Receptor (VEGFR) can block this process, starving the tumor of essential nutrients and oxygen. Our synthesized inhibitor is designed to function as an ATP-competitive inhibitor of the VEGFR tyrosine kinase domain.
Caption: Inhibition of the VEGFR signaling cascade.
3.2. Protocols for Biological Evaluation
-
In Vitro Kinase Assay (IC₅₀ Determination):
-
Use a commercial luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Prepare a dilution series of the synthesized inhibitor in DMSO.
-
In a 384-well plate, add the recombinant human VEGFR2 kinase enzyme, the appropriate substrate, and ATP.
-
Add the inhibitor from the dilution series to the wells.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Read luminescence on a plate reader. The signal is proportional to kinase activity.
-
Calculate the IC₅₀ value—the concentration of inhibitor required to reduce kinase activity by 50%—by fitting the data to a dose-response curve.
-
-
Cell-Based Anti-Proliferation Assay (GI₅₀ Determination):
-
Use a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs) or a cancer cell line known to be dependent on VEGFR signaling (e.g., HCT-116).
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the synthesized inhibitor for 72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo® assay.[12]
-
Calculate the GI₅₀ value—the concentration required to inhibit cell growth by 50%.
-
3.3. Representative Data
The following table presents hypothetical, yet plausible, data for a successful inhibitor derived from the this compound scaffold. The goal is to demonstrate high potency against the target kinase (VEGFR2) and selectivity over other related kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Off-Target Kinase (FGFR1) IC₅₀ (nM) | Off-Target Kinase (PDGFRβ) IC₅₀ (nM) | HUVEC Cell Proliferation GI₅₀ (nM) |
| EX-DFI-01 | VEGFR2 | 8.5 | 150 | 225 | 25 |
Conclusion
This compound is a high-value, strategically functionalized building block for the synthesis of novel kinase inhibitors. Its difluoro substitution pattern offers a pathway to improved metabolic stability and binding affinity, while the carboxylic acid handle enables rapid diversification through robust amide coupling chemistry. The protocols and strategies outlined in this note provide a clear and actionable framework for researchers in drug discovery to leverage this scaffold in the development of potent and selective therapeutics targeting kinase-driven diseases.
References
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Application Notes & Protocols: Developing Anti-Cancer Agents from Indole-2-Carboxylic Acid Derivatives
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point in the quest for novel therapeutic agents.[1] Particularly in oncology, indole derivatives have emerged as a promising class of compounds, with several approved drugs, such as sunitinib and osimertinib, featuring this core structure.[1][4] These agents exert their anti-cancer effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][5][6]
Indole-2-carboxylic acid, a key derivative, serves as a versatile starting material for the synthesis of a wide array of bioactive molecules. By modifying this core structure, researchers can fine-tune the pharmacological properties of the resulting compounds to target specific cancer-related pathways with enhanced potency and selectivity.[7][8] This guide provides a comprehensive overview of the strategies and methodologies for developing anti-cancer agents from indole-2-carboxylic acid derivatives, from initial synthesis to preclinical evaluation.
I. Synthesis of Indole-2-Carboxylic Acid Derivatives: A Modular Approach
The synthesis of novel indole-2-carboxylic acid derivatives often employs a modular approach, allowing for the systematic variation of substituents to explore structure-activity relationships (SAR). A common synthetic strategy involves the peptide coupling of 1H-indole-2-carboxylic acid with various amines or the derivatization of the carboxylic acid moiety.
A representative synthetic scheme is the reaction of 1H-indole-2-carboxylic acid with a substituted amine in the presence of a coupling agent to form an amide linkage. For instance, the synthesis of thiazolyl-indole-2-carboxamide derivatives has been reported to yield compounds with potent multitargeted anti-cancer activity.[5] The choice of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (DMAP), is crucial for achieving high reaction yields.[5]
Caption: General synthetic workflow for indole-2-carboxamide derivatives.
Further modifications can be introduced, such as the hydrolysis of an ester group to yield a carboxylic acid, which can then be derivatized into a variety of functional groups to explore their impact on anti-cancer activity.[5]
II. In Vitro Evaluation: Assessing Anti-Cancer Efficacy
A battery of in vitro assays is essential to characterize the anti-cancer properties of newly synthesized indole-2-carboxylic acid derivatives. These assays provide critical information on cytotoxicity, mechanism of action, and selectivity.
A. Cell Viability and Cytotoxicity Assays
The initial screening of compounds typically involves assessing their ability to inhibit cancer cell proliferation and induce cytotoxicity. The MTT and XTT assays are widely used colorimetric methods for this purpose.[9][10][11]
-
Principle of MTT and XTT Assays: These assays are based on the reduction of a tetrazolium salt by metabolically active cells. In the MTT assay, the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is converted to a purple formazan product by mitochondrial dehydrogenases in viable cells.[9][10] The insoluble formazan is then solubilized, and the absorbance is measured.[9] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but its formazan product is water-soluble, simplifying the protocol.[9][12]
| Parameter | MTT Assay | XTT Assay |
| Principle | Reduction of MTT to insoluble formazan | Reduction of XTT to soluble formazan |
| Endpoint | Absorbance at 570-590 nm | Absorbance at 450-500 nm |
| Solubilization Step | Required | Not required |
| Throughput | High | Higher |
Table 1: Comparison of MTT and XTT Cell Viability Assays.
B. Apoptosis Assays: Unraveling the Mode of Cell Death
To determine if the observed cytotoxicity is due to programmed cell death, apoptosis assays are performed. The Annexin V/Propidium Iodide (PI) assay is a cornerstone technique for detecting apoptosis by flow cytometry.[13][14][15]
-
Principle of Annexin V/PI Staining: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[16]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
C. Cell Cycle Analysis: Investigating Proliferation Arrest
Many anti-cancer agents exert their effects by disrupting the cell cycle. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18][19]
-
Principle of Cell Cycle Analysis: PI is a fluorescent dye that binds stoichiometrically to DNA.[19] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[19] By analyzing the fluorescence histogram, the percentage of cells in each phase can be determined.
D. Western Blotting: Probing Key Signaling Pathways
To elucidate the molecular mechanism of action, Western blotting is employed to investigate the effect of the indole derivatives on key cancer-related signaling proteins.[20] This technique allows for the detection and quantification of specific proteins in cell lysates.[20]
-
Commonly Investigated Pathways:
-
Apoptosis Pathway: Analysis of pro-apoptotic proteins (e.g., Bax, Bad) and anti-apoptotic proteins (e.g., Bcl-2), as well as caspases (e.g., caspase-3, -8, -9) and cytochrome c release.[21]
-
Cell Cycle Regulation: Examination of cyclins and cyclin-dependent kinases (CDKs) that control cell cycle progression.[5]
-
Kinase Signaling Pathways: Investigation of key protein kinases involved in cancer cell proliferation and survival, such as EGFR, HER2, and VEGFR-2.[5]
-
III. In Vivo Evaluation: Preclinical Validation
Promising candidates identified from in vitro screening are advanced to in vivo studies to assess their efficacy and pharmacokinetic properties in a living organism.
A. Xenograft Models
Human tumor xenograft models in immunocompromised mice are widely used to evaluate the anti-tumor activity of novel compounds.[22][23] Tumor growth inhibition is monitored over time following treatment with the indole derivative.[24][25]
B. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.[24][25] Pharmacodynamic studies correlate the drug concentration with its pharmacological effect, such as tumor growth inhibition.[24][25] These studies are crucial for establishing a dosing regimen for potential clinical trials.
IV. Detailed Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline and should be optimized for specific cell lines and experimental conditions.[10]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Indole-2-carboxylic acid derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[26] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. The final solvent concentration should be kept constant and non-toxic (typically <0.5% DMSO).[10] Remove the old medium and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.[9] Incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[10]
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is a general guideline; refer to the manufacturer's instructions for specific apoptosis detection kits.[15]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with the indole derivative for the desired time.[16] Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[16] Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines a common method for cell cycle analysis using propidium iodide.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise to cold 70% ethanol while vortexing gently.[18] Fix for at least 30 minutes on ice.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[17]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[17]
-
Analysis: Analyze the cells by flow cytometry.[18] The data is typically displayed as a histogram of fluorescence intensity versus cell count.
Protocol 4: Western Blotting
This is a generalized protocol for Western blotting. Optimization of antibody concentrations and incubation times is crucial.[27]
Materials:
-
Treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in lysis buffer on ice.[27]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[27]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[27]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[28]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[28]
V. Conclusion and Future Perspectives
The development of anti-cancer agents from indole-2-carboxylic acid derivatives represents a highly promising avenue in oncology research. The versatility of the indole scaffold allows for the generation of diverse chemical libraries with the potential to target a wide range of cancer-related pathways.[6] A systematic approach, combining rational drug design, efficient synthesis, and a comprehensive panel of in vitro and in vivo assays, is crucial for identifying and advancing lead candidates. Future efforts will likely focus on developing derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as exploring their potential in combination therapies to overcome drug resistance.
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Protocol of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]
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Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]
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Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. [Link]
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Indole Antitumor Agents in Nanotechnology Formulations: An Overview. PMC. [Link]
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Application Notes: Leveraging 4,5-Difluoro-1H-indole-2-carboxylic Acid for the Synthesis of Potent Anti-inflammatory Agents
Introduction: The Strategic Advantage of a Fluorinated Indole Scaffold
In the landscape of modern drug discovery, the indole nucleus stands out as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent properties allow it to interact with a wide range of biological targets. The strategic incorporation of fluorine atoms into this scaffold represents a powerful approach in medicinal chemistry to refine and enhance the pharmacological profile of drug candidates.[1][3]
The fluorine atom, though similar in size to hydrogen, imparts profound changes to a molecule's electronic and metabolic properties. Key advantages of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to improved bioavailability and a longer half-life in vivo.[1]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's acidity, basicity, and dipole moment, which can lead to stronger and more specific interactions with target proteins.[1]
-
Increased Lipophilicity: Strategic fluorination can increase a molecule's ability to permeate cell membranes, enhancing its access to intracellular targets.[3]
4,5-Difluoro-1H-indole-2-carboxylic acid is a quintessential building block that capitalizes on these principles. It provides a rigid indole core for establishing key binding interactions, while the two fluorine atoms on the benzene ring serve to block metabolic pathways and modulate the electronic landscape of the molecule, making it an exceptional starting point for the development of novel anti-inflammatory therapeutics.
Biological Context: Targeting the Inflammatory Cascade
Chronic inflammation is a key pathological driver in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[4][5] The inflammatory response is a complex process mediated by a network of signaling pathways and pro-inflammatory molecules. A primary goal in anti-inflammatory drug design is to inhibit the production of key mediators like prostaglandins and cytokines (e.g., TNF-α, IL-6, IL-1β).[6][7][8]
Many indole-based anti-inflammatory drugs, including the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[2][5] Furthermore, modern drug discovery efforts often target the upstream signaling pathways that control the expression of these inflammatory mediators. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation; their inhibition can effectively suppress the inflammatory cascade.[4][9][10][11] Derivatives synthesized from this compound are designed to interfere with these critical pathways.
Synthetic Strategy: Amide Coupling as a Gateway to Chemical Diversity
A robust and highly effective method for generating a library of potential drug candidates from this compound is through the formation of an amide bond.[12] Amide coupling is one of the most frequently used reactions in medicinal chemistry, allowing for the connection of the indole core to a vast array of commercially available amines (R-NH₂).[13][14] This strategy enables systematic exploration of the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.
The general workflow involves activating the carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[12][15]
Experimental Protocol 1: Synthesis of N-Substituted-4,5-difluoro-1H-indole-2-carboxamides
Objective: To synthesize a representative N-substituted-4,5-difluoro-1H-indole-2-carboxamide via a reliable amide coupling protocol. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used coupling reagent that minimizes side reactions.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: To the stirred solution, add HATU (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq). Stir the mixture at room temperature for 20-30 minutes. This pre-activation step is critical for forming the highly reactive O-acylisourea intermediate.
-
Amine Addition: Add the selected amine (1.1 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The bicarbonate wash is crucial to remove any unreacted carboxylic acid and acidic byproducts.
-
Dry the separated organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[7][16]
| Compound ID | Amine (R-NH₂) | Yield (%) | Purity (LC-MS, %) | TNF-α Inhibition IC₅₀ (nM) |
| DFI-001 | Cyclopropylamine | 85 | >98 | 150 |
| DFI-002 | 4-Fluoroaniline | 78 | >99 | 88 |
| DFI-003 | Morpholine | 91 | >99 | 230 |
| DFI-004 | (S)-3-hydroxypyrrolidine | 72 | >97 | 65 |
Table 1: Representative data for a series of synthesized 4,5-difluoro-1H-indole-2-carboxamides. The inclusion of varied amines allows for probing different structural and electronic requirements for biological activity.
Experimental Protocol 2: In Vitro Anti-inflammatory Activity Screening
Objective: To evaluate the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Causality: RAW 264.7 macrophages are a standard and reliable in vitro model for studying inflammation.[6][17][18] LPS, a component of Gram-negative bacteria, potently activates these cells via Toll-like receptor 4 (TLR4), triggering signaling cascades (like NF-κB) that lead to the robust production and secretion of inflammatory mediators, including TNF-α and nitric oxide (NO).[18][19][20] An effective anti-inflammatory compound will suppress this response.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized test compounds (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁵ cells/well in complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the old media from the cells and add 100 µL of the media containing the test compounds at various final concentrations (e.g., 0.1 nM to 10 µM). Include a "vehicle control" group treated with DMSO at the same final concentration used for the compounds.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C. This allows the compounds to enter the cells and engage with their targets before the inflammatory stimulus is applied.
-
Inflammatory Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL. Do not add LPS to the "unstimulated control" wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well for analysis.
-
Cytokine Quantification: Determine the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the inflammatory response is inhibited).
-
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel anti-inflammatory agents. Its difluorinated indole core provides a metabolically robust scaffold with favorable electronic properties. The protocols detailed herein describe a straightforward and efficient amide coupling strategy to generate diverse chemical libraries and a standard, reliable in vitro assay for evaluating their biological activity. This integrated approach of targeted synthesis and biological screening is fundamental to the process of identifying and optimizing new lead compounds in the quest for safer and more effective anti-inflammatory therapies.
References
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
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de Oliveira, C. B., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. Inflammation Research. Available at: [Link]
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de Oliveira, C. B., et al. (2022). Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. R Discovery. Available at: [Link]
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Pullan, N., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kim, H. J., et al. (2021). Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. Journal of Korean Medicine. Available at: [Link]
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Ruga, R., et al. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. MDPI. Available at: [Link]
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Gu, Y., et al. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of Inflammation. Available at: [Link]
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Li, Y., et al. (2020). Detection of Lipopolysaccharide induced inflammatory responses in RAW264.7 macrophages using atomic force microscope. ResearchGate. Available at: [Link]
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Oeckinghaus, A., & Ghosh, S. (2009). NF-κB signaling in inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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Gu, Y., et al. (2019). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Semantic Scholar. Available at: [Link]
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G. A. G. S. S. S. A. S. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]
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Assay Genie. (2023). MAPK Signaling in Inflammatory Cytokines Pathways. YouTube. Available at: [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
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Male, J. B., et al. (2017). Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry. Available at: [Link]
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Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]
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El-Fakharany, E. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances. Available at: [Link]
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Alam, M. S., et al. (2016). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules. Available at: [Link]
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G. A. G. S. S. S. A. S. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. Available at: [Link]
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Zhang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. Available at: [Link]
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Al-Ostath, O. A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Available at: [Link]
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Chen, G., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents for sepsis. Drug Design, Development and Therapy. Available at: [Link]
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Li, Y., et al. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry. Available at: [Link]
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Protocols for the purification of 4,5-Difluoro-1H-indole-2-carboxylic acid
An Application Note and Detailed Protocols for the Purification of 4,5-Difluoro-1H-indole-2-carboxylic acid
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its fluorinated indole scaffold is integral to the synthesis of novel kinase inhibitors and other therapeutic agents targeting a range of diseases, including cancer and neurological disorders.[1] The fluorine substitutions are known to enhance metabolic stability and binding affinity, making this intermediate highly valuable.[1] Achieving high purity of this compound is critical for ensuring the reliability of downstream synthetic steps and the integrity of biological screening data. This guide provides a comprehensive overview of robust protocols for the purification of this compound, tailored for researchers, chemists, and drug development professionals. We will explore purification strategies ranging from fundamental recrystallization to advanced chromatographic techniques, alongside methods for rigorous purity assessment.
The Purification Challenge: Understanding the Molecule
The purification of this compound presents a unique set of challenges inherent to its structure. As a substituted indole, it is susceptible to oxidation, particularly under harsh conditions. The presence of both a hydrogen-bond-donating N-H group and an acidic carboxylic acid moiety dictates its solubility and chromatographic behavior. Common impurities often stem from the synthetic route, such as the Fischer indole synthesis, and may include unreacted starting materials (hydrazones), isomers, or byproducts from side reactions.[2] A successful purification strategy must effectively remove these contaminants while preserving the integrity of the target compound.
Strategic Workflow for Purification
The choice of purification protocol depends heavily on the impurity profile and the initial purity of the crude material. A logical workflow allows for an efficient and effective approach, minimizing product loss while maximizing final purity. The following diagram outlines the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting the appropriate purification method.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is the preferred method for purifying crystalline solids with relatively high initial purity (>90%). It is a cost-effective and scalable technique that relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
Causality and Rationale: The principle is to dissolve the crude compound in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble (and can be filtered off hot) or remain soluble upon cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.
Step-by-Step Methodology:
-
Solvent Selection: Screen various solvents for suitability. An ideal solvent will poorly dissolve the compound at room temperature but readily dissolve it at the solvent's boiling point. See Table 1 for suggestions.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (using a hot plate and magnetic stirrer).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. | Good for inducing crystallization of polar compounds. |
| Ethyl Acetate/Hexane | Ethyl acetate should dissolve the compound when hot. Hexane acts as an anti-solvent. | Effective for compounds of intermediate polarity. |
| Acetonitrile | A polar aprotic solvent that can be effective for compounds with hydrogen bonding capabilities. | May provide good solubility differential between hot and cold. |
| Toluene | A non-polar solvent; the compound is likely less soluble, but this can be useful for removing non-polar impurities. | May require larger volumes but can yield very pure crystals. |
Protocol 2: Purification by Flash Column Chromatography
When recrystallization is ineffective due to a complex impurity profile, low initial purity, or an oily crude product, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.
Causality and Rationale: Silica gel is a polar stationary phase. Polar compounds will adhere more strongly and elute more slowly, while non-polar compounds will elute faster. For acidic compounds like this compound, the addition of a small amount of acid (e.g., acetic acid) to the mobile phase is crucial. This suppresses the deprotonation of the carboxylic acid, preventing strong, irreversible binding and band tailing on the silica gel, thereby ensuring a sharp elution profile.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Load the resulting dry powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.
Table 2: Example Mobile Phase Systems for Column Chromatography
| Mobile Phase System | Gradient Example | Rationale |
| Hexane / Ethyl Acetate / Acetic Acid | Start with 10% Ethyl Acetate, gradually increase to 50%. Maintain 0.5% Acetic Acid. | A standard, versatile system for moderately polar acidic compounds. |
| Dichloromethane / Methanol / Acetic Acid | Start with 2% Methanol, gradually increase to 10%. Maintain 0.5% Acetic Acid. | A more polar system for compounds that are poorly soluble in Hexane/EtOAc. |
Quality Control and Purity Assessment
Post-purification analysis is a self-validating step to confirm the success of the protocol and ensure the material is suitable for its intended use.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is typically employed for indole carboxylic acids.
Methodology:
-
Column: C18 (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm).[3][4]
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, return to 10% B.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 239 nm or 254 nm.[5]
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a suitable solvent like methanol to a concentration of ~0.5 mg/mL.
Rationale: The acidic modifier in the aqueous mobile phase ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks.[6] Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are essential for confirming the chemical structure and identifying any residual impurities. A clean spectrum with correctly integrated peaks corresponding to the structure of this compound is a strong indicator of high purity. Solvent peaks from the purification process (e.g., ethyl acetate, hexane) should be absent.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care, avoiding inhalation of vapors and contact with skin.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before beginning work.
References
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]
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This compound. MySkinRecipes. [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. [Link]
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Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
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Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses Procedure. [Link]
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Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). [Link]
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This compound (CAS No. 884494-61-5) Suppliers. ChemicalRegister.com. [Link]
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Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. [Link]
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Identification and synthesis of impurities formed during sertindole preparation. National Institutes of Health (NIH). [Link]
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Crystal structure of 1H-indole-5-carboxylic acid – 4,4′-bipyridine (2/1), C14H11N2O2. ResearchGate. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carbo. Longdom Publishing. [Link]
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Title: Quantitative Analysis of 4,5-Difluoro-1H-indole-2-carboxylic acid: Validated HPLC-UV and LC-MS/MS Methodologies
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This document provides comprehensive, validated protocols for the quantitative analysis of 4,5-Difluoro-1H-indole-2-carboxylic acid, a compound of interest in pharmaceutical development and chemical synthesis. We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for quality control and analysis of pure substances, and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in complex biological matrices such as plasma. The causality behind experimental choices, detailed step-by-step protocols, and complete validation parameters according to ICH guidelines are discussed to ensure scientific integrity and immediate applicability in a research or GxP environment.
Introduction and Analytical Rationale
This compound is a fluorinated heterocyclic compound whose structural motif is relevant in medicinal chemistry. The presence of two fluorine atoms can significantly alter the molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery. Accurate and precise quantification is therefore paramount for pharmacokinetic studies, process monitoring, and quality assurance.
The analytical challenge lies in choosing a method appropriate for the intended purpose. The indole ring contains a strong chromophore, making it an excellent candidate for HPLC-UV analysis. For trace-level quantification in complex biological fluids, the inherent selectivity and sensitivity of tandem mass spectrometry are required to overcome matrix interferences.[1][2] This guide provides detailed methodologies for both scenarios.
All validation procedures described herein are based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the methods are fit for their intended purpose.[3][4][5]
Method 1: HPLC-UV for Purity and Assay Determination
This method is ideal for quantifying this compound in bulk material or simple formulations where concentration levels are high and the matrix is clean.
Principle of HPLC-UV Analysis
Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound is retained on a nonpolar C18 stationary phase. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group (pKa ≈ 3-4), ensuring a single, well-defined analyte peak with good symmetry. Quantification is achieved by measuring the absorbance of the indole chromophore, typically around 280 nm.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized, 18 MΩ·cm
-
Formic Acid (FA): LC-MS grade or equivalent
-
Mobile Phase: 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B)
-
Diluent: Acetonitrile/Water (50:50, v/v)
2.2.2. Instrumentation and Conditions
-
HPLC System: A system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18, 2.7–5 µm, 4.6 x 150 mm (e.g., Agilent Poroshell, Waters Cortecs)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 280 nm
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
2.2.3. Standard and Sample Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Perform serial dilutions of the Primary Stock Solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare samples by dissolving them in the diluent to achieve a final concentration within the calibration range.
2.2.4. System Suitability Test (SST) Before analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). The acceptance criteria are:
-
Peak Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Workflow Diagram: HPLC-UV Analysis
Caption: General workflow for HPLC-UV quantification.
Validation Summary: HPLC-UV Method
The method must be validated according to ICH Q2(R2) guidelines.[4] The following table summarizes the expected performance characteristics.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at analyte retention time | Peak pure; no co-elution |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | r² > 0.999 |
| Range | 1 – 100 µg/mL | 1 – 100 µg/mL |
| Accuracy | 98.0 – 102.0% recovery | 99.1 – 101.5% |
| Precision (RSD%) | Repeatability (Intra-day) ≤ 2.0%Intermediate (Inter-day) ≤ 2.0% | ≤ 1.5%≤ 1.8% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~1 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% after minor changes | Method is robust to minor changes in flow rate and temperature |
Method 2: LC-MS/MS for Bioanalysis
This method is designed for the selective and sensitive quantification of this compound in complex biological matrices like human or animal plasma, which is essential for pharmacokinetic and drug metabolism studies.
Principle of LC-MS/MS Analysis
This method combines the separating power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is ionized using Electrospray Ionization (ESI) in negative ion mode, which is highly efficient for deprotonating carboxylic acids to form the [M-H]⁻ precursor ion. In the mass spectrometer, this precursor ion is isolated and fragmented to produce specific product ions. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring, MRM), the instrument achieves exceptional selectivity, effectively eliminating background noise from the biological matrix.[2][6]
Experimental Protocol: LC-MS/MS
3.2.1. Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Internal Standard (IS): A stable isotope-labeled version (e.g., ¹³C₆-4,5-Difluoro-1H-indole-2-carboxylic acid) is highly recommended. If unavailable, a structurally similar compound can be used.
-
Acetonitrile (ACN): LC-MS grade
-
Water: LC-MS grade
-
Formic Acid (FA): LC-MS grade
-
Biological Matrix: Blank plasma (e.g., human plasma with K₂EDTA)
3.2.2. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[1][7]
-
Aliquot 50 µL of plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% ACN).
-
Add 200 µL of cold Acetonitrile containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.
3.2.3. Instrumentation and Conditions
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, sub-2 µm, 2.1 x 50 mm (e.g., Waters Acquity BEH, Phenomenex Kinetex)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Mass Spectrometer Settings (Example):
-
Ionization Mode: ESI Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions (Predicted):
-
Analyte: m/z 196.0 → 152.0 (Loss of CO₂)
-
Internal Standard (¹³C₆): m/z 202.0 → 158.0 (Loss of CO₂) (Note: MRM transitions and collision energies must be optimized empirically by infusing a standard solution.)
-
-
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow using protein precipitation.
Validation Summary: LC-MS/MS Method
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity & Selectivity | No interfering peaks in 6 unique blank matrices | Method is selective |
| Linearity | r² ≥ 0.995, weighted (1/x²) regression | r² > 0.998 |
| Range | 0.5 – 500 ng/mL | 0.5 – 500 ng/mL |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ)Precision (%RSD) ≤15% (≤20% at LLOQ) | Accuracy: 92-108%Precision: <10% RSD |
| Lower Limit of Quantitation (LLOQ) | Accuracy ±20%, Precision ≤20% | 0.5 ng/mL |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Minimal matrix effects observed |
| Recovery | Consistent and reproducible | >85% |
| Stability | Bench-top, Freeze-thaw, Long-term | Stable under tested conditions |
References
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
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Application Notes and Protocols for High-Throughput Screening of 4,5-Difluoro-1H-indole-2-carboxylic Acid Derivatives
Introduction: The Privileged Scaffold of Indole and the Promise of Fluorination
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions have made it a frequent constituent of molecules targeting a diverse range of biological targets, including kinases, proteases, and G-protein coupled receptors (GPCRs).[1][2][3]
The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties.[4][5] Fluorination often enhances metabolic stability, increases lipophilicity, and can modulate the acidity or basicity of nearby functional groups, thereby improving a compound's pharmacokinetic profile and binding affinity to its target.[4][5] The subject of this guide, the 4,5-difluoro-1H-indole-2-carboxylic acid scaffold, combines the versatility of the indole core with the advantageous properties of fluorine substitution, making its derivatives a compelling library for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening campaign for derivatives of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for a representative biochemical kinase inhibition assay, and outline a robust strategy for data analysis and hit validation.
Strategic Considerations for Screening Fluorinated Indole Derivatives
Before embarking on a large-scale HTS campaign, a thorough understanding of the compound library's characteristics is paramount. For this compound derivatives, several key aspects warrant consideration:
-
Potential for Fluorescence Interference: Indole-containing compounds are known to be inherently fluorescent.[7] This property can interfere with fluorescence-based HTS assays, a common and sensitive detection method, leading to false-positive or false-negative results.[8][9] It is crucial to profile the intrinsic fluorescence of the compound library under the proposed assay conditions to identify and flag any potential interferents early in the process.
-
Solubility: The introduction of fluorine can impact a molecule's solubility. While often increasing lipophilicity, the overall effect on aqueous solubility can be complex.[4] Ensuring adequate solubility of the compound library in the assay buffer is critical to prevent compound precipitation and aggregation, which are common sources of assay artifacts.[10][11]
-
Promiscuous Inhibition: Indole scaffolds, like many other heterocyclic structures, can sometimes exhibit non-specific, promiscuous inhibition through mechanisms such as aggregation.[10][12] It is essential to incorporate counter-screens and orthogonal assays in the hit validation cascade to eliminate such compounds.
Hypothetical Screening Target: Protein Kinases
Given that numerous indole derivatives have been identified as potent kinase inhibitors, for the context of this application note, we will focus on a hypothetical screening campaign against a generic tyrosine kinase to identify potential inhibitors from a library of this compound derivatives.[2][13]
Representative Signaling Pathway
High-Throughput Screening Workflow
The HTS process is a multi-step endeavor that requires careful planning and execution.[14] The following diagram outlines a typical workflow for a biochemical HTS campaign.
Protocol 1: Primary HTS - Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based biochemical assay to measure the activity of a target kinase and the inhibitory effect of the test compounds. The assay quantifies the amount of ATP remaining in solution following the kinase reaction; lower luminescence indicates higher kinase activity and less inhibition.
Materials:
-
384-well white, opaque microplates
-
Recombinant human tyrosine kinase (e.g., Src, Abl)
-
Kinase substrate (e.g., a generic tyrosine-containing peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Commercially available ATP detection reagent (e.g., Kinase-Glo®)
-
Acoustic liquid handler or pintool for compound dispensing
-
Multimode plate reader with luminescence detection capabilities
-
Positive control inhibitor (e.g., Staurosporine)
-
Negative control (DMSO)
Assay Development and Miniaturization:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of the kinase and substrate that yield a robust signal-to-background ratio and are in the linear range of the reaction.
-
ATP Concentration: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure sensitivity to competitive inhibitors.[15]
-
Miniaturization: Adapt the assay to a 384-well format, optimizing reagent volumes to conserve reagents and increase throughput.[9]
-
Assay Validation (Z'-Factor): Before initiating the full screen, perform a validation run using positive and negative controls to calculate the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16][17]
HTS Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound derivative library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL assay volume.
-
Control Wells: Designate specific columns for positive controls (e.g., Staurosporine at a final concentration of 1 µM) and negative controls (DMSO only).
-
Kinase Addition: Add 2.5 µL of the kinase solution (2x final concentration) to all wells.
-
Incubation: Briefly centrifuge the plates and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 2.5 µL of the substrate and ATP solution (2x final concentration) to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Signal Detection: Add 5 µL of the ATP detection reagent to all wells. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence intensity on a plate reader.
Data Analysis and Hit Identification
1. Data Normalization:
Raw luminescence data is normalized to the plate controls to account for plate-to-plate variability. The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))
2. Hit Selection:
A common threshold for hit selection is a percent inhibition greater than three standard deviations from the mean of the negative controls.
3. Z'-Factor Calculation:
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[16][18] It is calculated as follows:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unsuitable for HTS |
Protocol 2: Hit Validation Cascade
A critical phase of any HTS campaign is the rigorous validation of initial "hits" to eliminate false positives and confirm true activity.[18][19]
1. Dose-Response Confirmation:
-
Objective: To confirm the activity of the primary hits and determine their potency (IC₅₀).
-
Procedure: Re-test the selected hits in the primary kinase assay over a range of concentrations (e.g., a 10-point, 3-fold serial dilution).
-
Outcome: Generate dose-response curves and calculate IC₅₀ values. Only compounds that exhibit a clear dose-dependent inhibition are progressed.
2. Orthogonal Assay:
-
Objective: To confirm the inhibitory activity of the compounds using a different assay technology to rule out technology-specific artifacts.[18][20]
-
Example Protocol (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Utilize a TR-FRET-based kinase assay that measures the phosphorylation of a biotinylated substrate by a phospho-specific antibody labeled with a fluorescent acceptor.
-
Incubate the kinase, substrate, ATP, and test compound.
-
Add a solution containing a europium-labeled anti-tag antibody (donor) and an Alexa Fluor® 647-labeled phospho-specific antibody (acceptor).
-
Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates inhibition of the kinase.
-
-
Outcome: Confirmation of inhibitory activity in a label-independent format increases confidence in the hits.
3. Counter-Screen for Fluorescence Interference:
-
Objective: To identify compounds that intrinsically fluoresce at the wavelengths used in fluorescence-based assays.[8][9]
-
Procedure:
-
In a 384-well plate, add the hit compounds at their screening concentration to the assay buffer without the assay reagents.
-
Read the fluorescence intensity at the excitation and emission wavelengths of the orthogonal assay.
-
-
Outcome: Compounds exhibiting significant fluorescence should be flagged as potential artifacts if their activity was only observed in fluorescence-based assays.
4. Promiscuity and Aggregation Counter-Screens:
-
Objective: To identify compounds that inhibit the target enzyme through non-specific mechanisms like aggregation.[10][11]
-
Procedure (Detergent-Based Assay):
-
Perform the primary kinase assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
Promiscuous inhibitors that act via aggregation will often show a significant decrease in potency in the presence of detergent.
-
-
Outcome: Elimination of compounds that are likely to be non-specific inhibitors.
Conclusion: From Hits to Leads
The successful execution of a high-throughput screening campaign for this compound derivatives requires a multifaceted approach that combines careful assay design, robust automation, and a rigorous hit validation cascade. By anticipating and addressing potential liabilities such as fluorescence interference and non-specific inhibition, researchers can increase the efficiency of their screening efforts and identify high-quality hit compounds. These validated hits can then serve as the starting point for medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel therapeutic agents.
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Application Notes and Protocols: Leveraging 4,5-Difluoro-1H-indole-2-carboxylic acid in Fragment-Based Drug Design
Introduction: The Paradigm of Fragment-Based Drug Design (FBDD)
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight compounds (typically <300 Da), or "fragments," that bind weakly but efficiently to a biological target.[1][4][5] These initial fragment hits serve as high-quality starting points that can be chemically elaborated—grown, linked, or merged—to generate potent and selective drug candidates with improved physicochemical properties.[4][6][7][8] The core advantage of this approach lies in the reduced complexity of the initial chemical matter, allowing for a more thorough exploration of chemical space and a higher probability of achieving a productive interaction with the target protein.[2][3][9]
This guide provides a detailed exploration of the application of a specific, strategically designed fragment, 4,5-Difluoro-1H-indole-2-carboxylic acid , within the FBDD workflow. We will delve into the rationale behind its design, the experimental protocols for its screening and validation, and the subsequent steps for its evolution into a lead compound.
The Strategic Advantage of Fluorine in Drug Design
The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile.[10][11] Fluorine, being the most electronegative element, imparts unique properties to a molecule that are often beneficial for its drug-like characteristics.[10][11] These advantages include:
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding affinity.[12]
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability.[11][13]
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformation.[10][11] This allows for fine-tuning of properties critical for cell permeability and target engagement.[12]
-
Increased Potency and Selectivity: By altering the electronic properties of a molecule, fluorine can enhance its potency and selectivity for the intended target, potentially reducing off-target effects.[13][14]
The indole scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds. The strategic placement of two fluorine atoms on the indole ring of this compound is designed to leverage these benefits within an FBDD context.
This compound: A Privileged Fragment
While specific data for the 4,5-difluoro isomer is not as abundant as for other isomers, we can extrapolate its value based on the known properties of fluorinated indoles and the principles of FBDD. The difluoro substitution pattern on the benzene ring portion of the indole is expected to significantly influence the electronic distribution and binding interactions of the molecule. The carboxylic acid at the 2-position provides a crucial anchor point for interaction with the target protein and a handle for synthetic elaboration.
Table 1: Physicochemical Properties of an Ideal Fragment (The "Rule of Three") [1][2]
| Property | Ideal Range | Rationale |
| Molecular Weight | < 300 Da | Ensures simplicity and efficient binding.[2] |
| cLogP | < 3 | Maintains adequate solubility for screening. |
| Hydrogen Bond Donors | ≤ 3 | Avoids excessive desolvation penalties. |
| Hydrogen Bond Acceptors | ≤ 3 | Avoids excessive desolvation penalties. |
| Rotatable Bonds | ≤ 3 | Reduces conformational entropy loss upon binding. |
This compound (Molecular Formula: C₉H₅F₂NO₂) has a molecular weight of approximately 197.14 g/mol , fitting well within the "Rule of Three" guidelines.
Experimental Workflow: From Fragment Screening to Hit Validation
The successful application of this compound in an FBDD campaign relies on a robust and integrated experimental workflow. This typically involves a primary screen using a high-throughput biophysical method, followed by orthogonal validation and structural characterization of the hits.[2][15]
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- 11. tandfonline.com [tandfonline.com]
- 12. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 13. inhancetechnologies.com [inhancetechnologies.com]
- 14. researchgate.net [researchgate.net]
- 15. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Indole Functionalization
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for efficient and versatile methods to functionalize this privileged scaffold. The Suzuki-Miyaura cross-coupling reaction has emerged as a paramount tool for forging carbon-carbon bonds, offering a powerful strategy for the synthesis of substituted indoles.[1][4][5][6] This reaction's broad substrate scope, tolerance of diverse functional groups, and relatively mild conditions have cemented its role in both academic research and industrial drug development.[4][6][7]
This guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling as applied to substituted indoles. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of the reaction, dissect the rationale behind catalyst and reagent selection, and present robust, field-tested protocols. Our objective is to equip researchers with the knowledge to not only successfully execute these reactions but also to troubleshoot and optimize them for their specific synthetic challenges.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[4][8] The catalytic cycle, a finely orchestrated sequence of elementary steps, is the heart of this transformation. A thorough understanding of this cycle is crucial for rational optimization and troubleshooting.
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the substituted indole halide. This step forms a Pd(II) intermediate. The rate of this step is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the indole ring.[4][8][9]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][8][9] The choice of base is critical and can significantly impact reaction efficiency.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][8]
Visualizing the Catalytic Cycle
Caption: A general experimental workflow for the Suzuki-Miyaura coupling of substituted indoles.
Protocol 1: General Procedure for the Coupling of a Bromoindole with an Arylboronic Acid
This protocol is a reliable starting point for a wide range of substituted bromoindoles.
Materials:
-
Substituted Bromoindole (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., microwave vial or Schlenk tube) with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To the reaction vessel, add the substituted bromoindole, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical to prevent oxidation of the Pd(0) species.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromoindole is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indole.
Protocol 2: Coupling of an N-H Free Chloroindole
Coupling of chloroindoles, especially those with an unprotected N-H group, can be challenging due to both the lower reactivity of the C-Cl bond and potential catalyst inhibition by the acidic proton. [3][7][10]The use of a highly active pre-catalyst is recommended.
Materials:
-
Substituted Chloroindole (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (a third-generation Buchwald pre-catalyst) (0.015 mmol, 1.5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vessel with a stir bar
-
Inert atmosphere
Procedure:
-
Vessel Preparation: In a glovebox or under a stream of inert gas, add the substituted chloroindole, arylboronic acid, XPhos Pd G3, and K₃PO₄ to the reaction vessel.
-
Solvent Addition: Add degassed 1,4-dioxane and water.
-
Reaction: Seal the vessel and heat to 60 °C with vigorous stirring for 5-8 hours. [7]The lower temperature is often sufficient with highly active pre-catalysts.
-
Monitoring & Work-up: Follow the same monitoring and work-up procedures as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Comparative Analysis of Reaction Conditions
The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of a model substrate, 5-bromoindole, with phenylboronic acid. This allows for a direct comparison of the efficacy of different catalytic systems.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O | 120 | 1 | ~85-95 | [11] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 6 | >90 | General |
| 3 | XPhos Pd G3 (1.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 60 | 5 | >95 | [7] |
| 4 | Pd/C (3) | - | Na₂CO₃ (2) | H₂O | 80 | 2 | ~90-98 | [12] |
Yields are approximate and can vary based on the specific substrate and reaction scale.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure rigorous exclusion of oxygen. Use fresh, high-quality palladium sources and ligands. Consider using a more active pre-catalyst.
-
Cause: Poor choice of ligand or base.
-
Solution: Screen different ligands (e.g., SPhos, XPhos) and bases (K₃PO₄ is often a good choice for difficult couplings).
-
-
Protodeboronation of Boronic Acid:
-
Cause: Presence of protic sources, extended reaction times, or high temperatures.
-
Solution: Use the corresponding boronic ester (e.g., pinacol ester). Use a milder base or lower the reaction temperature. Ensure solvents are anhydrous if water is not part of the intended solvent system.
-
-
Homocoupling of the Boronic Acid:
-
Cause: Oxygen contamination can lead to oxidative homocoupling.
-
Solution: Improve degassing procedures.
-
-
N-H Inhibition with Unprotected Indoles:
-
Cause: The acidic N-H proton can interact with the catalyst or base, inhibiting the reaction. [7] * Solution: Use a catalyst system known to be effective for N-H free heterocycles, such as those employing bulky biarylphosphine ligands. [7][10]In some cases, increasing the catalyst loading slightly may be necessary. While protection/deprotection adds steps, it remains a viable strategy for particularly stubborn substrates. [3]
-
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable reaction for the functionalization of substituted indoles, providing a direct and modular route to novel chemical entities of significant interest to the pharmaceutical and agrochemical industries. By understanding the underlying mechanism and the critical role of each reaction component, researchers can move from rote protocol execution to rational reaction design. The protocols and insights provided herein serve as a robust foundation for the successful application of this powerful synthetic tool, enabling the rapid generation of diverse indole libraries for the discovery of next-generation therapeutics.
References
-
Indolylboronic Acids: Preparation and Applications. Molecules. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. ACS Publications. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Publications. [Link]
-
Synthesis of 2-substituted Indoles and Indolines via Suzuki-Miyaura coupling/5-endo-trig Cyclization Strategies. PubMed. [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]
-
Indole-Boronic Acid Coupling Development. ResearchGate. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
-
Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. ResearchGate. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. National Institutes of Health. [Link]
-
Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Ursinus College Digital Commons. [Link]
-
Application of 6,7-Indole Aryne Cycloaddition and Pd(0)-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions for the Preparation of Annulated Indole Libraries. ResearchGate. [Link]
-
High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. University of Pennsylvania. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. ACS Publications. [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. ACS Publications. [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. [Link]
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- 4. Yoneda Labs [yonedalabs.com]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. odinity.com [odinity.com]
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- 11. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 12. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions [mdpi.com]
Application Notes and Protocols for the Fischer Indole Synthesis of Fluorinated Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Imperative of Fluorinated Indoles in Modern Drug Discovery
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[1][2] Within the vast landscape of heterocyclic chemistry, the indole scaffold stands out as a "privileged structure," forming the core of numerous natural products and pharmaceuticals.[3] Consequently, the fusion of these two domains in the form of fluorinated indoles has yielded a plethora of high-value compounds with applications ranging from anticancer agents to treatments for neurological disorders.[4][5]
The Fischer indole synthesis, a venerable and powerful reaction discovered in 1883, remains a highly relevant and versatile method for the construction of the indole nucleus.[6][7] This application note provides a detailed guide for researchers on the application of the Fischer indole synthesis to the preparation of fluorinated indole derivatives. We will delve into the mechanistic nuances imposed by fluorine substitution, provide detailed, field-proven protocols for the synthesis of key fluorinated indoles, and offer insights into troubleshooting and optimization.
I. Mechanistic Considerations: The Influence of Fluorine on the Fischer Indole Synthesis
The Fischer indole synthesis proceeds via the acid-catalyzed intramolecular cyclization of an arylhydrazone.[6][7] The classical mechanism involves several key steps: formation of the phenylhydrazone, tautomerization to the enehydrazine, a crucial[8][8]-sigmatropic rearrangement, and subsequent cyclization with elimination of ammonia to form the aromatic indole ring.[9][10]
The presence of strongly electron-withdrawing fluorine atoms on the phenylhydrazine ring significantly impacts the electronic landscape of the molecule, thereby influencing the reaction pathway. The primary effect is a decrease in the electron density of the aromatic ring, which can hinder the key[8][8]-sigmatropic rearrangement—a step that relies on the nucleophilicity of the enehydrazine.[4] This can lead to lower yields and may necessitate more forcing reaction conditions, such as higher temperatures and stronger acid catalysts.
However, theoretical studies have also suggested a more complex interplay of factors. For instance, in the protonated pathway, the presence of a fluorine atom on the ketone-derived portion of the hydrazone has been shown to decrease the activation energy of the[8][8]-sigmatropic rearrangement.[6] This highlights the nuanced electronic effects at play and underscores the importance of empirical optimization for each specific fluorinated substrate.
Furthermore, the position of the fluorine substituent can influence the regioselectivity of the cyclization, particularly with unsymmetrical ketones. While meta-fluorinated phenylhydrazones can potentially yield two isomeric indoles, the electronic and steric effects of the fluorine atom often direct the cyclization to a preferred position.
II. Catalyst Selection and Optimization
The choice of acid catalyst is paramount for a successful Fischer indole synthesis, particularly with electron-deficient fluorinated substrates. Both Brønsted and Lewis acids are commonly employed, and the optimal choice is often substrate-dependent.[8][9][11]
-
Brønsted Acids:
-
Polyphosphoric Acid (PPA): A highly effective and widely used catalyst, especially for less reactive hydrazones. Its high viscosity necessitates mechanical stirring at elevated temperatures.
-
Sulfuric Acid (H₂SO₄) and Hydrochloric Acid (HCl): Strong protonic acids that can be effective but may lead to charring or side reactions at high temperatures.
-
p-Toluenesulfonic Acid (p-TSA): A solid, easy-to-handle acid catalyst that is often used in non-polar solvents, with azeotropic removal of water.
-
-
Lewis Acids:
-
Zinc Chloride (ZnCl₂): A mild and versatile Lewis acid, frequently used for a wide range of substrates. It is crucial to use anhydrous ZnCl₂ as water can inhibit its catalytic activity.
-
Boron Trifluoride Etherate (BF₃·OEt₂): A powerful Lewis acid that can promote cyclization at lower temperatures. It is moisture-sensitive and should be handled under an inert atmosphere.
-
Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃): Strong Lewis acids that can be effective but may also promote side reactions.
-
Table 1: Catalyst Comparison for Fluorinated Fischer Indole Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages | Typical Conditions |
| Brønsted Acids | PPA, H₂SO₄, p-TSA | Readily available, cost-effective. | Can require high temperatures, potential for charring. | 80-180 °C, neat or in a high-boiling solvent. |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Can be milder, may offer better regioselectivity. | Often require anhydrous conditions, can be more expensive. | 25-150 °C, in solvents like acetic acid, ethanol, or toluene. |
III. Detailed Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and available laboratory equipment.
Protocol 1: Synthesis of 6-Fluoroindole using Polyphosphoric Acid (PPA)
This protocol is a robust method for the synthesis of 6-fluoroindole, a valuable building block in medicinal chemistry.[4]
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Acetaldehyde dimethyl acetal
-
Polyphosphoric acid (PPA)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (in situ): In a round-bottom flask equipped with a mechanical stirrer, combine (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) and acetaldehyde dimethyl acetal (1.1 eq).
-
Cyclization: Carefully add polyphosphoric acid to the mixture with vigorous stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heating: Heat the reaction mixture to 120-140 °C for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralization: Basify the acidic aqueous solution to pH 8-9 with a cold aqueous solution of NaOH.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 6-fluoroindole.
Protocol 2: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydro-6-fluorocarbazole
Microwave irradiation can significantly accelerate the Fischer indole synthesis, often leading to higher yields and cleaner reactions in shorter timeframes.
Materials:
-
(4-Fluorophenyl)hydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TSA)
-
Ethanol
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine (4-fluorophenyl)hydrazine (1.0 eq), cyclohexanone (1.1 eq), and a catalytic amount of p-TSA (0.1 eq) in ethanol.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150 °C for 10-15 minutes.
-
Workup: After cooling, transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by recrystallization from ethanol or by column chromatography.
Table 2: Representative Examples of Fluorinated Indole Synthesis
| Phenylhydrazine | Carbonyl Compound | Catalyst | Conditions | Product | Yield (%) | Reference |
| (4-Fluorophenyl)hydrazine | Acetone | ZnCl₂ | Acetic Acid, 70 °C | 5-Fluoro-2-methylindole | ~70-88% | [12] |
| (4-Fluorophenyl)hydrazine | Cyclohexanone | p-TSA | Microwave, 150 °C, 15 min | 1,2,3,4-Tetrahydro-6-fluorocarbazole | ~91% | [10] |
| (2-Fluorophenyl)hydrazine | Ethyl pyruvate | PPA | 100 °C, 1 h | Ethyl 7-fluoroindole-2-carboxylate | ~60% | [4] |
| (2,4-Difluorophenyl)hydrazine | Propanal | H₂SO₄ | Ethanol, Reflux | 5,7-Difluoro-2-methylindole | Moderate | [4] |
IV. Troubleshooting and Field-Proven Insights
Low Yields:
-
Cause: Incomplete reaction due to the electron-withdrawing nature of fluorine.
-
Solution: Increase the reaction temperature, prolong the reaction time, or switch to a stronger acid catalyst (e.g., from ZnCl₂ to PPA). Ensure all reagents are anhydrous, especially when using Lewis acids.[4]
-
Insight: For particularly electron-deficient phenylhydrazines, a "one-pot" procedure where the hydrazone is not isolated can be beneficial, as the intermediate may be unstable.[12]
Formation of Regioisomers:
-
Cause: Use of unsymmetrical ketones with meta-substituted fluorophenylhydrazines.
-
Solution: The regioselectivity is often influenced by the steric bulk of the ketone and the acidity of the medium. A thorough analysis of the product mixture by NMR or GC-MS is necessary. Purification by column chromatography is typically required to separate the isomers.
-
Insight: The use of milder Lewis acids at lower temperatures can sometimes improve regioselectivity.
Product Decomposition:
-
Cause: Harsh reaction conditions (high temperatures, strong acids) can lead to decomposition of the starting materials or the final indole product.
-
Solution: Monitor the reaction closely by TLC to avoid prolonged heating after the reaction is complete. Consider using a milder catalyst or a microwave-assisted protocol to reduce the overall reaction time and thermal exposure.
V. Conclusion
The Fischer indole synthesis is a powerful and adaptable tool for the synthesis of medicinally important fluorinated indoles. By understanding the electronic effects of fluorine substituents and carefully selecting the appropriate acid catalyst and reaction conditions, researchers can efficiently access a wide range of fluorinated indole derivatives. The protocols and insights provided in this application note serve as a comprehensive guide for navigating the challenges and unlocking the potential of this classic reaction in the pursuit of novel therapeutic agents.
VI. References
-
Nosova, E. V., Lipunova, G. N., Charushina, V. N., & Chupakhin, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 139-169.
-
Smith, A. M., et al. (2021). Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolisations. Computational and Theoretical Chemistry, 1204, 113399.
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
-
BenchChem. (2025). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. BenchChem Technical Notes.
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
-
Wikipedia. (2023). Fischer indole synthesis.
-
BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem Technical Notes.
-
Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
-
Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142–5145.
-
Gündoğan, Z., et al. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry, 48(4), 934-937.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 211, 139-169.
-
Yan, L., Han, L., & Xie, R. (2020). Ferrocenyl induced one-pot synthesis of 3,3′-ferrocenylbiindoles. Journal of Coordination Chemistry, 73(17-18), 2466-2475.
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
-
Jeanty, M., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142-5145.
-
Kalir, A., & Szara, S. (1963). Synthesis and pharmacological activity of fluorinated tryptamine derivatives. Journal of Medicinal Chemistry, 6(6), 716-719.
-
Nuhant, P., et al. (2019). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters, 21(15), 5948-5952.
-
Guillaumet, G., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-496.
-
Request PDF. (2018). Fluorine-containing indoles: Synthesis and biological activity.
-
Diva Portal. (2025). One pot synthesis of Psychedelics/tryptamine derivatives.
-
Scilit. (n.d.). Synthesis of Indole-2-Carboxylic Acid Esters.
-
Cambridge University Press. (n.d.). Fischer Indole Synthesis.
-
Request PDF. (2025). Synthesis of 5-chloro-7-azaindoles by Fischer reaction.
-
PubMed. (2007). Fully automated one-pot synthesis of [18F]fluoromisonidazole.
-
MDPI. (2022). Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses.
-
MDPI. (2022). Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition.
-
International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
-
PubMed. (2015). Alternative one-pot synthesis of (trifluoromethyl)phenyldiazirines from tosyloxime derivatives: application for new synthesis of optically pure diazirinylphenylalanines for photoaffinity labeling.
-
NIH. (2020). Synthesis of fluorinated acid-functionalized, electron-rich nickel porphyrins.
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- 10. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. ijarsct.co.in [ijarsct.co.in]
Solid-phase synthesis of indole-2-carboxamides
An Application Guide to the Solid-Phase Synthesis of Indole-2-Carboxamides
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis (SPS) of indole-2-carboxamides, a scaffold of significant interest in drug discovery and medicinal chemistry. The indole nucleus is a privileged structure found in a vast array of biologically active compounds, and the C2-carboxamide functional group serves as a versatile handle for molecular diversification.[1][2][3] Solid-phase synthesis offers a streamlined and efficient alternative to traditional solution-phase methods, particularly for the generation of compound libraries for high-throughput screening.
The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations that ensure a successful synthesis.
The Strategic Advantage of Solid-Phase Synthesis
The solid-phase approach anchors the starting material, in this case, an indole-2-carboxylic acid, to an insoluble polymer resin. This immobilization allows for the use of excess reagents and simple filtration-based purification after each synthetic step, dramatically accelerating the workflow and facilitating automation. The final product is released from the solid support only in the last step, yielding a crude product of often high purity.
The core strategy involves three key stages:
-
Immobilization: Covalent attachment of the indole-2-carboxylic acid scaffold to a suitable resin via a linker.
-
Elaboration: On-resin chemical transformations, primarily the coupling of diverse amines to form the target carboxamide.
-
Cleavage: Release of the final indole-2-carboxamide from the resin into solution.
Core Components: Resin and Linker Selection
The choice of solid support and the linking strategy is paramount to the success of the synthesis. The linker must be stable to the reaction conditions used for amide bond formation but readily cleavable under conditions that do not degrade the final product.
For the synthesis of C-terminal carboxamides, a common and effective strategy is to anchor the C-terminal carboxylic acid of the indole scaffold to the resin.
Recommended Resin System:
-
Wang Resin: A polystyrene-based resin functionalized with a 4-hydroxybenzyl alcohol linker. It is one of the most widely used resins for anchoring carboxylic acids.
-
Linker Chemistry: The indole-2-carboxylic acid is attached as an ester.
-
Cleavage: The ester linkage is highly sensitive to strong acids, such as trifluoroacetic acid (TFA), which cleaves the product from the resin.
The selection of this system is based on its proven reliability, commercial availability, and straightforward cleavage protocol that is compatible with the robust nature of the indole scaffold.
Visualizing the Core Workflow
The following diagram illustrates the high-level workflow for the solid-phase synthesis of indole-2-carboxamides using Wang resin.
Caption: Key on-resin diversification and coupling steps.
Protocol 3: Cleavage and Isolation
The final step is the release of the synthesized indole-2-carboxamide from the solid support using a strong acid. Scavengers are included in the cleavage cocktail to protect the product from reactive cationic species generated during the process.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether, cold
-
Methanol (MeOH)
-
Acetonitrile (ACN)
Procedure:
-
Resin Preparation: Place the dry resin (from Protocol 2) in a synthesis vessel or a suitable vial.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.2 mmol of resin). Agitate at room temperature for 2-3 hours. The resin will shrink, and the solution will change color.
-
Product Collection: Filter the resin through a frit, collecting the filtrate in a clean round-bottom flask. Wash the resin beads with a small amount of fresh TFA, and then with DCM, to ensure all product is collected.
-
TFA Removal: Concentrate the combined filtrate under reduced pressure (or by blowing a gentle stream of nitrogen) to remove the majority of the TFA.
-
Product Precipitation: Add cold diethyl ether (20-30 mL) to the concentrated residue. The desired product should precipitate as a solid.
-
Isolation: Collect the solid product by filtration or by centrifugation followed by decantation of the ether. Wash the solid with more cold ether to remove remaining scavengers.
-
Drying and Analysis: Dry the isolated solid under high vacuum. The crude product can then be analyzed for purity by LC-MS and purified further by preparative HPLC if necessary.
Data and Expected Outcomes
The described workflow is robust for a wide variety of primary amines. The following table provides representative data for the synthesis of a small set of indole-2-carboxamides based on this protocol.
| Amine (R-NH₂) | Product Name | Molecular Weight ( g/mol ) | Purity (Crude, LC-MS) | Overall Yield |
| Benzylamine | N-Benzyl-1H-indole-2-carboxamide | 250.30 | >90% | 75% |
| Phenethylamine | N-Phenethyl-1H-indole-2-carboxamide | 264.33 | >92% | 81% |
| Cyclohexylamine | N-Cyclohexyl-1H-indole-2-carboxamide | 242.33 | >95% | 85% |
| 4-Fluoroaniline | N-(4-fluorophenyl)-1H-indole-2-carboxamide | 254.26 | >85% | 68% |
Note: Yields and purities are illustrative and can vary based on the specific amine, coupling efficiency, and cleavage conditions.
Conclusion and Future Perspectives
The solid-phase synthesis of indole-2-carboxamides provides a powerful platform for rapid lead generation and optimization in drug discovery. The protocols outlined in this guide represent a validated and efficient pathway to generate libraries of these valuable compounds. By immobilizing the variable amine component on the resin first, the methodology allows for the coupling of a single, valuable indole-2-carboxylic acid building block to a multitude of amines in a parallel fashion.
Further advancements in this area may involve the development of novel linker strategies, such as photocleavable or "traceless" linkers, to expand the scope of compatible functionalities and reaction conditions. [4][5][6]Ultimately, the flexibility and efficiency of the solid-phase approach ensure its continued relevance in the synthesis of complex molecular architectures.
References
-
Title: Traceless Fischer indole synthesis on the solid phase Source: RSC Publishing URL: [Link]
-
Title: Synthesis of silicon traceless linker for solid-phase reaction Source: PubMed URL: [Link]
-
Title: A Silicon-Based Linker for Traceless Solid-Phase Synthesis Source: ACS Publications URL: [Link]
-
Title: On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid Source: PMC - NIH URL: [Link]
-
Title: Traceless Linkers Source: Combinatorial Chemistry Review URL: [Link]
-
Title: Cleavage of indoles from solid supports. Source: ResearchGate URL: [Link]
-
Title: Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists Source: MDPI URL: [Link]
-
Title: Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors Source: PMC - NIH URL: [Link]
-
Title: Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity Source: ACS Publications URL: [Link]
-
Title: Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures Source: RSC Publishing URL: [Link]
-
Title: Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor Source: PMC - PubMed Central URL: [Link]
-
Title: Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility Source: PMC - NIH URL: [Link]
-
Title: Late-Stage Photoredox C–H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides Source: ACS Publications URL: [Link]
-
Title: Sustainable multicomponent indole synthesis with broad scope Source: University of Groningen URL: [Link]
-
Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells Source: RSC Publishing URL: [Link]
-
Title: Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids Source: Arkat USA URL: [Link]
-
Title: Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity Source: PMC - NIH URL: [Link]
-
Title: Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells Source: PMC - NIH URL: [Link]
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- 3. arkat-usa.org [arkat-usa.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Traceless Linkers [combichemistry.com]
Application Notes & Protocols: 4,5-Difluoro-1H-indole-2-carboxylic acid for Novel Material Synthesis
Introduction: The Strategic Advantage of Fluorination in Indole-Based Materials
Indole and its derivatives represent a cornerstone of heterocyclic chemistry, with their unique electronic and structural properties finding extensive application in pharmaceuticals and, increasingly, in materials science.[1] The strategic incorporation of fluorine atoms into the indole scaffold can dramatically alter its physicochemical properties, offering a powerful tool for the rational design of novel materials.[2] Fluorination is known to enhance metabolic stability and binding affinity in drug candidates by modifying lipophilicity and the electronic nature of the molecule.[2] In the context of material science, these same attributes can lead to polymers with enhanced thermal stability, desirable optical properties, and tailored electronic characteristics suitable for applications in organic electronics, sensors, and advanced coatings.[3][4]
This application note details the synthesis and subsequent polymerization of 4,5-Difluoro-1H-indole-2-carboxylic acid, a promising building block for the creation of new functional polymers. The difluoro substitution pattern on the benzene ring of the indole nucleus is anticipated to significantly influence the electronic properties and intermolecular interactions of the resulting polymer, potentially leading to materials with unique electro-optical behaviors. We present a comprehensive guide for researchers, encompassing a proposed synthetic route for the monomer, a detailed protocol for its electrochemical polymerization, and an overview of the expected material characteristics.
PART 1: Synthesis of this compound Monomer
A robust and widely applicable method for the synthesis of indole derivatives is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[7] For the synthesis of this compound, a plausible and efficient route is the reaction of (2,3-difluorophenyl)hydrazine with pyruvic acid.
Proposed Synthetic Pathway: Fischer Indole Synthesis
The reaction proceeds in two main stages: the formation of the hydrazone intermediate, followed by the acid-catalyzed intramolecular cyclization (a[6][6]-sigmatropic rearrangement) and subsequent elimination of ammonia to yield the aromatic indole ring.[5]
Caption: Proposed Fischer Indole Synthesis of the target monomer.
Experimental Protocol: Monomer Synthesis
Materials and Reagents:
-
(2,3-difluorophenyl)hydrazine
-
Pyruvic acid
-
Ethanol (absolute)
-
Polyphosphoric acid (PPA) or another suitable Brønsted/Lewis acid catalyst[6]
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve (2,3-difluorophenyl)hydrazine (1 equivalent) in absolute ethanol.
-
To this solution, add pyruvic acid (1.1 equivalents) dropwise with continuous stirring at room temperature.
-
Continue stirring the mixture at room temperature for 2-4 hours. The formation of the hydrazone may be observed as a precipitate.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude hydrazone. This intermediate can be used in the next step without further purification, though recrystallization from ethanol/water can be performed if necessary.
-
-
Cyclization to this compound:
-
Caution: This step should be performed in a well-ventilated fume hood.
-
Place polyphosphoric acid (PPA) in a three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90 °C.
-
Slowly add the crude hydrazone from the previous step to the hot PPA in small portions. The addition should be controlled to maintain the reaction temperature below 100 °C.
-
After the addition is complete, continue to stir the mixture at 90-100 °C for 1-2 hours. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate and wash with water.
-
Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
-
Monomer Characterization Data
| Property | Value | Reference |
| CAS Number | 884494-61-5 | [8] |
| Molecular Formula | C₉H₅F₂NO₂ | [8] |
| Molecular Weight | 197.14 g/mol | [9] |
| Appearance | Off-white to beige powder | [10] |
| Boiling Point (Predicted) | 427.4 ± 40.0 °C | [8] |
| Density (Predicted) | 1.605 ± 0.06 g/cm³ | [8] |
| Storage | 2-8°C, protected from light | [8] |
PART 2: Synthesis of Poly(this compound)
Electrochemical polymerization is a powerful technique for the synthesis of conductive polymers, offering direct deposition of the polymer film onto an electrode surface with precise control over thickness and morphology.[11][12] Indole and its derivatives are known to undergo oxidative electropolymerization to form electroactive and often electrochromic films.[11][13] The polymerization typically proceeds via the formation of radical cations at the C2 and C3 positions of the indole ring.[3]
Proposed Electrochemical Polymerization Workflow
The monomer is dissolved in a suitable solvent with a supporting electrolyte. Application of an oxidative potential initiates the polymerization process, leading to the growth of a polymer film on the working electrode.
Caption: Workflow for electrochemical polymerization.
Experimental Protocol: Electrochemical Polymerization
Materials and Reagents:
-
This compound (monomer)
-
Acetonitrile (anhydrous, electrochemical grade)
-
Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) (supporting electrolyte)
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum foil)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl in saturated KCl)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Electrolyte Preparation:
-
In a glovebox or under an inert atmosphere, prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile.
-
Add the this compound monomer to the electrolyte solution to a final concentration of 10-50 mM. Ensure the monomer is fully dissolved.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell. Ensure the working electrode is polished (if applicable) and cleaned thoroughly before use.
-
Fill the cell with the monomer-electrolyte solution and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a gentle inert gas blanket over the solution during the experiment.
-
-
Electropolymerization:
-
Connect the electrodes to the potentiostat.
-
Perform electropolymerization using cyclic voltammetry (CV). A typical potential window for indole derivatives is from approximately -0.2 V to +1.5 V vs. Ag/AgCl, but this should be optimized.[13]
-
Scan the potential for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50-100 mV/s. The growth of the polymer film will be indicated by an increase in the peak currents in successive CV cycles.
-
Alternatively, potentiostatic polymerization can be performed by holding the potential at a value slightly above the monomer's oxidation potential (determined from an initial CV scan) for a specific duration.
-
-
Post-Polymerization Treatment:
-
After polymerization, carefully remove the working electrode from the cell.
-
Rinse the polymer-coated electrode with fresh, monomer-free acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a stream of inert gas or in a vacuum oven at a low temperature.
-
Expected Polymer Properties and Characterization
The resulting poly(this compound) film is expected to exhibit properties characteristic of conjugated polymers.
| Property | Expected Characteristics & Characterization Technique |
| Electrochemical Activity | Reversible or quasi-reversible redox peaks observed in a monomer-free electrolyte solution. (Cyclic Voltammetry) |
| Electrochromism | A visible color change upon switching the applied potential between the oxidized (doped) and neutral (dedoped) states. (UV-Vis Spectroelectrochemistry) |
| Optical Properties | Absorption in the UV-Vis region and potential fluorescence. The fluorine and carboxylic acid groups may cause shifts in absorption/emission maxima compared to unsubstituted polyindole. (UV-Vis and Fluorescence Spectroscopy) |
| Structure | Vibrational modes corresponding to the indole ring and carboxylic acid groups, with peak broadening indicative of polymerization. (FTIR/Raman Spectroscopy) |
| Morphology | Typically a globular or fibrous nanostructure. (Scanning Electron Microscopy - SEM) |
| Thermal Stability | Fluorinated polymers often exhibit enhanced thermal stability. (Thermogravimetric Analysis - TGA) |
PART 3: Safety and Handling
Hazard Identification (based on analogous compounds):
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data for the analogous 4,6-difluoro-1H-indole-2-carboxylic acid (CAS 247564-66-5) suggests the following hazards[9]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.
-
Respiratory Protection: If handling as a powder outside of a fume hood, use a NIOSH-approved respirator with a particulate filter.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (2-8°C is recommended).[8]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
References
-
MySkinRecipes. This compound. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
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ChemicalRegister.com. This compound (CAS No. 884494-61-5) Suppliers. Available from: [Link]
-
YouTube. Fischer Indole Synthesis. Available from: [Link]
- Garnier, F., Tourillon, G., Gazard, M., & Dubois, J. C. (1983). Electrochemical polymerization of indole. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 148(2), 299-303.
-
CPAChem. Safety data sheet. Available from: [Link]
-
Chemsigma. This compound [884494-61-5]. Available from: [Link]
- El-Sayed, M. A. A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC medicinal chemistry, 12(10), 1644–1689.
-
PubChem. 4,6-difluoro-1H-indole-2-carboxylic acid. Available from: [Link]
- Gadient, F. (1962). U.S. Patent No. 3,048,581. Washington, DC: U.S.
- El-Gendy, A. A., et al. (2001). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-[4,5-b]indoles. Pharmazie, 56(4), 293-300.
- Wang, L., et al. (2018). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(1), 1959-1968.
-
Plastics Engineering. Fluoropolymers Explained: Basics and Applications. Available from: [Link]
- Hsiao, S. H., & Yang, C. P. (2012). Fluorinated Polyimides: Synthesis, Properties, and Applications. In Polyimides: Synthesis, Properties and Applications (pp. 1-52). Nova Science Publishers.
- Nie, G., et al. (2007). Electropolymerization of Indole and Its 5-Position-Substituted Derivatives in the Mixed Electrolytes of Acetic Acid and Boron Trifluoride Diethyl Etherate. International Journal of Molecular Sciences, 8(6), 545-556.
- Wang, J., et al. (2022). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 14(15), 3076.
- Fomo, G., & Waryo, T. T. (2020). Electrochemical Polymerization.
- Skompska, M., et al. (2020). The Different Outcomes of Electrochemical Copolymerisation: 3-Hexylthiophene with Indole, Carbazole or Fluorene.
-
Kauno technologijos universitetas. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Available from: [Link]
- Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. (2023). Journal of Organic Chemistry and Synthesis, 2(1), 1-5.
- Jiang, M., et al. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. ACS Omega, 4(9), 13836-13845.
- Hancock, J. H., & Sharp, D. B. (1991). Electropolymerisation of indole-5-carboxylic acid. Journal of the Chemical Society, Faraday Transactions, 87(14), 2269-2274.
- Görlitzer, K., & Kramer, C. (2000). [Reactions of 4,5-dihydro-4-oxo-1H-pyrido(3,2-b)indol-2-carboxylic acid ester]. Pharmazie, 55(4), 273-281.
- Uyama, H., et al. (1998). Peroxidase-Catalyzed Oxidative Polymerization of 4,4'-Dihydroxydiphenyl Ether. Formation of α,ω-Hydroxyoligo(1,4-phenylene oxide) through an Unusual Reaction Pathway. Macromolecules, 31(17), 5553-5557.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4,5-Difluoro-1H-indole-2-carboxylic acid
Welcome to the technical support guide for the synthesis of 4,5-Difluoro-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals. This compound is a valuable heterocyclic building block, with the fluorine substitutions enhancing metabolic stability and binding affinity in drug candidates targeting a range of conditions, from neurological disorders to cancer.[1][2]
This guide provides an in-depth look at a robust synthetic pathway, focusing on practical optimization strategies and troubleshooting common experimental hurdles. Our approach is grounded in established chemical principles to ensure both accuracy and reproducibility.
Section 1: Recommended Synthetic Pathway Overview
The most reliable and versatile method for constructing the indole-2-carboxylic acid scaffold is a two-part sequence involving the Japp-Klingemann reaction followed by the Fischer indole synthesis .[3][4][5] This pathway offers high convergence and avoids the need to handle potentially unstable hydrazine intermediates directly.[5]
The overall process can be broken down into three primary stages:
-
Hydrazone Formation (Japp-Klingemann Reaction): An aryl diazonium salt, generated from 2,3-difluoroaniline, is coupled with a β-keto-ester. This reaction efficiently forms the required arylhydrazone intermediate.[3][6]
-
Indolization (Fischer Indole Synthesis): The arylhydrazone undergoes an acid-catalyzed intramolecular cyclization, which involves a key[7][7]-sigmatropic rearrangement to form the aromatic indole ring.[8][9][10]
-
Saponification: The resulting ethyl ester is hydrolyzed to the final carboxylic acid product.
Caption: Overall workflow for the synthesis of the target molecule.
Section 2: Detailed Experimental Protocol
This section provides a representative, step-by-step protocol. Note that all reaction conditions, particularly catalyst choice, temperature, and time, may require optimization for your specific setup and scale.
Part A: Synthesis of Ethyl 2-(2-(2,3-difluorophenyl)hydrazono)propanoate (Arylhydrazone Intermediate)
-
Diazotization of 2,3-Difluoroaniline:
-
To a stirred solution of 2,3-difluoroaniline (1.0 eq) in 3M hydrochloric acid, cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5°C.
-
Stir the resulting solution at 0-5°C for 30 minutes. The formation of the diazonium salt is now complete. Use this solution immediately in the next step.
-
-
Japp-Klingemann Coupling:
-
In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol at room temperature.
-
Cool this solution to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution from step 1 to the β-keto-ester solution. A colored precipitate should form.
-
Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once complete, collect the solid product by filtration, wash with cold water and brine, and dry under vacuum. This arylhydrazone is often used in the next step without further purification, but purity should be assessed (e.g., by ¹H NMR).[11]
-
Part B: Synthesis of this compound
-
Fischer Indole Cyclization:
-
To the crude arylhydrazone from Part A (1.0 eq), add a suitable acid catalyst. Polyphosphoric acid (PPA) or a solution of sulfuric acid in ethanol are common choices.[9][12]
-
Heat the mixture, typically between 80-110°C, while stirring. The optimal temperature is highly dependent on the chosen acid catalyst.[7][11]
-
Monitor the reaction by TLC until the starting hydrazone is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the product (Ethyl 4,5-Difluoro-1H-indole-2-carboxylate) with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.
-
-
Saponification:
-
Dissolve the purified ethyl ester in a mixture of ethanol and aqueous sodium hydroxide (2-3 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester spot by TLC.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane or ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1M HCl.
-
The final product, this compound, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Sources
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Japp-Klingemann_reaction [chemeurope.com]
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- 6. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 4,5-Difluoro-1H-indole-2-carboxylic acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of 4,5-Difluoro-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated indole intermediate. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to troubleshoot common issues, optimize reaction conditions, and ultimately improve your synthetic yield and purity.
The most robust and widely applicable route to this target molecule involves a three-step sequence: a Japp-Klingemann reaction to form a key hydrazone intermediate, followed by the classic Fischer indole synthesis for ring closure, and concluding with saponification to yield the final carboxylic acid. This guide is structured to address challenges at each of these critical stages.
Overall Synthetic Workflow
The following diagram outlines the standard synthetic pathway. Each node represents a key stage that will be addressed in the troubleshooting sections below.
Caption: High-level overview of the three-stage synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered during the synthesis.
Q1: My overall yield is consistently low (<30%). Where is the most likely point of failure?
A low overall yield in a multi-step synthesis can be due to incremental losses or a single catastrophic failure. The most critical and often lowest-yielding step in this sequence is the Fischer Indole Synthesis . This acid-catalyzed cyclization is highly sensitive to reaction conditions and can be prone to side reactions, leading to tar formation or undesired byproducts. We recommend analyzing the purity and yield of your hydrazone intermediate from the Japp-Klingemann reaction first. If that step is efficient (>80%), focus your optimization efforts entirely on the Fischer cyclization.
Q2: The Fischer indole cyclization is not working. I'm either recovering the hydrazone starting material or getting a complex mixture of products. What are the common causes?
This is the most frequent challenge. Failure here typically points to one of three issues:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid are paramount. Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are common, as are Lewis acids like zinc chloride.[1] The optimal acid depends on the substrate; for fluorinated systems, PPA often provides the right balance of acidity and temperature control.
-
Insufficient Temperature: The[2][2]-sigmatropic rearrangement at the core of the Fischer synthesis requires significant thermal energy.[3] If the temperature is too low, the reaction will stall. Conversely, excessive heat can lead to decomposition and tarring.
-
Competing Side Reactions: A key competing pathway is the acid-catalyzed cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[4][5] This is especially problematic with electron-donating groups but can still be a factor. This cleavage prevents the necessary rearrangement for indole formation.
Q3: My saponification of the ethyl ester is sluggish, and upon acidification, I see evidence of product decomposition. How can I improve this final step?
Indole rings, particularly the C3 position, can be sensitive to strongly acidic conditions, and the carboxylic acid product itself can be prone to decarboxylation at high temperatures.[6][7] Sluggish saponification may tempt you to increase the temperature or use a stronger base, but this can degrade the indole core. A milder approach using lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often more effective and cleaner than forcing the reaction with NaOH or KOH at reflux. During the acidic workup, always keep the solution cool (ice bath) and add the acid slowly to avoid localized heating that could promote unwanted decarboxylation.[8]
Q4: The final product is an intractable brown oil or is difficult to crystallize. What are the best purification strategies?
The final product is a carboxylic acid, which provides an excellent handle for purification. An acid-base extraction is highly effective. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base like sodium bicarbonate. The desired acid will move to the aqueous layer as its sodium salt, leaving non-acidic, colored impurities behind in the organic layer. The aqueous layer can then be washed with fresh organic solvent, cooled in an ice bath, and carefully re-acidified with HCl to precipitate the pure product, which can be collected by filtration.[9]
Troubleshooting Guide 1: The Fischer Indole Synthesis
This step is the crux of the synthesis and requires careful control. The primary goal is to favor the productive[2][2]-sigmatropic rearrangement over the competing N-N bond cleavage.
Problem: Low yield of Ethyl 4,5-difluoro-1H-indole-2-carboxylate with significant byproduct formation.
Causality Analysis: The reaction proceeds via a protonated ene-hydrazine intermediate. The key branching point is the fate of this intermediate. The desired pathway is a concerted[2][2]-sigmatropic rearrangement. However, if the developing positive charge during N-N bond cleavage is sufficiently stabilized, this alternative pathway can dominate, leading to failure.[4][5] While the fluorine atoms are electron-withdrawing, their placement can influence the electronic balance of the intermediates.
Caption: Competing pathways in the Fischer Indole Synthesis.
Solutions & Optimization Protocols
1. Catalyst Screening: The choice of acid is the most critical variable. If one catalyst fails, do not simply increase its concentration; screen alternatives.
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 10-20 eq (w/w), 80-120 °C | Excellent dehydrating agent, viscous medium can aid in temperature control.[1] | Difficult to stir on large scale; workup can be challenging. |
| Sulfuric Acid (H₂SO₄) | Catalytic to 5 eq in EtOH or AcOH, 70-100 °C | Inexpensive, strong Brønsted acid. | Can cause significant charring/tarring if not carefully controlled.[1] |
| Zinc Chloride (ZnCl₂) | 1.2 - 2.0 eq, fused, 120-160 °C | Potent Lewis acid, effective for stubborn substrates.[3] | Requires high temperatures; can be difficult to remove during workup. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | 7.5% P₂O₅, 60-90 °C | Strong, non-oxidizing acid; often gives cleaner reactions than PPA. | More expensive, requires careful preparation. |
Recommended Protocol (PPA):
-
Pre-heat polyphosphoric acid (approx. 10g per 1g of hydrazone) to 80 °C in a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Add the hydrazone, Ethyl 2-((2,3-difluorophenyl)hydrazono)propanoate, portion-wise over 10-15 minutes, ensuring the internal temperature does not exceed 100 °C.
-
Once the addition is complete, increase the temperature to 110-120 °C and hold for 1-2 hours, monitoring by TLC (e.g., 20% EtOAc/Hexanes).
-
Cool the reaction mixture to ~60 °C and very carefully quench by pouring it onto a stirred mixture of ice and water. Caution: Quenching PPA is highly exothermic.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with saturated sodium bicarbonate solution, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude ester.
Troubleshooting Guide 2: Saponification and Purification
Problem: Incomplete hydrolysis of the ester or low recovery of the final acid after workup.
Causality Analysis: The ester at the C2 position is somewhat sterically shielded by the indole ring. Forcing the reaction with high heat can lead to thermal degradation or decarboxylation, especially during the acidic workup phase. The pKa of the indole N-H is ~17, so it will be deprotonated under strong basic conditions, which can alter the molecule's stability and solubility.
Solutions & Optimization Protocols
1. Reaction Condition Comparison:
| Conditions | Temperature | Typical Time | Advantages | Disadvantages |
| NaOH (3 eq) in EtOH/H₂O | Reflux (80 °C) | 4-12 h | Common, inexpensive reagents. | High temperature can promote side reactions and decarboxylation. |
| LiOH·H₂O (2.5 eq) in THF/H₂O | Room Temp (25 °C) | 12-24 h | Very mild conditions, minimizes degradation and side reactions. | Slower reaction time, more expensive base. |
Recommended Protocol (Mild LiOH Saponification):
-
Dissolve the crude Ethyl 4,5-difluoro-1H-indole-2-carboxylate in a 3:1 mixture of THF and water.
-
Add solid lithium hydroxide monohydrate (2.5 equivalents) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until all the starting ester has been consumed (typically 12-24 hours).
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a solvent like methyl tert-butyl ether (MTBE) to remove any non-polar, non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 2M HCl with stirring until the pH is ~2. A precipitate should form.
-
Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and dry under high vacuum. This method often yields a product pure enough for many applications without requiring further chromatography.
By systematically addressing the challenges inherent in each synthetic step and understanding the chemical principles behind them, you can effectively troubleshoot and optimize the synthesis of this compound, leading to higher yields and a more robust process.
References
-
Babu, B.R., & Balasubramaniam, K.K. (1994). Simple and facile oxidation of aldehydes to carboxylic acids. Organic Preparations and Procedures International, 26(1), 123–125. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
-
Gribble, G. W. (2010). Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278. [Link]
-
Hughes, D. L. (1993). The Fischer Indole Synthesis. A Review. Organic Preparations and Procedures International, 25(6), 607–632. [Link]
-
Podlech, J. (2014). The Japp-Klingemann Reaction. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
-
Wikipedia contributors. (2023). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Powers, J. C. (1968). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. The Journal of Organic Chemistry, 33(5), 2044–2049. [Link]
-
Pérès, B., et al. (2018). Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC, 1999(3), 58-65. [Link]
-
Houk, K. N., & Cheong, P. H.-Y. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5492–5497. [Link]
-
Meyer, M. D., & Kruse, L. I. (1984). Ergoline synthons: Synthesis of 3,4-dihydro-6-methoxybenz[cd]indol-5(1H)-one (6-methoxy-Uhle's ketone) and 3,4-dihydrobenz[cd]indol-5(1H)-one (Uhle's ketone) via a novel decarboxylation of indole-2-carboxylates. The Journal of Organic Chemistry, 49(17), 3195–3199. [Link]
-
Wikipedia contributors. (2023). Japp–Klingemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
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- 9. Enzymatic synthesis and purification of L-pyrroline-5-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Difluoroindole Derivatives
Welcome to the Technical Support Center for the synthesis of difluoroindole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these intricate synthetic procedures. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome synthetic hurdles and achieve your target molecules with higher purity and yield.
Part 1: Troubleshooting Guide - Navigating Common Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
Issue 1: Low or No Yield of 3,3-Difluoroindoline Derivatives During Electrophilic Fluorination
Question: I am attempting to synthesize a 3,3-difluoroindoline derivative via electrophilic fluorination of my indole precursor, but I am observing very low yields and a complex mixture of products. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in the dearomative electrophilic fluorination of indoles to form 3,3-difluoroindolines are a common challenge. The outcome is highly sensitive to the stability of the indole nucleus, the choice of fluorinating agent, and the reaction conditions.
Root Causes and Mechanistic Insights:
-
Decomposition of the Indole Substrate: The indole ring, particularly when unsubstituted at the 2 and 3-positions, can be susceptible to degradation under the reaction conditions, especially with powerful electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). The reaction can be particularly problematic for indoles with benzyl or tosyl protecting groups on the nitrogen, which have been observed to decompose upon reaction with NFSI.[1]
-
Over-fluorination and Byproduct Formation: While the goal is difluorination at the C3 position, competing reactions can occur, leading to a mixture of mono-fluorinated intermediates and other undefined byproducts. The reaction can be difficult to control, especially if the reaction temperature is too high or the reaction time is prolonged.
-
Influence of Protecting Groups: The choice of the N-protecting group is critical. While acetyl and Boc protecting groups have been shown to be effective, others can lead to inseparable byproducts or complete decomposition of the starting material.[1] A carbonyl moiety on the nitrogen appears to be beneficial for the desired transformation.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields in 3,3-difluoroindoline synthesis.
Detailed Protocols for Mitigation:
-
Protecting Group Strategy:
-
Recommendation: If you are using N-benzyl or N-tosyl protected indoles, consider switching to an N-acetyl or N-Boc protecting group. These have been shown to be more compatible with electrophilic fluorination using NFSI.[1]
-
Protocol:
-
Deprotect your current indole derivative using standard literature procedures.
-
Protect the indole nitrogen with either an acetyl group (using acetic anhydride) or a Boc group (using di-tert-butyl dicarbonate).
-
Purify the N-protected indole before proceeding to the fluorination step.
-
-
-
Optimization of Fluorinating Agent and Reaction Conditions:
-
Recommendation: Instead of NFSI, consider using a milder electrophilic fluorinating agent such as Selectfluor™. It has been successfully used for the difluorohydroxylation of indoles to form 3,3-difluoroindolin-2-ols, indicating its utility in C3-difluorination.[2]
-
Protocol:
-
Dissolve the N-protected indole in a suitable solvent (e.g., acetonitrile).
-
Add Selectfluor™ (2.2 equivalents) portion-wise at room temperature.
-
Monitor the reaction closely by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard workup and purification.
-
-
Data Summary: Impact of N-Protecting Group on 3,3-Difluoroindoline Synthesis[1]
| N-Protecting Group | Outcome with NFSI | Recommendation |
| Acetyl (Ac) | Desired product obtained | Recommended |
| Boc | Desired product obtained | Recommended |
| Benzyl (Bn) | Decomposition | Avoid |
| Tosyl (Ts) | Decomposition | Avoid |
Issue 2: Formation of Polar Byproducts in the Synthesis of 6-Fluoroindoles via Leimgruber-Batcho Synthesis
Question: I am synthesizing 6-fluoroindole using the Leimgruber-Batcho method and I'm observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What is this impurity and how can I prevent its formation?
Answer:
The polar byproduct you are observing is likely the result of over-reduction of the enamine intermediate. This is a common side reaction in the Leimgruber-Batcho synthesis.
Root Cause and Mechanistic Insight:
The Leimgruber-Batcho synthesis involves the formation of an enamine from a substituted 2-nitrotoluene, followed by a reductive cyclization. The key step is the reduction of the nitro group, which then cyclizes to form the indole ring. However, under the reaction conditions, the enamine double bond can also be reduced, leading to the formation of a 2-aminophenylethylamine derivative as a side product. This byproduct is more polar than the desired indole due to the presence of the primary amine.[3]
Visualizing the Competing Pathways:
Caption: Competing reaction pathways in the Leimgruber-Batcho synthesis.
Troubleshooting and Mitigation Strategies:
-
Choice of Reducing Agent:
-
Recommendation: The choice of reducing agent is critical to control the selectivity of the reduction. While powerful reducing systems like Raney nickel and hydrazine are effective for the nitro group reduction, they can also lead to over-reduction. Consider using a milder reducing agent.
-
Protocol:
-
Instead of Raney Ni/hydrazine, employ iron powder in acetic acid as the reducing agent. This system is often more selective for the reduction of the nitro group in the presence of the enamine.
-
Carefully control the stoichiometry of the reducing agent and the reaction temperature to minimize over-reduction.
-
-
-
Purification Strategy:
-
Recommendation: If the side product has already formed, you can take advantage of its basic nature to facilitate separation.
-
Protocol:
-
During the aqueous work-up, perform an acidic wash (e.g., with 1M HCl). The basic 2-aminophenylethylamine byproduct will be protonated and move into the aqueous layer, while the neutral 6-fluoroindole will remain in the organic layer.
-
Separate the layers and then neutralize the aqueous layer to recover the side product if desired.
-
Proceed with standard purification of the organic layer (e.g., column chromatography) to obtain the pure 6-fluoroindole.
-
-
Issue 3: Instability and Defluorination of Difluoromethyl-Substituted Indoles
Question: I have successfully synthesized a 6-difluoromethylindole derivative, but it appears to be unstable and I am observing loss of fluorine over time. What is the cause of this instability and can it be prevented?
Answer:
The instability of certain difluoromethyl-substituted indoles is a known issue, particularly when the difluoromethyl group is attached directly to the indole ring. This instability can lead to defluorination under aqueous or basic conditions.
Root Cause and Mechanistic Insight:
The instability of 6-difluoromethylindole is attributed to a mechanism involving the ionization of the indole N-H proton, followed by the elimination of hydrogen fluoride (HF) to form an intermediate azafulvene. This reactive intermediate then reacts with water or other nucleophiles present in the medium, leading to the decomposition of the desired product. The stability of 6-substituted fluoromethyl indoles has been shown to increase in the order of CH₂F < CHF₂ << CF₃.[4]
Proposed Degradation Pathway:
Caption: Proposed degradation pathway of 6-difluoromethylindole.
Strategies for Handling and Stabilization:
-
pH Control:
-
Recommendation: Since the degradation is initiated by deprotonation of the indole nitrogen, maintaining a neutral or slightly acidic pH during work-up and storage is crucial.
-
Handling Protocol:
-
Avoid the use of strong bases during the work-up.
-
If purification by chromatography is necessary, consider using a buffer system in the mobile phase to maintain a stable pH.
-
Store the purified compound under an inert atmosphere and at low temperatures to minimize degradation.
-
-
-
N-Protection:
-
Recommendation: Protecting the indole nitrogen can prevent the initial deprotonation step and significantly enhance the stability of the compound.
-
Protocol:
-
After the synthesis of the difluoromethylindole, introduce a suitable protecting group on the nitrogen (e.g., Boc, acetyl).
-
The choice of protecting group will depend on the subsequent steps in your synthetic route.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best electrophilic fluorinating agent for the synthesis of difluoroindoles?
A1: The choice of fluorinating agent depends on the specific indole substrate and the desired product. For the synthesis of 3,3-difluoroindolines, both N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ have been used successfully.[1][2] NFSI is a powerful fluorinating agent, but can sometimes lead to decomposition with sensitive substrates.[1] Selectfluor™ is generally considered milder and may be a better starting point for sensitive indoles.
Q2: How can I control the regioselectivity of fluorination on a substituted indole?
A2: The regioselectivity of electrophilic fluorination is primarily governed by the electronic properties of the indole ring. The C3 position is generally the most nucleophilic and therefore the most reactive towards electrophiles. However, the presence of substituents on the indole ring can influence the regioselectivity. Electron-donating groups will further activate the ring towards electrophilic attack, while electron-withdrawing groups will deactivate it. Careful control of reaction conditions, such as temperature and the choice of a less reactive fluorinating agent, can sometimes improve regioselectivity.
Q3: My palladium-catalyzed difluoroalkylation reaction is not working. What are the common pitfalls?
A3: Palladium-catalyzed C-H difluoroalkylation reactions for the synthesis of 3,3-difluoro-2-oxindoles are highly dependent on the choice of ligand. Bulky biarylphosphine ligands, such as BrettPhos, have been shown to be crucial for high efficiency.[5] Ensure that your catalyst, ligand, and base are of high purity and that the reaction is performed under strictly anhydrous and inert conditions. The oxidative addition step is often rate-determining, so optimizing the reaction temperature is also critical.[5]
Q4: I am having difficulty purifying my difluoroindole derivative by column chromatography. What can I do?
A4: Purification of fluorinated compounds can be challenging due to their unique polarity and potential for interaction with the stationary phase.
-
Troubleshooting Purification:
-
Choice of Stationary Phase: If you are using silica gel, consider switching to a less acidic stationary phase, such as alumina, or using a reversed-phase column.
-
Solvent System: Experiment with a wider range of solvent systems. Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine to your eluent can sometimes improve the separation.
-
Alternative Techniques: If column chromatography is ineffective, consider other purification techniques such as recrystallization or preparative thin-layer chromatography (prep-TLC). For general troubleshooting in purification, refer to established guides.[6][7][8]
-
References
-
New Indole Derivative Heterogeneous System for the Synergistic Reduction and Oxidation of Various Per-/Polyfluoroalkyl Substances: Insights into the Degradation/Defluorination Mechanism. PubMed. [Link]
-
Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. [Link]
-
N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent. Request PDF. [Link]
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Complete Defluorination of Perfluorinated Compounds by Hydrated Electrons Generated from 3-Indole-acetic-acid in Organomodified Montmorillonite. ResearchGate. [Link]
-
Proposed mechanism for hydrolysis of 3‐perfluorobutyl indoles 3. ResearchGate. [Link]
-
N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. National Institutes of Health. [Link]
-
Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]
-
Cascade fluorofunctionalisation of 2,3-unsubstituted indoles by means of electrophilic fluorination. Chemical Communications (RSC Publishing). [Link]
-
An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. [Link]
-
Palladium-Catalyzed Intramolecular C–H Difluoroalkylation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles. PubMed. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. [Link]
-
Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. National Institutes of Health. [Link]
-
Fischer Indole Synthesis. YouTube. [Link]
-
Palladium-Catalyzed Cascade Difluoroalkylation and Phosphinoylation of 2-Vinyloxy Arylalkynes: Selective Synthesis of Difluoroalkyl-Containing Tetrasubstituted Alkenylphosphine Oxides. PubMed. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Products Formed During Thermo-oxidative Degradation of Phytosterols. ResearchGate. [Link]
-
Identification and Characterization of Hydrolytic Degradation Products of Cefditoren Pivoxil using LC and LC-MS/TOF. ResearchGate. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 4,5-Difluoro-1H-indole-2-carboxylic acid
Welcome to the technical support guide for 4,5-Difluoro-1H-indole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to overcome common purification challenges, ensuring you obtain a high-purity product ready for your downstream applications.
Product Overview
This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other biologically active molecules.[1] The fluorine substitutions at the 4 and 5 positions enhance metabolic stability and binding affinity, making it a desirable scaffold in drug discovery.[1] However, its purification can be challenging due to its polarity, potential for thermal degradation, and the nature of impurities generated during its synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 884494-61-5 | [1] |
| Molecular Formula | C₉H₅F₂NO₂ | [1] |
| Molecular Weight | 197.14 g/mol | [2] |
| Predicted Boiling Point | 427.4 ± 40.0 °C | [1] |
| Predicted Density | 1.605 ± 0.06 g/cm³ | [1] |
| Appearance | Typically an off-white to beige or pale yellow powder | [3] |
| Storage | 2-8°C, protected from light and moisture | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is my solid this compound discolored (yellow or pinkish)? A1: Minor discoloration to a pale yellow or beige is common for many indole derivatives and does not always indicate significant impurity.[3][4] However, a pronounced pink or brown color can suggest the presence of oxidized impurities or residual acidic catalysts from synthesis.[4] Purity should always be confirmed by analytical methods like HPLC or LC-MS.
Q2: What are the best general-purpose solvents for dissolving this compound? A2: Due to its polar carboxylic acid and indole N-H groups, it has good solubility in polar aprotic solvents like DMSO and DMF and polar protic solvents like methanol and ethanol.[5][6] It has moderate solubility in ethyl acetate and acetone but limited solubility in less polar solvents like dichloromethane and non-polar solvents like hexanes.[5][6]
Q3: Is this compound stable to heat? A3: Indole-2-carboxylic acids are susceptible to decarboxylation (loss of CO₂) upon heating, especially above their melting point or in high-boiling solvents like quinoline or diphenyl ether.[7][8][9] It is crucial to avoid excessive temperatures during purification steps like solvent evaporation or recrystallization. For this reason, high-vacuum rotary evaporation at moderate temperatures (e.g., 40-50°C) is strongly recommended.
Q4: Can I use standard silica gel for thin-layer chromatography (TLC)? A4: Yes, but with a critical modification. Carboxylic acids often streak or "tail" on silica gel due to strong interactions. To get sharp, reliable spots, add a small amount (0.5-1%) of acetic acid or formic acid to your mobile phase (e.g., ethyl acetate/hexane).[10] This keeps the compound fully protonated, preventing it from interacting too strongly with the silica.
Troubleshooting Guide: Purification Challenges
This section addresses specific problems you may encounter during the purification of this compound.
Table 2: Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Workup | 1. Incomplete reaction. 2. Presence of non-polar or basic/neutral impurities. 3. Residual acidic catalyst from synthesis (e.g., PPA, H₂SO₄). | Perform an acid-base extraction. This is highly effective at separating the desired carboxylic acid from neutral or basic impurities.[11][12] See Protocol 3 for a detailed method. |
| Product Contains a Less Polar Impurity by TLC/LC-MS | 1. Decarboxylation: The most likely culprit is the decarboxylated product, 4,5-difluoro-1H-indole (MW: 153.13).[13] This occurs from excessive heat during reaction or workup.[7][8] 2. Unreacted starting materials from a Fischer indole synthesis (e.g., substituted phenylhydrazine).[14][15] | 1. Avoid Heat: Minimize exposure to high temperatures. Use a high-vacuum rotary evaporator. 2. Purification: Flash column chromatography is required to separate the more polar carboxylic acid from the less polar decarboxylated impurity. See Protocol 2 . |
| Poor Yield After Recrystallization | 1. Solvent Choice: The chosen solvent may be too good, keeping the product dissolved even when cool. 2. Premature Crystallization: The product crashed out of solution too quickly, trapping impurities. 3. Insufficient Quantity: There may not be enough material for recrystallization to be effective. | 1. Use a Solvent System: Use a binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane). Dissolve the compound in the "good" solvent and slowly add the "poor" solvent (anti-solvent) until cloudy, then heat to clarify and cool slowly.[16] See Protocol 1 . 2. Ensure slow cooling to allow for proper crystal lattice formation. |
| Compound Streaks Badly During Column Chromatography | The acidic proton of the carboxylic acid is interacting with the silica gel stationary phase. | Add 0.5-1% acetic acid to the mobile phase.[10] This ensures the compound remains protonated and elutes as a sharp band. |
| Product is an Oil or Sticky Solid, Not a Crystalline Powder | 1. Residual Solvent: Trapped solvent can prevent proper crystallization. 2. Presence of Impurities: Impurities disrupt the crystal lattice formation. | 1. Drying: Dry the material under high vacuum for an extended period. 2. Re-purify: If impurities are present, another purification step (e.g., chromatography followed by recrystallization) is necessary. |
Key Purification Workflows & Methodologies
Decision-Making for Primary Purification
Choosing the right initial purification strategy is critical for efficiency and yield. This diagram provides a logical starting point based on the purity of your crude material.
Caption: Decision tree for selecting the primary purification method.
Protocol 1: Recrystallization from a Binary Solvent System
Recrystallization is ideal for removing small amounts of impurities from a solid product. The key is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.
Methodology:
-
Solvent Selection: A good starting point is an alcohol/water system (e.g., ethanol/water) or an ester/hydrocarbon system (e.g., ethyl acetate/hexanes).[16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., ethyl acetate) needed to dissolve the compound at a gentle boil.
-
Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator for 30-60 minutes.
-
Isolation: Collect the formed crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold anti-solvent (hexanes) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This technique is essential for separating complex mixtures or when impurities have similar polarity to the product.
Caption: Standard workflow for flash column chromatography purification.
Methodology:
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase Development: Use TLC to find a solvent system that gives your product an Rf value of ~0.2-0.3.[17]
-
Starting Point: Try 20-40% Ethyl Acetate in Hexanes.
-
CRITICAL: Add 0.5-1% acetic acid to the entire mobile phase to prevent streaking.[10]
-
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into the column. Pack evenly using gentle pressure.
-
Sample Loading: For best results, use "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like acetone or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Run the column using gentle positive pressure, collecting fractions. You can use a single isocratic mobile phase or gradually increase the polarity (gradient elution) for difficult separations.[18]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator at low temperature (<50°C).
Protocol 3: Acid-Base Extraction
This is a powerful liquid-liquid extraction technique to separate acidic compounds (like our product) from any neutral or basic impurities.[11]
Methodology:
-
Dissolution: Dissolve the crude mixture in an appropriate organic solvent that is immiscible with water, such as ethyl acetate or diethyl ether.
-
Basification: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃).[19]
-
Causality: The weak base will deprotonate the relatively strong carboxylic acid, forming the sodium carboxylate salt, which is soluble in the aqueous layer. Neutral impurities and very weak acids (like phenols) will remain in the organic layer.[19]
-
-
Extraction: Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete recovery. Combine the aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is acidic (test with pH paper). The protonated this compound will precipitate out as a solid.[11]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the collected solid with a small amount of cold deionized water to remove inorganic salts, then dry thoroughly under high vacuum.
References
- University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry.
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
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Solubility of Things. (n.d.). 5-Fluoroindole-2-carboxylic acid. Retrieved from [Link]
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Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
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Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
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Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
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-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
LibreTexts Chemistry. (2021). Running a flash column. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
PubChem. (n.d.). 4,5-Difluoro-1H-indole. Retrieved from [Link]
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PubChem. (n.d.). 4,6-difluoro-1H-indole-2-carboxylic acid. Retrieved from [Link]
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University of California, Berkeley. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. College of Chemistry. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
- Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
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ChemBK. (2024). 4,6-difluoro-1H-indole-2-carboxylic acid. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]
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Garg, N. K., et al. (n.d.). Why Do Some Fischer Indolizations Fail?. PMC - NIH. Retrieved from [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
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University of North Texas. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Chemcasts. (n.d.). 1H-Indole-2-carboxylic acid, 5-fluoro-, ethyl ester Properties vs Temperature. Retrieved from [Link]
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OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Semantic Scholar. (2019). Synthesis, Thermal Properties, and Rheological Characteristics of Indole-Based Aromatic Polyesters. Retrieved from [Link]
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Chemcasts. (n.d.). 1H-Indole-2-carboxylic acid, 5-fluoro-, ethyl ester Properties vs Pressure. Retrieved from [Link]
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Stability issues of 4,5-Difluoro-1H-indole-2-carboxylic acid in solution
A Guide to Understanding and Managing Solution Stability
Introduction
Welcome to the technical support center for 4,5-Difluoro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a fluorinated indole derivative, this compound presents unique stability characteristics that are crucial to understand for obtaining reliable and reproducible experimental results. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential stability issues in solution. While specific degradation studies on this compound are not extensively published, this guide synthesizes established principles of indole chemistry, the impact of fluorination, and best practices in pharmaceutical stability testing to provide a robust framework for your research.
I. General Stability Profile and Key Considerations
The indole scaffold is known to be susceptible to degradation under certain conditions, and the introduction of fluorine atoms can modulate this reactivity. Generally, indole-containing molecules can be sensitive to strong acids, light, and oxidizing agents.[1][2] Fluorination often enhances metabolic stability and can influence the electronic properties of the molecule, potentially affecting its degradation pathways.[3]
Key Factors Influencing Stability:
-
pH: The acidity or basicity of the solution can significantly impact the stability of the indole ring and the carboxylic acid group.
-
Solvent: The choice of solvent can affect solubility and the rate of degradation.
-
Light: Exposure to UV or even ambient light can induce photochemical reactions.[1]
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that researchers may encounter when working with this compound in solution.
Question 1: My solution of this compound is changing color. What could be the cause?
Answer: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation in indole-containing compounds. This is often due to the formation of oxidized or polymerized species.
-
Probable Cause 1: Oxidation. The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions.
-
Troubleshooting:
-
Degas your solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work under an inert atmosphere: Prepare and handle your solutions in a glovebox or under a stream of inert gas.
-
Add an antioxidant: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), if it does not interfere with your experiment.
-
-
Probable Cause 2: Photodegradation. Indoles are known to be light-sensitive.[1] Exposure to UV or even strong ambient light can lead to the formation of colored degradation products.
-
Troubleshooting:
-
Use amber vials or wrap your containers in aluminum foil: Protect your solutions from light at all times.
-
Minimize light exposure during experiments: Work in a dimly lit area or use light-blocking shields for your experimental setup.
-
Question 2: I am seeing new, unexpected peaks in my HPLC analysis after storing my stock solution for a short period. Why is this happening?
Answer: The appearance of new peaks in your chromatogram is a clear sign of degradation. The nature of these new peaks can provide clues about the degradation pathway.
-
Probable Cause 1: Hydrolysis. While the indole ring itself is generally stable to neutral hydrolysis, the carboxylic acid functionality can potentially react, especially under strongly acidic or basic conditions. More likely, extreme pH can catalyze the degradation of the indole ring.
-
Troubleshooting:
-
Maintain a neutral pH: If your experimental conditions allow, buffer your solution to a neutral pH (around 7). The stability of indole-2-carboxylic acid is known to be pH-dependent.[4]
-
Avoid strong acids and bases: If you need to work at a non-neutral pH, prepare fresh solutions and use them immediately. Minimize the time the compound is exposed to harsh pH conditions.
-
-
Probable Cause 2: Solvent-Induced Degradation. Some solvents can promote degradation. For example, protic solvents might participate in photochemical reactions.
-
Troubleshooting:
-
Choose your solvent carefully: For stock solutions, aprotic solvents like DMSO or DMF are generally preferred for indole compounds due to their good solubilizing power and lower reactivity compared to protic solvents. A table of common laboratory solvents and their properties is provided below for reference.
-
Assess solvent stability: If you suspect the solvent is an issue, you can perform a small-scale stability study by dissolving the compound in a few different solvents and monitoring for degradation over time by HPLC.
-
Table 1: Properties of Common Laboratory Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47 | Aprotic, good solvent for many organic compounds. Can be hygroscopic. |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.9445 | 38.25 | Aprotic, good solvent. Can decompose at high temperatures or in the presence of strong acids/bases. |
| Acetonitrile | C₂H₃N | 81.65 | 0.7857 | 36.64 | Aprotic, commonly used in HPLC. |
| Ethanol | C₂H₆O | 78.5 | 0.789 | 24.6 | Protic, can participate in reactions. |
| Water | H₂O | 100 | 0.998 | 80.1 | Protic, pH can vary. Indole-2-carboxylic acid has low aqueous solubility.[5] |
This table is adapted from publicly available data.[6]
Question 3: How should I store my solid this compound and its solutions to ensure maximum stability?
Answer: Proper storage is critical to prevent degradation.
-
Solid Compound:
-
Solutions:
-
Temperature: Store frozen at -20°C or -80°C for long-term storage.
-
Aliquoting: For frequently used solutions, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent like DMSO or DMF for stock solutions.
-
Light Protection: Always store solutions protected from light.
-
III. Experimental Protocols for Stability Assessment
To ensure the integrity of your experimental results, it is highly recommended to perform a forced degradation study to understand the stability of this compound under your specific experimental conditions.[9][10][11][12][13]
Protocol 1: Forced Degradation Study
This protocol outlines the general conditions for stress testing. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradants without completely destroying the parent compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time.
-
Oxidative Degradation: To an aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostable, transparent container to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
1. Initial Method Development:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating compounds with varying polarities.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
2. Method Optimization:
-
Inject the stressed samples from the forced degradation study.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and all degradation peaks.
-
The goal is to have all peaks baseline-separated.
3. Method Validation (as per ICH guidelines):
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the parent peak from all degradation peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
IV. Visualizing Degradation and Troubleshooting
Diagram 1: Potential Degradation Pathways
The following diagram illustrates hypothetical degradation pathways for an indole-2-carboxylic acid derivative based on known indole chemistry. The exact products for the 4,5-difluoro substituted compound would require experimental characterization.
Caption: Hypothetical degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting stability issues observed in your experiments.
Caption: A step-by-step guide to troubleshooting stability problems.
V. Concluding Remarks
The stability of this compound in solution is a critical parameter that can influence the outcome of your research. By understanding the potential degradation pathways and implementing the proper handling, storage, and experimental procedures outlined in this guide, you can minimize compound degradation and ensure the reliability of your data. When in doubt, a systematic investigation of stability under your specific conditions is the most robust approach.
References
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Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Huijser, T. S., et al. (2012). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics, 14(30), 10597-10606. [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2016). BioPharm International. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical Analysis, 6(3), 159-167. [Link]
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Stability Indicating Forced Degradation Studies. RJPT. [Link]
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Stability indicating study by using different analytical techniques. IJSDR. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America. [Link]
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Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]
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Low-temperature mineralization of perfluorocarboxylic acids. (2022). Science, 377(6608), 839-845. [Link]
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Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. NIH. [Link]
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DEGRADATION OF PERFLUORINATED CARBOXYLIC ACIDS IN AQUEOUS SOLUTIONS WITH THE USE OF IONIZING RADIATION. INIS-IAEA. [Link]
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Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. (2025). Journal of Materials Chemistry B. [Link]
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Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. (2024). MDPI. [Link]
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Assay and Stability Testing. Kinam Park. [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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A Metal-Free Direct Decarboxylative Fluoroacylation of Indole Carboxylic Acids with Fluorinated Acids. (2024). PubMed. [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). MDPI. [Link]
-
Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. [https://www.mdpi.com/2 symmetry16091150]([Link] symmetry16091150)
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Solubility of 4,5-Difluoro-1H-indole-2-carboxylic acid in organic solvents
Document ID: TSC-DFICA-SOL-20260112
Version: 1.0
Welcome to the technical support guide for 4,5-Difluoro-1H-indole-2-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting advice on the solubility of this compound in common organic solvents. As a specialized fluorinated indole derivative, understanding its solubility profile is critical for successful experimental design, formulation, and synthesis scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common organic solvents?
While specific quantitative solubility data for this compound is not extensively published, we can infer its likely behavior from its structure and data available for analogous compounds, such as the parent Indole-2-carboxylic acid and other difluoro-isomers.
The molecule possesses a carboxylic acid group, which can act as a hydrogen bond donor and acceptor, and an indole nitrogen that is a hydrogen bond donor. The difluoro-substituted benzene ring increases the molecule's polarity and can influence crystal lattice energy, which in turn affects solubility.
Generally, polar aprotic solvents and polar protic solvents are expected to be the most effective. Based on available data for similar compounds, the following trend in solubility is anticipated:
-
High Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)
-
Moderate to Good Solubility: Methanol, Ethanol, 1-Propanol, 2-Propanol, Ethyl Acetate, 1,4-Dioxane.[1][2]
-
Low to Insoluble: Toluene, Dichloromethane, Water.[2]
For the non-fluorinated parent compound, Indole-2-carboxylic acid, it is soluble in DMSO, methanol, and ethanol.[3] Specifically, its solubility in DMSO has been reported to be in the range of 32.0 to 32.23 mg/mL at 25°C.[1] The introduction of fluorine atoms in the 4 and 5 positions is expected to modulate this solubility profile.
Q2: How do the fluorine substituents at the 4 and 5 positions impact solubility compared to the parent indole-2-carboxylic acid?
The two fluorine atoms on the benzene ring are electron-withdrawing and can increase the acidity of the carboxylic acid proton, potentially enhancing interactions with basic solvents. However, fluorine substitution can also lead to stronger crystal packing, which would require more energy to overcome during dissolution, thereby decreasing solubility. The interplay of these effects will determine the final solubility in a given solvent. For instance, while fluorination can increase polarity, it might not always translate to higher solubility in polar solvents if the crystal lattice energy is significantly increased.
Q3: I am observing poor solubility of this compound in a solvent where it is expected to be soluble. What could be the issue?
Several factors could contribute to this observation. Our troubleshooting workflow can help you diagnose the problem.
Troubleshooting Guide for Poor Solubility
If you are encountering difficulties in dissolving this compound, please follow this systematic troubleshooting guide.
Initial Assessment
-
Verify Compound Identity and Purity: Ensure the material is indeed this compound and check its purity. Impurities can sometimes affect solubility.
-
Solvent Quality: Use anhydrous, high-purity solvents. The presence of water in organic solvents can significantly decrease the solubility of certain compounds.
-
Equilibrium Time: Ensure sufficient time has been allowed for the dissolution to reach equilibrium. Some compounds, especially those with high lattice energies, dissolve slowly. Gentle agitation or stirring can facilitate this process.[4]
Experimental Variables to Investigate
-
Temperature: Gently warming the solution can increase the rate of dissolution and the equilibrium solubility. However, be cautious about potential degradation of the compound at elevated temperatures.
-
pH Adjustment (for aqueous or protic solvents): As a carboxylic acid, the solubility of this compound in protic solvents will be pH-dependent.[5] In acidic conditions (pH < pKa), the compound will be in its neutral, less soluble form. By increasing the pH to above its pKa with a suitable base (e.g., sodium hydroxide, triethylamine), you can deprotonate the carboxylic acid to its more soluble carboxylate salt form.[6]
-
Co-solvents: If the compound has poor solubility in a single solvent system, using a co-solvent can be an effective strategy.[6] For example, if you need to dissolve the compound in a less polar solvent for a reaction, adding a small amount of a high-solubility solvent like DMSO can significantly improve overall solubility.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for addressing solubility challenges.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Quantitative Solubility Data for Analogous Compounds
The following table summarizes available solubility data for structurally related compounds to provide a baseline for your experiments.
| Compound | Solvent | Temperature (°C) | Solubility | Reference |
| Indole-2-carboxylic acid | Dimethyl sulfoxide (DMSO) | 25 | 32.0 - 32.23 mg/mL | [1] |
| Methanol | Not Specified | Soluble | [3] | |
| Ethanol | Not Specified | Soluble | [3] | |
| Water | 25 | < 0.1 mg/mL | [1] | |
| 4,6-Difluoro-1H-indole-2-carboxylic acid | Alcohols, Esters, Dichloromethane | Not Specified | Soluble | [7] |
| 4,7-Difluoro-1H-indole-2-carboxylic acid | Dimethyl sulfoxide (DMSO) | Not Specified | Soluble (a small amount) | [8] |
| Methanol | Not Specified | Soluble (a small amount) | [8] |
Experimental Protocol: Determination of Kinetic Solubility
This protocol describes a general method for determining the kinetic solubility of a compound, which is a high-throughput method often used in early drug discovery.[5][9]
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader
-
Multichannel pipette
Procedure
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS buffer. This will create a range of final compound concentrations in a solution with a low percentage of DMSO.
-
Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Precipitation Detection: Measure the turbidity of each well by reading the absorbance at a high wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Workflow for Kinetic Solubility Determination
Caption: Experimental workflow for kinetic solubility determination.
References
-
Journal of Chemical & Engineering Data. (2015). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Retrieved from [Link]
- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
-
Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]
-
BIOSYNCE. (n.d.). 4,7-Difluoro-1H-indole-2-carboxylic Acid CAS 247564-67-6. Retrieved from [Link]
-
SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
ChemBK. (2024, April 9). 4,6-difluoro-1H-indole-2-carboxylic acid. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Sources
- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pharmatutor.org [pharmatutor.org]
- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 7. chembk.com [chembk.com]
- 8. biosynce.com [biosynce.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Amide Coupling with Indole-2-Carboxylic Acids
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a particularly challenging yet crucial reaction: the amide coupling of indole-2-carboxylic acids. The unique electronic and steric properties of this substrate often lead to unexpected side reactions and low yields. This resource is designed to help you navigate these complexities, offering not just solutions, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Amide Product
Question: My amide coupling reaction with indole-2-carboxylic acid is resulting in a very low yield or failing completely. What are the likely causes and how can I improve it?
Answer: Low yields in this specific coupling are a common frustration and often point to one of three core issues: inefficient activation, a significant competing side reaction (decarboxylation), or interference from the indole N-H proton. A systematic approach is key to diagnosing the problem.
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Causality 1: Ineffective Carboxylic Acid Activation. Indole-2-carboxylic acid can be a challenging substrate to activate effectively due to its electron-rich nature. Standard coupling reagents may not be potent enough, especially if the amine partner is also sterically hindered or electronically poor.[1][2]
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Causality 2: Decarboxylation Side Reaction. Indole-2-carboxylic acids are notoriously prone to decarboxylation (loss of CO2) upon heating or under acidic conditions, leading to the formation of indole as a major byproduct.[3][4] The activation process itself, particularly if it generates excess acid or requires elevated temperatures, can promote this unwanted pathway.
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Causality 3: Interference from the Indole N-H. The proton on the indole nitrogen is acidic and can be deprotonated by the base used in the coupling reaction. This can lead to side reactions, such as acylation of the indole nitrogen, or it can interfere with the primary activation and coupling pathway.
Caption: Troubleshooting workflow for low yield.
Issue 2: My Main Byproduct is Indole. How Do I Prevent Decarboxylation?
Question: I've confirmed that my primary side product is indole, indicating significant decarboxylation. What is the mechanism, and what are the best strategies to prevent this?
Answer: This is the most common side reaction specific to indole-2-carboxylic acids. The mechanism is facilitated by the electron-rich nature of the indole ring, which stabilizes the intermediate formed upon loss of CO2.
Under acidic conditions or upon heating, the carboxylic acid can be protonated, which, followed by the loss of water and subsequent loss of carbon dioxide, leads to a stabilized cation at the 2-position of the indole ring. This intermediate is then quenched to form indole.
Caption: Simplified decarboxylation mechanism.
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Choice of Coupling Reagent: Switch to modern uronium/aminium or phosphonium salt reagents like HATU , HBTU , or PyBOP . These reagents are highly efficient at low temperatures and generally do not require strongly acidic conditions for activation.[5] Carbodiimides like EDC can be effective, but often require additives and careful temperature control to minimize side reactions.[6][7]
-
Reaction Temperature: Perform the reaction at 0 °C or even lower . This is the most critical parameter. Higher temperatures dramatically accelerate the rate of decarboxylation.[8]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA). DIPEA is less likely to cause side reactions and is effective at scavenging the acid generated during the reaction without promoting decarboxylation.[8]
-
Order of Addition: Pre-activating the carboxylic acid for a minimal amount of time before adding the amine can be beneficial. Add the coupling reagent to a solution of the indole-2-carboxylic acid and base at 0°C, stir for only 5-10 minutes, and then add the amine.[1]
Issue 3: Should I Protect the Indole Nitrogen?
Question: I'm seeing multiple products and suspect the indole N-H is interfering. When is it necessary to protect the indole nitrogen, and what is the best way to do it?
Answer: Protection of the indole nitrogen is highly recommended, especially when dealing with valuable or complex substrates, or when other troubleshooting steps have failed. The indole N-H is sufficiently acidic (pKa ≈ 17) to be deprotonated by common bases used in amide coupling, leading to a nucleophilic indole anion that can compete with your desired amine.
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When using strong bases or high temperatures.
-
When the amine coupling partner is a poor nucleophile (e.g., an aniline), making the competing N-acylation of the indole more likely.[2]
-
When trying to maximize yield and purity in the final steps of a multi-step synthesis.
The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the indole nitrogen. It is electron-withdrawing, which can help to slightly decrease the propensity for decarboxylation, and it is easily removed under acidic conditions that are often compatible with other protecting groups used in drug development.[9][10]
-
Dissolution: Dissolve the indole-2-carboxylic acid (1.0 eq) in a 2:1 mixture of dioxane and water.
-
Addition of Reagents: Add triethylamine (Et3N, 2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 2.0 eq).[9]
-
Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Reduce the solvent volume by approximately 75% under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product can often be used directly in the next step or purified by column chromatography if necessary.
Issue 4: My Chiral Indole-2-Carboxylic Acid is Epimerizing
Question: I am working with a chiral indole-2-carboxylic acid derivative, and I'm observing a loss of stereochemical purity in my product. How can I prevent epimerization?
Answer: Epimerization is a significant risk when activating any chiral carboxylic acid, especially those with an adjacent stereocenter.[11] The activation process can lead to the formation of a planar intermediate (like an oxazolone), which can be protonated from either face, leading to a loss of stereochemical integrity.
-
Use Additives: Coupling additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure® are designed to suppress racemization. They react with the activated carboxylic acid to form an active ester that is less prone to epimerization.[8]
-
Choose the Right Coupling Reagent: Uronium/aminium reagents like HATU and COMU are generally considered to have a lower risk of causing epimerization compared to carbodiimides alone.[5]
-
Low Temperature: As with decarboxylation, maintaining a low reaction temperature (0 °C or below) is crucial.[8]
-
Base Selection: Use a weaker or more sterically hindered base. DIPEA is generally preferred over TEA.[8]
-
Minimize Pre-activation Time: Do not allow the activated carboxylic acid to sit for an extended period before adding the amine. The longer the activated intermediate exists, the higher the chance of epimerization.
Data & Protocols
Table 1: Comparison of Common Coupling Reagents for Indole-2-Carboxylic Acids
| Coupling Reagent | Additive | Base | Typical Solvent | Temperature | Pros | Cons |
| EDC | HOBt or OxymaPure | DIPEA | DCM or DMF | 0 °C to RT | Inexpensive, water-soluble byproduct.[6] | Higher risk of decarboxylation and epimerization if not carefully controlled.[7] |
| HATU | None needed | DIPEA | DMF | 0 °C to RT | High efficiency, fast reaction times, low epimerization.[5] | More expensive, can cause guanidinylation of the amine if used in excess. |
| HBTU/TBTU | None needed | DIPEA | DMF, ACN | 0 °C to RT | Good efficiency, widely used.[12] | Slightly less reactive than HATU, potential for side reactions. |
| PyBOP | None needed | DIPEA | DCM, DMF | 0 °C to RT | Good for sterically hindered couplings, low epimerization. | Byproduct can be difficult to remove. |
| T3P® | None needed | Pyridine | EtOAc, THF | 0 °C to RT | Effective, byproducts are water-soluble. | Requires careful handling. |
Protocol 2: Optimized General Procedure for HATU Coupling
This protocol is designed to minimize both decarboxylation and epimerization.
-
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-protected indole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir the mixture at 0 °C for 5-10 minutes.
-
Coupling: Add the amine (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash with 5% aqueous LiCl solution (to help remove DMF), followed by saturated aqueous NaHCO₃, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
References
-
Alsayed, S. S. R., et al. (2021). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. RSC Medicinal Chemistry, 12(6), 943-955. [Link]
-
Vandersteen, A. A., et al. (2012). Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids. The Journal of Organic Chemistry, 77(15), 6505-6509. [Link]
-
ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
-
Abdel-Magid, A. F., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(41), 5326-5329. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
-
Yap, B. C., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases, 6(12), 3364-3377. [Link]
-
D'Angeli, M., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(3), 673. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]
-
Subiros-Funosas, R., et al. (2009). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. European Journal of Organic Chemistry, 2009(28), 4835-4843. [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
-
Yusof, Y., & Melapi, K. S. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 1-15. [Link]
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- 5. peptide.com [peptide.com]
- 6. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Synthesis of Fluorinated Indoles
Welcome to our dedicated technical support center for overcoming the challenges associated with the poor reactivity of fluorinated indole precursors. Fluorinated indoles are pivotal building blocks in modern drug discovery and materials science, offering enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] However, the very properties that make fluorine a valuable substituent—namely, its high electronegativity—can significantly dampen the reactivity of synthetic precursors, leading to frustratingly low yields and complex side reactions in classical indole syntheses.[3][4]
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these synthetic hurdles. We will explore the "why" behind common failures and offer robust, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing or giving very low yields with a fluorinated phenylhydrazine?
This is one of the most common challenges. The success of the Fischer indole synthesis hinges on a delicate electronic balance during the key[5][5]-sigmatropic rearrangement and subsequent cyclization steps.[6] The strong electron-withdrawing nature of fluorine substituents on the phenylhydrazine ring deactivates the aromatic system and destabilizes the key intermediates.
Causality Breakdown:
-
Reduced Nucleophilicity: The fluorinated aniline nitrogen is less nucleophilic, which can hinder the initial formation of the hydrazone.
-
Destabilization of Intermediates: The crucial step is the acid-catalyzed rearrangement of the enamine tautomer. Fluorine's inductive effect withdraws electron density, making the nitrogen atoms less basic and impeding the protonation steps necessary to initiate the rearrangement.[4]
-
N-N Bond Cleavage: Electron-withdrawing groups can promote undesired heterolytic cleavage of the N-N bond, leading to the formation of side products like aniline and 3-methylindole, instead of the desired indole.[4]
Caption: Palladium-catalyzed synthesis of fluorinated indoles.
Troubleshooting Guide: Common Experimental Issues
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Multiple Spots on TLC (Byproducts) | 1. Formation of regioisomers (with unsymmetrical ketones/alkynes). <[6]br> 2. Side reactions due to harsh conditions (e.g., decomposition, N-N cleavage). <[4]br> 3. Incomplete reaction. | 1. For Larock synthesis, use NHC-palladium complexes for better regioselectivity. F[7]or Fischer, modify the acid catalyst to influence selectivity. 2. Lower the reaction temperature and monitor closely. Consider a milder synthetic route (e.g., transition-metal catalysis). <[8]br> 3. Increase reaction time or temperature cautiously. |
| Difficulty in Isolating Product | 1. Product is volatile. 2. Emulsion formation during aqueous workup. 3. Co-elution with impurities during column chromatography. | 1. Use cold solvents during extraction and concentrate carefully with a rotary evaporator. 2. Add more brine to the aqueous layer to break the emulsion. Filter through Celite if necessary. 3. Change the solvent system for chromatography (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). Consider recrystallization. |
| Reaction Fails to Initiate | 1. Inactive catalyst (e.g., Pd(II) not reduced to Pd(0)). 2. Poor quality or wet reagents/solvents. 3. Incorrect reaction temperature (too low). | 1. For Pd-catalyzed reactions, try adding a reducing agent or using a pre-activated Pd(0) source. 2. Ensure all reagents are pure and solvents are anhydrous, especially for reactions sensitive to water. <[6]br> 3. Incrementally increase the temperature, monitoring for any product formation by TLC/LC-MS. |
| Dark Tar-Like Reaction Mixture | 1. Decomposition of starting materials, intermediates, or product. 2. Excessively high reaction temperature or prolonged reaction time. | 1. Immediately lower the reaction temperature. 2. Run the reaction at a lower temperature for a longer period. Use a more dilute solution. If decomposition persists, the chosen synthetic route is likely too harsh for the substrate. |
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition, 55(6), 2243–2247. [Link]
-
Buttard, F., et al. (2024). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. [Link]
-
Anonymous. (2023). Rhodium(ii)-catalyzed transannulation approach to N-fluoroalkylated indoles. Organic & Biomolecular Chemistry. [Link]
-
Request PDF. (n.d.). Synthesis of Fluorinated Indoles by Oxidative Dearomatization of Anilines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. organic-chemistry.org. [Link]
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Request PDF. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
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Anonymous. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. National Institutes of Health. [Link]
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Request PDF. (n.d.). Theoretical insight into the effect of fluorine substituents on the rearrangement step in Fischer indolizations. ResearchGate. [Link]
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. [Link]
-
Buttard, F., et al. (2024). Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. [Link]
-
ResearchGate. (n.d.). 1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds: Synthetic Routes, Significance and Potential Applications. ResearchGate. [Link]
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Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. [Link]
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Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]
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MDPI. (n.d.). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. MDPI. [Link]
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Anonymous. (n.d.). Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. RSC Publishing. [Link]
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Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(33), 14775-14810. [Link]
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SynArchive. (n.d.). Larock Indole Synthesis. SynArchive. [Link]
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Anonymous. (n.d.). Bischler-Möhlau Indole Synthesis. Merck & Co.. [Link]
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Anonymous. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Publishing. [Link]
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Daugulis, O., et al. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(7), 4474–4486. [Link]
-
chemeurope.com. (n.d.). Bischler–Möhlau indole synthesis. chemeurope.com. [Link]
-
Globe Thesis. (2022). A Study On The Synthesis Of Fluorinated Indole Derivatives. Globe Thesis. [Link]
-
SciSpace. (n.d.). Bischler–Möhlau indole synthesis. SciSpace. [Link]
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ResearchGate. (n.d.). Möhlau‐Bischler indole synthesis. ResearchGate. [Link]
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Semantic Scholar. (n.d.). 1-/2-/3-Fluoroalkyl-substituted indoles, promising medicinally and biologically beneficial compounds: Synthetic routes, significance and potential applications. Semantic Scholar. [Link]
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Anonymous. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]
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Sarmah, D., Tahu, M., & Bora, U. (2021). Recent advances in the synthesis of indoles via C–H activation aided by N–N and N–S cleavage in the directing group. ResearchGate. [Link]
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Anonymous. (n.d.). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. National Institutes of Health. [Link]
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D'Agostino, M., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Indoles: Recent Advances. ResearchGate. [Link]
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Hughes, D. L., & Houk, K. N. (2012). Why Do Some Fischer Indolizations Fail?. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. organic-chemistry.org. [Link]
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McAusland, D., et al. (2011). The Benzyne Fischer-Indole Reaction. Organic Chemistry Portal. [Link]
-
Anonymous. (n.d.). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. RSC Publishing. [Link]
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- 8. mdpi.com [mdpi.com]
Technical Support Center: Byproduct Identification in 4,5-Difluoro-1H-indole-2-carboxylic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Difluoro-1H-indole-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation in common synthetic transformations. As your virtual Senior Application Scientist, I will explain the causality behind experimental observations and provide actionable protocols to help you identify and mitigate unwanted side reactions, ensuring the integrity of your research.
Section 1: Amide Coupling Reactions - Troubleshooting and Byproduct Identification
Amide bond formation is a fundamental transformation in the functionalization of this compound. However, various byproducts can arise depending on the coupling reagents and reaction conditions employed. This section will address common issues encountered during these reactions.
FAQ 1: I am observing a significant amount of a byproduct with a lower molecular weight than my expected amide product in my EDC/HOBt mediated coupling reaction. What could it be?
Answer:
A common byproduct in amide coupling reactions of indole-2-carboxylic acids is the decarboxylated indole, in this case, 4,5-difluoro-1H-indole .[1] This occurs when the reaction temperature is too high or the reaction is prolonged, leading to the loss of carbon dioxide from the parent molecule. The electron-rich nature of the indole ring can facilitate this process, especially when activated by coupling reagents.
Causality: The mechanism of EDC/HOBt coupling involves the formation of a reactive O-acylisourea intermediate, which is then converted to an HOBt-ester.[2][3] This activated species is susceptible to decarboxylation under thermal stress. The fluorine atoms at the 4 and 5 positions are electron-withdrawing and can influence the stability of the indole ring and the lability of the carboxylic acid group.
Troubleshooting Guide:
1. Identification of the Decarboxylation Byproduct:
-
Mass Spectrometry (MS): Look for a molecular ion corresponding to the mass of 4,5-difluoro-1H-indole (C₈H₅F₂N, MW: 153.13 g/mol ).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most noticeable change will be the disappearance of the carboxylic acid proton signal (typically >10 ppm) and the appearance of a new proton signal at the C2 position of the indole ring.
-
¹³C NMR: The carboxyl carbon signal (typically >160 ppm) will be absent.
-
2. Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) throughout the coupling process.[2]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to activating conditions.
-
Order of Addition: Add the coupling reagent (EDC) to the mixture of the carboxylic acid, amine, and HOBt at a low temperature.
FAQ 2: My reaction mixture shows multiple spots on TLC, and the crude product is difficult to purify after an amide coupling reaction. What are the likely sources of these impurities?
Answer:
Besides decarboxylation, several other byproducts can complicate your reaction. These often originate from the coupling reagents themselves or from side reactions of your starting materials.[4][5]
Common Byproducts and Their Origins:
| Byproduct | Origin | Identification Notes | Mitigation Strategy |
| N-acylurea | Rearrangement of the O-acylisourea intermediate formed from EDC. | High molecular weight byproduct. Can be difficult to separate from the desired amide. | Use of HOBt or other additives minimizes this side reaction.[2][3] |
| Urea Byproduct | From the spent EDC reagent (1-ethyl-3-(3-dimethylaminopropyl)urea). | Water-soluble, should be removed during aqueous workup. | Perform thorough aqueous washes (e.g., dilute HCl, NaHCO₃, and brine).[6] |
| Unreacted Starting Material | Incomplete reaction. | Easily identified by TLC and LC-MS. | Ensure appropriate stoichiometry of reagents and sufficient reaction time. |
Experimental Protocol: EDC/HOBt Coupling of this compound
Sources
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Indoles
Welcome to the Technical Support Center for the N-alkylation of indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during this crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common challenges and questions that arise during the N-alkylation of indoles.
Q1: What are the primary challenges in the N-alkylation of indoles?
The main hurdles in N-alkylation of indoles are:
-
Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.[1]
-
Side Reactions: The most prevalent side reaction is C3-alkylation due to the high nucleophilicity of the C3 position of the indole ring.[1][2][3] In some instances, C2-alkylation can also occur.[1]
-
Poor Regioselectivity: Achieving selective N-alkylation over C-alkylation can be difficult to control.[1][2]
-
Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can decrease the nucleophilicity of the nitrogen atom, making the reaction more challenging.[1][4] Conversely, sterically hindered indoles or alkylating agents can also result in lower yields.[1][4]
Q2: How can I improve the regioselectivity of my N-alkylation reaction and avoid C-alkylation?
Several strategies can be employed to favor N-alkylation over C-alkylation:
-
Choice of Base and Solvent: Classical conditions often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF.[1][5][6] This deprotonates the indole nitrogen to form the more nucleophilic indolate anion, which favors N-alkylation.[1][5][6] The choice of solvent can significantly influence regioselectivity; for example, increasing the proportion of DMF in THF/DMF mixtures has been shown to favor N-alkylation.[1][5]
-
Blocking the C3 Position: If the C3 position is substituted, the likelihood of C3-alkylation is significantly reduced.[1]
-
Use of Protecting Groups: Introducing an electron-withdrawing group at the C2 or C3 position can increase the acidity of the N-H bond and promote N-alkylation.[1][4]
-
Catalyst Control: In certain catalytic systems, the choice of ligand can control the regioselectivity. For instance, in copper-hydride catalyzed alkylation, different phosphine ligands can selectively produce either the N-alkylated or C3-alkylated product.[1][2][5]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][5][7]
Q3: My reaction is giving a low yield. What are the potential causes and how can I fix it?
Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Deprotonation: Ensure complete deprotonation of the indole N-H. This can be influenced by the strength and stoichiometry of the base, as well as the reaction temperature and time. In some cases, using a stronger base or increasing the reaction temperature may be necessary.[1]
-
Purity of Reagents: Ensure all reagents, especially the solvent and alkylating agent, are pure and anhydrous. Moisture can quench the base and hydrolyze the alkylating agent.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. The temperature may also need to be optimized; some reactions require heating to proceed at a reasonable rate.[7][8]
-
Degradation of Starting Material or Product: Indoles and their derivatives can be sensitive to strong bases or high temperatures. If degradation is suspected, consider using a milder base or running the reaction at a lower temperature for a longer period.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the N-alkylation of indoles.
Issue 1: Poor Regioselectivity (Significant C3-Alkylation)
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Reaction Yield
A low yield can often be addressed by systematically reviewing the reaction parameters. The troubleshooting steps outlined for poor regioselectivity, such as ensuring complete deprotonation and optimizing temperature, are also highly relevant for improving yield.[5] Additionally, consider the purity of all reagents and ensure the reaction is running for an adequate amount of time.
Reaction Pathways
The competition between N-alkylation and C3-alkylation is a fundamental challenge. The following diagram illustrates these competing pathways.
Sources
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- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N-alkylation of indoles with primary alcohols using a Pt/HBEA catalyst - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC01419G [pubs.rsc.org]
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- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
Technical Support Center: Refinement of Crystallization Methods for Difluoroindole Compounds
Welcome to the technical support center for the crystallization of difluoroindole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed, actionable advice for overcoming common challenges in obtaining high-quality crystals of this unique class of molecules. The insights provided herein are grounded in established crystallographic principles, with a special focus on the nuanced influence of fluorine substitution on crystal lattice formation.
Introduction: The Difluoroindole Crystallization Challenge
Difluoroindole scaffolds are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the fluorine atoms, such as enhanced metabolic stability, bioavailability, and binding affinity.[1] However, these same properties can present challenges during crystallization. The high electronegativity of fluorine can alter intermolecular interactions, leading to different crystal packing arrangements compared to their non-fluorinated analogs.[2][3] Understanding and controlling these interactions is paramount to successfully growing single crystals suitable for X-ray diffraction and for isolating desired polymorphs.
This guide provides a structured approach to troubleshooting and refining your crystallization experiments, moving from foundational principles to specific, hands-on protocols.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when working with difluoroindole compounds.
Q1: Why is my difluoroindole compound "oiling out" instead of crystallizing?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the melting point of your compound is lower than the temperature of the solution.[4] Impurities can also lower the melting point, exacerbating this issue. For difluoroindole compounds, the polarity imparted by the fluorine atoms can lead to strong solute-solvent interactions, sometimes making it difficult for the molecules to arrange into a crystal lattice.
-
Immediate Action: Try adding a small amount of a "better" solvent (one in which it is more soluble) to the oiled-out solution to redissolve the liquid droplets, then allow it to cool more slowly.[4]
Q2: I'm getting very small, needle-like crystals. How can I grow larger, more defined crystals?
A: The formation of many small crystals suggests that the nucleation rate is too high and the growth rate is too fast.[5] This is a common issue when the solution becomes supersaturated too quickly.
-
Strategy: The goal is to slow down the process. This can be achieved by reducing the rate of solvent evaporation, using a slower cooling gradient, or employing a vapor diffusion method with a less volatile anti-solvent.[5][6][7]
Q3: How does the position of the fluorine atoms on the indole ring affect crystallization?
A: The position of fluorine substitution critically governs the supramolecular assembly.[2] Fluorine atoms can participate in various noncovalent interactions, including hydrogen bonds (C-H···F), halogen bonds, and dipole-dipole interactions, which can significantly influence the crystal packing.[8][9] The specific stereoelectronic effects of fluorine at different positions will dictate the most stable packing arrangement and can be a key factor in polymorphism.
Q4: What is polymorphism and why is it important for my difluoroindole compound?
A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[10] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability.[9] In drug development, identifying and controlling polymorphism is critical as it can impact the drug's bioavailability and shelf-life.[10][11] Fluorinated compounds, in general, are known to exhibit polymorphism.[12]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting common crystallization problems.
| Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| No Crystals Form | 1. Solution is not supersaturated. 2. Nucleation is inhibited. 3. Compound is too soluble in the chosen solvent. | 1. Induce Supersaturation: Slowly evaporate the solvent or add an anti-solvent dropwise.[12] 2. Promote Nucleation: Scratch the inside of the vial with a glass rod to create nucleation sites. Add a seed crystal of the compound if available.[13] 3. Change Solvent System: Choose a solvent in which the compound is less soluble, or use a solvent/anti-solvent combination.[14] |
| "Oiling Out" | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Presence of impurities. 4. Inappropriate solvent choice. | 1. Dilute the Solution: Add more of the primary solvent to the heated solution and allow it to cool slowly.[4] 2. Slow Down Cooling: Insulate the crystallization vessel or use a programmable cooling bath. 3. Purify the Compound: Ensure the starting material is of high purity (>95%). 4. Solvent Screening: Experiment with different solvents or solvent mixtures. A slightly more polar solvent might prevent oiling out. |
| Formation of Powder or Microcrystals | 1. Supersaturation is reached too quickly. 2. Too many nucleation sites. | 1. Slow Down Crystallization: Use vapor diffusion with a less volatile anti-solvent, or decrease the rate of solvent evaporation by covering the vial with parafilm with a few needle holes.[6][7] 2. Filter the Solution: Filter the solution while hot to remove any particulate matter that could act as nucleation sites. |
| Poor Crystal Quality (e.g., twinned, dendritic) | 1. Crystal growth is too fast. 2. Fluctuations in temperature. | 1. Reduce the Rate of Supersaturation: Lower the temperature at which crystallization occurs (e.g., move to a colder room or refrigerator). 2. Maintain a Stable Environment: Place the crystallization experiment in an undisturbed location with a stable temperature. |
Experimental Protocols & Methodologies
Here are detailed protocols for the most common and effective crystallization techniques for difluoroindole compounds.
Predicted Solubility Profile for a Model Difluoroindole
While experimental data is always preferred, a predicted solubility profile can be a useful starting point for solvent selection. The following table is a qualitative prediction for a generic difluoroindole compound based on general principles of solubility.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety.[15] |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions.[15] | |
| Acetonitrile (ACN) | Moderate | Polar nature and ability to accept hydrogen bonds suggest good solubility.[15] | |
| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate dissolution of the indole.[15] |
| Ethanol (EtOH) | Moderate | Similar to methanol, but slightly less polar, which might slightly reduce solubility.[15] | |
| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent.[15] |
| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility.[15] | |
| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.[15] |
Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.[15]
Protocol 1: Slow Evaporation
This is often the simplest method and a good starting point.[7]
-
Prepare a Saturated Solution: Dissolve the difluoroindole compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) at room temperature or with gentle warming to create a nearly saturated solution.
-
Filter the Solution: Filter the solution through a small cotton plug in a pipette into a clean vial to remove any dust or particulate matter.
-
Cover and Evaporate: Cover the vial with parafilm and poke a few small holes with a needle. The number of holes can be adjusted to control the rate of evaporation.[6][7]
-
Incubate: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Protocol 2: Vapor Diffusion
This method is excellent for small quantities of material and for screening a wide range of solvent/anti-solvent systems.[5]
-
Prepare the Inner Vial: Dissolve the difluoroindole compound (1-5 mg) in a small amount (0.1-0.5 mL) of a relatively volatile solvent in which it is soluble (e.g., acetone, dichloromethane). Place this small, open vial inside a larger vial or beaker.
-
Add the Anti-Solvent: To the larger, outer container, add a larger volume (1-3 mL) of a more volatile solvent in which the compound is insoluble (the anti-solvent, e.g., hexanes, pentane).
-
Seal the System: Seal the outer container tightly. The vapor of the anti-solvent will slowly diffuse into the inner vial, causing the compound to gradually precipitate and form crystals.
-
Incubate: Leave the setup undisturbed and monitor for crystal growth over several days.
Protocol 3: Solvent/Anti-Solvent Layering
This technique relies on the slow diffusion of an anti-solvent into a solution of the compound.
-
Prepare the Solution: Dissolve the difluoroindole compound in a minimal amount of a "good" solvent (e.g., DMSO, DMF) in a narrow tube or vial.
-
Layer the Anti-Solvent: Carefully and slowly add a layer of a "poor" solvent (anti-solvent, e.g., water, ethanol) on top of the solution, taking care not to mix the two layers. The anti-solvent should be less dense than the solvent.
-
Incubate: Seal the container and leave it undisturbed. Crystals will ideally form at the interface between the two solvents as they slowly mix.
Visualization of Crystallization Workflow
The following diagram illustrates a logical workflow for approaching the crystallization of a new difluoroindole compound.
Sources
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Technical Support Center: Strategies for Enhancing the Metabolic Stability of Indole-2-Carboxamide Therapeutics
From the Desk of the Senior Application Scientist
Welcome to the technical support center for drug development professionals. This guide is designed to provide you, our fellow researchers and scientists, with actionable insights and troubleshooting strategies for one of the most common hurdles in medicinal chemistry: enhancing the metabolic stability of indole-2-carboxamide drug candidates. The indole-2-carboxamide scaffold is a privileged structure in drug discovery, but its rich electronics often make it a prime target for metabolic enzymes.[1][2][3] This guide moves beyond simple protocols to explain the causal mechanisms behind metabolic liabilities and provide a logical framework for designing more robust molecules.
Part 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the common challenges and questions that arise during the lead optimization phase when working with indole-2-carboxamide derivatives.
Question 1: My lead indole-2-carboxamide shows high clearance in our initial Human Liver Microsome (HLM) assay. What are the most likely metabolic hotspots?
Answer: High clearance in an HLM assay, which is rich in Cytochrome P450 (CYP450) enzymes, points primarily to oxidative metabolism.[4][5] For an indole-2-carboxamide scaffold, the metabolic liabilities, or "hotspots," are generally predictable.
-
Aromatic Hydroxylation on the Indole Ring: The electron-rich indole ring is highly susceptible to oxidation by CYP450 enzymes (primarily the CYP2A6, CYP2C19, and CYP2E1 families).[6] The most common sites for hydroxylation are the C4, C5, C6, and C7 positions on the benzene portion of the indole. The specific site depends on the substitution pattern and the active site topology of the metabolizing CYP isozyme.
-
Oxidation at C3: While the C2 position is blocked by the carboxamide, the C3 position can be a site for oxidation, particularly in 3-substituted indoles, which can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles.[7][8]
-
Amide Bond Hydrolysis: The carboxamide linker itself can be a point of attack for amidase enzymes, cleaving the molecule. While often slower than CYP-mediated oxidation, it should not be discounted, especially if oxidative pathways are blocked. Bioisosteric replacements are often considered to address this potential liability.[9]
-
Metabolism of Appended Groups: Never overlook the other substituents on your molecule. For example, an unsubstituted phenyl ring attached to the carboxamide nitrogen is a classic metabolic liability, prone to para-hydroxylation.[10] Similarly, O-dealkylation of methoxy groups or N-dealkylation of small alkyl groups on the indole nitrogen are common metabolic pathways.[11]
Here is a diagram illustrating the primary metabolic pathways for a generic indole-2-carboxamide.
Caption: Common metabolic liabilities on the indole-2-carboxamide scaffold.
Question 2: How can I experimentally confirm the exact site of metabolism on my compound?
Answer: Confirming the site of metabolism is a critical step that moves you from hypothesis to data-driven design. The standard approach is a "Metabolite Identification" or "MetID" study.
The core principle is to incubate your parent drug in a metabolically active system (like HLM or hepatocytes) for a sufficient period to generate metabolites, and then use high-resolution mass spectrometry (HRMS) to detect and identify the new molecular species.[12] The key is identifying the mass shift from the parent compound.
| Mass Shift (Da) | Metabolic Transformation | Implication |
| +15.99 | Monohydroxylation | Aromatic or aliphatic C-H oxidation. |
| +31.99 | Dihydroxylation | Two separate hydroxylation events. |
| -14.02 | N-demethylation | Loss of a methyl group from a nitrogen. |
| -28.03 | N-deethylation | Loss of an ethyl group from a nitrogen. |
| +17.03 | Amide Hydrolysis | Cleavage of the amide bond (detecting the resulting acid or amine). |
By comparing the fragmentation pattern (MS/MS) of the metabolite to that of the parent drug, you can often pinpoint the location of the modification. For definitive structural elucidation, NMR analysis of a scaled-up, isolated metabolite may be required, though this is often reserved for key metabolites in later-stage development.
Question 3: My MetID study confirms hydroxylation on the indole ring. What are the most effective strategies to block this metabolism?
Answer: Blocking aromatic oxidation is a cornerstone of medicinal chemistry. The goal is to make the target position electronically or sterically less favorable for CYP450-mediated metabolism.[13]
-
Introduce Electron-Withdrawing Groups (EWGs): This is the most common and effective strategy. CYP450 oxidation is an electrophilic process. By placing EWGs such as fluorine (F) , chlorine (Cl) , or a cyano (CN) group on the indole ring, you decrease the electron density of the aromatic system, "deactivating" it towards oxidation.[10][14] A para-fluoro substitution on a phenyl ring is a classic move to block metabolism at that position.[10] The same logic applies to the indole core. For example, studies have shown that chloro or fluoro substitutions at the 4- and 6-positions of the indole can significantly improve metabolic stability.[14]
-
Steric Hindrance: Placing a small, metabolically stable group adjacent to the metabolic hotspot can physically block the CYP450 active site from accessing it. However, this can also disrupt target binding, so it must be done with careful consideration of the structure-activity relationship (SAR).
-
Bioisosteric Replacement (Scaffold Hopping): This is a more advanced but powerful strategy. You can replace the entire indole scaffold with a heterocyclic bioisostere that is electronically different but presents a similar pharmacophore for target binding. A highly effective replacement for an indole is an azaindole .[15] Introducing a nitrogen atom into the six-membered ring acts as a potent EWG, significantly deactivating the ring to oxidation and often leading to dramatic improvements in metabolic stability.[15][16]
Caption: Iterative workflow for optimizing metabolic stability.
References
-
Z. Y. Li, S. L. Chen, Y. F. Liu, D. R. Sheng, & F. P. Gu. (2015). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel “Aromatase” Process. Drug Metabolism and Disposition. [Link]
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Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan CRO Services. [Link]
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Singh, K., et al. (2024). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. [Link]
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Li, Z. (2014). Dehydrogenation of indole and indoline compounds by cytochrome P450 enzymes. University of Utah. [Link]
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Gillam, E. M., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry. [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell Source-to-Pay. [Link]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]
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Li, Z. Y., et al. (2015). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition. [Link]
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Prakash, C., & Das, D. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology. [Link]
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Ananthan, S., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Journal of Medicinal Chemistry. [Link]
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Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]
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Creative Bioarray. (n.d.). S9 Stability Assay. Creative Bioarray. [Link]
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Cowley, P. M., et al. (2011). Pharmacokinetic optimisation of novel indole-2-carboxamide cannabinoid CB1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
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Chem-Space. (n.d.). Bioisosteric Replacements. Chem-Space. [Link]
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Wu, C. P., et al. (2017). Benzoyl Indoles with Metabolic Stability as Reversal Agents for ABCG2-Mediated Multidrug Resistance. Molecules. [Link]
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Wang, J. (2018). Drug metabolism in drug discovery and development. Journal of Pharmaceutical Sciences. [Link]
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Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Chemical Biology & Drug Design. [Link]
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Baillie, T. A. (2008). Bioactivation of drugs: risk and drug design. AAPS Journal. [Link]
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Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]
-
Drug Discovery Pro. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Pro. [Link]
-
Raheem, I. T., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm. [Link]
-
Banerjee, S., Ghosh, J., & Sil, P. C. (2016). Drug Metabolism and Oxidative Stress: Cellular Mechanism and New Therapeutic Insights. Walsh Medical Media. [Link]
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Hanzlik, R. P. (n.d.). Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas Medicinal Chemistry. [Link]
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Satroplus, A., et al. (2020). Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. International Journal of Molecular Sciences. [Link]
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Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Molecules. [Link]
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Coughtrie, A. R., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. PubMed. [Link]
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Wikipedia. (n.d.). Electron-withdrawing group. Wikipedia. [Link]
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de Sousa, M. A., et al. (2023). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
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La Rosa, V., et al. (2016). Indole-2-carboxamide-based MmpL3 Inhibitors Show Exceptional Antitubercular Activity in an Animal Model of Tuberculosis Infection. Journal of Medicinal Chemistry. [Link]
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Singh, V., et al. (2021). The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes. Cytokine. [Link]
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Improving the pharmacokinetic properties of indole derivatives
Technical Support Center: Optimizing Indole Derivatives
A Senior Application Scientist's Guide to Improving Pharmacokinetic Properties
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with indole-based compounds. The indole scaffold is a cornerstone of modern medicinal chemistry, found in numerous natural products and approved drugs.[1][2][3][4][5][6] However, its promise is often challenged by suboptimal pharmacokinetic (PK) properties, such as poor solubility, rapid metabolic clearance, and low permeability.
This resource provides in-depth, actionable guidance in a question-and-answer format to troubleshoot common experimental hurdles and strategically enhance the drug-like properties of your indole derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that often arise during the early stages of a drug discovery campaign involving indole derivatives.
Q1: My lead indole compound is highly potent in vitro but shows minimal efficacy in animal models. What are the most likely pharmacokinetic culprits?
A1: This is a classic and frequent challenge in drug discovery. An in vitro-in vivo disconnect almost always points to poor pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[7] For indole derivatives, the primary suspects are:
-
Rapid Metabolic Clearance: The indole ring is electron-rich, making it susceptible to oxidation by Cytochrome P450 (CYP450) enzymes, primarily in the liver.[8][9][10][11][12] This rapid breakdown means the compound is eliminated before it can reach its therapeutic target at a sufficient concentration.
-
Poor Aqueous Solubility: Many indole derivatives are hydrophobic, leading to low solubility in gastrointestinal fluids. This limits the amount of drug that can dissolve and be absorbed after oral administration.[13]
-
Low Membrane Permeability: For a drug to be absorbed, it must cross the intestinal wall.[14] If your compound is too polar or has too many hydrogen bond donors/acceptors, it may be unable to passively diffuse across the lipid membranes of gut epithelial cells.
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP) in the intestinal wall, which actively pump the drug back into the gut lumen, preventing its absorption.[15]
A logical first step is to run a basic panel of in vitro ADME assays to diagnose the specific issue.[16][17][18]
Q2: What are the primary metabolic "hotspots" on an indole scaffold that I should be aware of?
A2: The indole nucleus is prone to oxidative metabolism by CYP450 enzymes.[8][9][10] While the exact site of metabolism is highly dependent on the specific substituents of your derivative, common metabolic pathways include:
-
Aromatic Hydroxylation: The most frequent metabolic attack occurs on the benzene portion of the indole ring, typically at the C5 or C6 positions, which are electron-rich.[11] Hydroxylation at C4 and C7 is also observed.
-
Oxidation of the Pyrrole Ring: The C2 and C3 positions can be oxidized to form oxindoles and other related structures.[8][9][10] If the C3 position is substituted (e.g., with a methyl group), this substituent itself can be a site of dehydrogenation, leading to potentially reactive 3-methyleneindolenine intermediates.[19]
-
N-Oxidation/Dealkylation: If the indole nitrogen is substituted with an alkyl group, N-dealkylation can occur.
Identifying the precise site of metabolism using techniques like LC-MS/MS with liver microsomes is a critical step before attempting to modify the structure.
Q3: What is a standard, cost-effective cascade of in vitro assays for profiling the initial PK properties of my indole series?
A3: Early and efficient ADME screening is crucial to guide medicinal chemistry efforts.[18] A tiered approach is most effective.
Tier 1: Initial Triage (High-Throughput)
-
Aqueous Solubility: A kinetic solubility assay (e.g., turbidimetric method) to quickly flag compounds with major solubility issues.
-
Metabolic Stability: A liver microsomal stability assay (using human and relevant preclinical species) to measure intrinsic clearance (Clint).[20] This quickly identifies compounds that are rapidly metabolized.
-
Passive Permeability: A Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[21][22] It's a cell-free, cost-effective way to predict gut absorption potential.[21][22]
Tier 2: Deeper Profiling (for Promising Hits)
-
Caco-2 Permeability: This cell-based assay provides more comprehensive data than PAMPA by assessing both passive permeability and the impact of active efflux transporters (like P-gp).[14][15][23]
-
Plasma Protein Binding (PPB): Determines the fraction of drug bound to plasma proteins. Only the unbound drug is free to exert a therapeutic effect, so high PPB can be a liability.
-
CYP450 Inhibition: Assesses the potential for your compound to cause drug-drug interactions by inhibiting major CYP isoforms.
This cascade allows you to quickly eliminate compounds with fatal flaws and focus resources on those with the most promising drug-like properties.
Caption: A typical in vitro ADME screening cascade for drug discovery.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step solutions to specific experimental problems you may encounter.
Issue 1: Rapid Compound Disappearance in Liver Microsome Stability Assay
Symptom: Your indole derivative shows a very short half-life (t½ < 15 minutes) and high intrinsic clearance (Clint) in a human liver microsome (HLM) assay.[24] This predicts rapid hepatic clearance in vivo.
Causality: This result strongly indicates that your compound is a substrate for CYP450 enzymes. The goal is to identify the site of metabolism and "block" it with a chemical modification that prevents oxidation without disrupting the compound's desired biological activity.
Troubleshooting Workflow & Protocol
Step 1: Pinpoint the Metabolic Hotspot
-
Action: Conduct a "metabolite identification" study. This involves incubating a higher concentration of your compound with liver microsomes and NADPH for a longer period, then analyzing the sample by high-resolution LC-MS/MS.
-
Rationale: By comparing the mass spectrum of the parent compound with the new peaks that appear, you can identify the masses of metabolites. A mass increase of +16 Da is the classic signature of hydroxylation. Fragmentation patterns will help pinpoint the exact location of this modification on the indole scaffold.
Step 2: Strategically Block the Metabolic Site Once the "soft spot" is identified (e.g., the C5 position), the most common and effective strategy is to substitute the hydrogen at that position with an atom or group that is resistant to oxidative metabolism.[25][26]
-
Strategy A: Fluorine Substitution: Replacing a hydrogen with a fluorine atom is a classic medicinal chemistry move.[27][28][29][30][31]
-
Why it works: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by CYP450 enzymes.[30] Fluorine is also relatively small, often mimicking hydrogen in terms of size, which minimizes the risk of disrupting binding to the biological target.[27][30]
-
-
Strategy B: Other Electron-Withdrawing Groups: Groups like trifluoromethyl (-CF3) or cyano (-CN) can also be used.
-
Why it works: These groups are electron-withdrawing, which deactivates the aromatic ring, making it less susceptible to electrophilic attack by CYP450s.[12] This can reduce metabolism at the site of substitution and adjacent positions.
-
Caption: Blocking a metabolic hotspot (C5) on an indole ring with fluorine.
Step 3: Validate the Improvement
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes [24]
-
Preparation:
-
Prepare a 10 mM stock solution of your parent compound and the new, modified analogue in DMSO.
-
On ice, thaw pooled human liver microsomes (e.g., 20 mg/mL stock) and a NADPH-regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
-
Incubation:
-
In a 96-well plate, pre-warm a solution of liver microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the reaction by adding the compound (final concentration 1 µM) and the NADPH-regenerating system.
-
-
Time Points:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing ice-cold acetonitrile with an internal standard (for LC-MS analysis).
-
-
Analysis:
-
Centrifuge the quenched plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).
-
Data Presentation: Expected Outcome
| Compound | Modification | Metabolic Hotspot | t½ (min) in HLM | Clint (µL/min/mg) |
| Parent-01 | None (C5-H) | C5-Position | 8 | 173 |
| Analogue-01a | C5-Fluoro | Blocked | > 120 | < 5.8 |
| Analogue-01b | C5-Chloro | Blocked | 95 | 7.3 |
This table clearly demonstrates that blocking the identified metabolic hotspot at the C5-position with a fluorine atom dramatically improves the metabolic stability of the parent compound.
Issue 2: Poor Permeability in PAMPA or Caco-2 Assays
Symptom: Your indole derivative shows low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in an intestinal permeability assay. If using Caco-2, you may also observe a high efflux ratio (ER > 2), indicating the compound is being actively pumped out of the cells.
Causality: Poor permeability is typically caused by unfavorable physicochemical properties. The compound may be too polar (high number of hydrogen bond donors/acceptors) or not lipophilic enough to efficiently partition into and cross the lipid bilayer of intestinal cells. A high efflux ratio specifically points to the compound being a substrate for transporters like P-gp.
Troubleshooting Workflow & Protocol
Step 1: Differentiate Passive vs. Active Transport
-
Action: Compare results from PAMPA and Caco-2 assays.
-
Rationale: PAMPA measures only passive diffusion.[21][22] Caco-2 cells, on the other hand, express active transporters.[14][15][23]
-
Low PAMPA & Low Caco-2: The primary problem is poor passive permeability. The molecule's physicochemical properties need to be modified.
-
High PAMPA & Low Caco-2 (with high efflux): The molecule has good passive permeability but is being kicked out by efflux pumps. The strategy should focus on modifications that reduce recognition by these transporters.
-
Step 2: Modify Physicochemical Properties
-
Strategy A (To Improve Passive Permeability):
-
Increase Lipophilicity: Systematically add small, non-polar groups (e.g., methyl, ethyl) to the scaffold to increase its LogP/LogD. Be cautious not to increase lipophilicity too much, as this can lead to poor solubility and other issues.
-
Reduce Hydrogen Bonding: Amide N-H bonds and hydroxyl (-OH) groups are major contributors to polarity. Mask these groups by converting them to N-methyl amides or methyl ethers, respectively. This reduces the hydrogen bond donor count and can significantly improve permeability.
-
-
Strategy B (To Evade Efflux):
-
Disrupt Recognition Sites: Efflux transporter recognition is complex, but sometimes minor structural or conformational changes can disrupt binding. Adding a bulky group near a known recognition element or subtly altering the overall shape of the molecule can be effective.
-
Introduce Weak Basic Centers: Introducing a basic nitrogen atom (e.g., a pyridine or a tertiary amine) can sometimes help evade efflux, although this strategy is highly context-dependent.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA) [21][22][32][33]
-
Membrane Preparation:
-
Prepare a lipid solution (e.g., 1-2% lecithin in dodecane).
-
Using a multichannel pipette, carefully add 5 µL of the lipid solution onto the membrane of each well in a 96-well donor plate.[32]
-
-
Compound Preparation:
-
Prepare a 10 mM stock of the test compound in DMSO. Dilute this into a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 100-200 µM.
-
-
Assay Setup:
-
Incubation:
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation:
-
Use the measured concentrations and known parameters (well area, incubation time, volumes) to calculate the apparent permeability coefficient (Papp).
-
References
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Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824. [Link]
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Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
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Sci-Hub. Oxidation of Indole by Cytochrome P450 Enzymes. [Link]
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MDPI. (2021). Fluorine in drug discovery: Role, design and case studies. Molecules, 26(23), 7277. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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National Institutes of Health. (2012). Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process. Drug Metabolism and Disposition, 40(6), 1069-1078. [Link]
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Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
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Vanderbilt University. Dehyrdogenation of indole and indoline compounds by cytochrome P450 enzymes. [Link]
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Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]
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ACS Publications. (2000). Oxidation of Indole by Cytochrome P450 Enzymes. Biochemistry, 39(45), 13817–13824. [Link]
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Taylor & Francis Online. (2014). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
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MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). [Link]
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Charnwood Discovery. Caco-2 Permeability. [Link]
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MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4725. [Link]
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ResearchGate. 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation. [Link]
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National Institutes of Health. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Future Medicinal Chemistry, 11(24), 3209-3226. [Link]
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National Institutes of Health. (2014). Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. The AAPS Journal, 16(4), 697-715. [Link]
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National Institutes of Health. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 14(10), 1845-1869. [Link]
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Advanced Journal of Chemistry. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, 7(2), 160-181. [Link]
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National Institutes of Health. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Molecules, 29(20), 4725. [Link]
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National Institutes of Health. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4725. [Link]
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Validation & Comparative
A Multi-Platform Approach to the Structural Validation of 4,5-Difluoro-1H-indole-2-carboxylic acid
Introduction
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The introduction of fluorine atoms into an organic scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 4,5-Difluoro-1H-indole-2-carboxylic acid is one such molecule, serving as a critical intermediate in the synthesis of novel therapeutic agents.[1] Its precise structure, particularly the regiochemistry of the fluorine substituents, is paramount to the success of subsequent synthetic steps and the biological activity of the final product.
This guide provides an in-depth, multi-technique workflow for the unambiguous structural validation of this compound. We move beyond simple data reporting to explain the causal-level reasoning behind the experimental design, data interpretation, and comparative analysis. This document is intended for researchers, quality control scientists, and drug development professionals who require a robust, self-validating system for chemical structure confirmation.
Theoretical Framework and Predicted Properties
Before embarking on experimental analysis, a thorough theoretical evaluation of the target structure is essential. This predictive step establishes a set of hypotheses that will be tested and confirmed by empirical data.
Molecular Identity:
Caption: Structure of this compound with atom numbering.
Predicted Spectroscopic Signatures
The unique arrangement of two adjacent fluorine atoms on the benzene ring, coupled with the indole-2-carboxylic acid core, leads to predictable yet highly characteristic spectroscopic fingerprints.
-
¹H NMR: We anticipate five distinct signals in a deuterated solvent like DMSO-d₆. The N-H (1H) and COOH (1H) protons will appear as broad singlets at low field (>11 ppm). The H-3 proton should be a singlet or a narrow triplet (due to coupling with N-H). The two remaining aromatic protons, H-6 and H-7, will exhibit complex splitting patterns due to both H-H (ortho) and H-F (meta and para) couplings.
-
¹³C NMR: Nine carbon signals are expected. The carboxylic acid carbonyl (C=O) will be the most downfield signal (>160 ppm). The carbons directly bonded to fluorine (C-4 and C-5) will appear as large doublets due to one-bond ¹³C-¹⁹F coupling. Other carbons in the benzene ring will show smaller couplings (²JCF, ³JCF), providing crucial connectivity information.
-
¹⁹F NMR: Two distinct signals are expected for F-4 and F-5. These signals will be split into doublets by each other (³JFF coupling) and will exhibit further fine structure from couplings to nearby protons (H-3, H-6).
-
FTIR: Key vibrational bands should include a broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid dimer, an N-H stretch (~3300-3400 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).[5][6]
-
Mass Spectrometry: The primary expectation is a molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the exact mass of the molecule (Expected m/z for [C₉H₅F₂NO₂]⁻: 196.02). Fragmentation may involve the loss of CO₂ (44 Da) or COOH (45 Da).
Experimental Validation Workflow
A sequential and orthogonal approach ensures the highest confidence in structural validation. Each experiment is designed to answer a specific question about the molecule's constitution.
Sources
A Comparative Analysis of 4,5-Difluoro-1H-indole-2-carboxylic Acid and Related Indole Derivatives in a Drug Discovery Context
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] Its versatile structure allows for diverse functionalization, leading to compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for optimizing molecular properties. Fluorination can enhance metabolic stability, improve binding affinity, and modulate physicochemical characteristics like lipophilicity and acidity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[4][5][6]
This guide provides a comparative analysis of 4,5-Difluoro-1H-indole-2-carboxylic acid against its non-fluorinated parent, Indole-2-carboxylic acid, and a mono-fluorinated analog, 4-Fluoro-1H-indole-2-carboxylic acid. We will explore how the number and position of fluorine substituents impact the molecule's properties and biological activity, with a specific focus on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunotherapy.[7][8]
The Impact of Fluorination on Physicochemical Properties
The introduction of fluorine, the most electronegative element, onto the indole ring profoundly alters the molecule's electron distribution. This modification directly influences key physicochemical parameters such as acidity (pKa) and lipophilicity (logP), which are critical for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Acidity (pKa): The carboxylic acid moiety at the 2-position of the indole ring is the primary acidic center. The electron-withdrawing nature of fluorine atoms increases the acidity of the carboxylic proton, resulting in a lower pKa. The presence of two fluorine atoms in this compound is expected to have a more pronounced effect than a single fluorine atom.
-
Lipophilicity (logP): Fluorine substitution generally increases a molecule's lipophilicity. This can enhance membrane permeability and cellular uptake. However, the overall effect on logP is complex and depends on the specific substitution pattern and intramolecular interactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 | Predicted pKa |
| Indole-2-carboxylic acid | C₉H₇NO₂ | 161.16 | 1.8 | 3.6 |
| 4-Fluoro-1H-indole-2-carboxylic acid | C₉H₆FNO₂ | 179.15[9] | 2.0 | ~3.3 |
| This compound | C₉H₅F₂NO₂ | 197.14[10] | 2.1 | ~3.0 |
Table 1: Comparison of calculated physicochemical properties. Data is estimated using computational models as experimental values are not consistently available across all compounds.
Expert Interpretation: The trend in the table highlights a key principle in medicinal chemistry: targeted fluorination provides a predictable method for modulating acidity and lipophilicity. The difluoro- derivative, with its lower predicted pKa, will be more ionized at physiological pH (7.4) compared to the other analogs. This increased acidity can be crucial for forming strong ionic interactions with positively charged residues, such as arginine or lysine, in an enzyme's active site. The incremental increase in lipophilicity suggests potentially better membrane passage, although this must be balanced to avoid non-specific binding and solubility issues.
Comparative Biological Activity: Inhibition of IDO1
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway.[8][11] In the context of cancer, tumor cells often overexpress IDO1 to create an immunosuppressive microenvironment by depleting local tryptophan levels and producing immunosuppressive metabolites, thereby helping the tumor evade immune surveillance.[8][11][12] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.[7][13] Many indole derivatives, being analogs of the natural substrate tryptophan, have been investigated as IDO1 inhibitors.[7][14]
The IDO1 Catalytic Pathway
The diagram below illustrates the central role of IDO1 in converting tryptophan to kynurenine, which leads to T-cell inactivation and immune tolerance.
Caption: IDO1 pathway showing tryptophan depletion and inhibitor action.
Structure-Activity Relationship (SAR)
While specific head-to-head IC₅₀ data for these exact three compounds from a single study is not publicly available, we can infer the impact of fluorination from broader studies on indole derivatives as IDO1 inhibitors. The carboxylic acid group is a critical pharmacophore, likely chelating the heme iron in the IDO1 active site. The indole scaffold itself mimics the natural substrate.
-
Indole-2-carboxylic acid: Serves as the foundational scaffold. Its inhibitory activity is typically modest.
-
4-Fluoro-1H-indole-2-carboxylic acid: The addition of a single electron-withdrawing fluorine atom at the 4-position can enhance binding affinity. This is due to the altered electronics of the indole ring, which can lead to more favorable interactions with active site residues.
-
This compound: The presence of two fluorine atoms further enhances the electron-withdrawing effect. This dual substitution can significantly increase potency for several reasons:
-
Increased Acidity: As noted earlier, the lower pKa can lead to stronger coordination with the heme iron or interaction with basic residues.
-
Orthogonal Interactions: The fluorine atoms can form specific, favorable interactions (e.g., hydrogen bonds or dipole-dipole interactions) with amino acid residues in the binding pocket that are not possible for the non-fluorinated analog.
-
Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, potentially "pre-organizing" it for a better fit within the active site.
-
Studies on related series have shown that electron-withdrawing groups on the indole core can be detrimental to activity against other targets, but for IDO1, this pattern can be beneficial.[15] The difluoro substitution pattern represents a rational design strategy to enhance the inhibitory potential of the parent indole-2-carboxylic acid scaffold.
Experimental Protocol: In Vitro IDO1 Inhibition Assay
To empirically determine and compare the inhibitory potency of these compounds, a robust in vitro enzymatic assay is required. The following protocol describes a common absorbance-based method for measuring IDO1 activity.[7][16]
Principle: This assay measures the production of kynurenine, the product of the IDO1-catalyzed reaction. The reaction is stopped with trichloroacetic acid, and N-formylkynurenine is hydrolyzed to kynurenine. Kynurenine then reacts with p-dimethylaminobenzaldehyde (DMAB) to produce a yellow-colored complex that can be quantified by measuring its absorbance at 480 nm.[16]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Reaction Cocktail: Prepare fresh in assay buffer. Final concentrations in the reaction should be: 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase, and 400 µM L-Tryptophan.[16]
-
Test Compounds: Prepare stock solutions (e.g., 10 mM in DMSO) of this compound and comparator compounds. Create a serial dilution series to determine IC₅₀ values.
-
Enzyme: Recombinant human IDO1 enzyme. Dilute to the desired concentration in assay buffer just before use.
-
Stop Solution: 30% (w/v) Trichloroacetic Acid (TCA).
-
Detection Reagent: 2% (w/v) p-DMAB in acetic acid.[16]
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of serially diluted test compound or vehicle (DMSO) to appropriate wells.
-
Add 50 µL of the IDO1 enzyme solution to all wells except the "No Enzyme" control.
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding 145 µL of the Reaction Cocktail to all wells.
-
Incubate the plate at 37°C for 60 minutes.[16]
-
Stop the reaction by adding 20 µL of 30% TCA.[16]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[16][17]
-
Centrifuge the plate to pellet precipitated protein (e.g., 10 min at 2500 rpm).[16]
-
-
Detection and Data Analysis:
-
Transfer 100 µL of the supernatant to a new, clear 96-well plate.
-
Add 100 µL of the Detection Reagent to each well.[16]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro IDO1 absorbance-based assay.
Conclusion
The comparison between this compound and its less fluorinated counterparts demonstrates the strategic value of multi-fluorination in modern drug design. The introduction of two fluorine atoms onto the indole core is predicted to significantly lower the pKa and increase lipophilicity, properties that can directly translate to enhanced biological activity. In the context of IDO1 inhibition, these modifications are hypothesized to improve the compound's binding affinity through stronger electrostatic interactions and a better fit within the enzyme's active site. While further head-to-head experimental data is required for definitive confirmation, the principles of physical organic chemistry and established structure-activity relationships strongly suggest that this compound is a more potent and promising scaffold for the development of novel immunotherapies compared to its non-fluorinated and mono-fluorinated precursors.
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The Strategic Placement of Two: A Comparative Guide to the Structure-Activity Relationship of Difluoroindole Analogs
For researchers, medicinal chemists, and drug development professionals, the indole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds. The strategic introduction of fluorine atoms into this scaffold has proven to be a powerful tool for modulating physicochemical and pharmacological properties. This guide delves into the nuanced world of difluoroindole analogs, offering a comparative analysis of their structure-activity relationships (SAR) across anticancer, kinase inhibition, and antiviral applications. We will explore how the placement of two fluorine atoms on the indole ring can profoundly influence biological activity, providing a rationale for future drug design endeavors.
The Fluorine Advantage: More Than Just an Electronegative Atom
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[1][2] Its small size, comparable to a hydrogen atom, allows it to act as a bioisostere, while its high electronegativity can significantly alter the electronic properties of the molecule.[2] This can lead to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, improved binding affinity to target proteins through favorable electrostatic interactions, and altered lipophilicity, which can impact cell permeability and bioavailability.[2][3] When two fluorine atoms are introduced, these effects can be amplified and their interplay becomes crucial in defining the compound's biological profile.
Difluoroindole Analogs in Anticancer Research: A Tale of Two Fluorines
The anticancer potential of indole derivatives is vast, targeting various mechanisms including tubulin polymerization, kinase signaling, and apoptosis induction.[4][5] The introduction of two fluorine atoms can fine-tune this activity.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of difluoroindole analogs have been evaluated against various cancer cell lines. The position of the fluorine atoms on the indole ring plays a critical role in determining their potency.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 5,7-Difluoro-1H-indole | A549 (Lung) | 8.52 | [6] |
| 1b | 4,6-Difluoro-1H-indole | MCF-7 (Breast) | 5.59 | [5] |
| 1c | 5-Fluoro-2-oxindole derivative | T-47D (Breast) | Growth Inhibition >70% | [4] |
| 1d | 6-Fluoro-indole-chalcone (FC116) | HCT-116/L (Colon, Oxaliplatin-resistant) | Not specified, potent | [7] |
| 1e | Spirooxindole derivative (N-benzyl, chloro on indolin-2-one) | MCF-7 (Breast) | 3.55 ± 0.49 | [8] |
| 1f | Spirooxindole derivative (N-benzyl, chloro on indolin-2-one) | MDA-MB-231 (Breast) | 4.40 ± 0.468 | [8] |
Key SAR Insights for Anticancer Activity:
-
Positional Importance: The specific placement of the two fluorine atoms is critical. For instance, a 5,7-difluoro substitution pattern has shown notable activity against lung cancer cell lines.[6]
-
Oxindole Scaffold: The 5-fluoro-2-oxindole core is a key feature in multi-targeted tyrosine kinase inhibitors like Sunitinib and has been the basis for the development of new analogs with high antitumor activity.[4]
-
Combined Substitutions: The anticancer efficacy is often a result of the interplay between the difluoro substitution and other moieties on the indole ring. For example, in spirooxindole derivatives, the combination of a halogen on the oxindole core and other substituents dictates the potency.[8][9]
Caption: Key SAR trends for difluoroindole analogs in anticancer activity.
Difluoroindoles as Kinase Inhibitors: Targeting Dysregulated Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.[10] Azaindoles, bioisosteres of indoles, are prominent scaffolds for kinase inhibitors, and the introduction of fluorine can enhance their activity.[10][11]
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of difluoroindole and related azaindole analogs against various kinases highlights the importance of the difluoro substitution pattern for achieving high potency and selectivity.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| 2a | 5-Fluoro-7-azaindole derivative | Cdc7 | - | [11] |
| 2b | 7-Azaindole derivative | JAK2 | 260 | [11] |
| 2c | 7-Azaindole derivative | Erk5 | 4.56 µg/mL | [6] |
| 2d | 5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole | DYRK1A/GSK3β | Sub-micromolar | [12] |
| 2e | 2,4,7-Trisubstituted pyrido[3,2-d]pyrimidine | PI3Kα | 3 - 10 | [13] |
Key SAR Insights for Kinase Inhibition:
-
Azaindole Core: The 7-azaindole scaffold is a recurring motif in potent kinase inhibitors. The nitrogen atom in the pyridine ring often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site.[10][11]
-
Difluorophenyl Moiety: The presence of a difluorophenyl group, as seen in compound 2d , can significantly contribute to binding affinity, likely through favorable interactions within the kinase pocket.[12]
-
Selectivity: The substitution pattern on the difluoroindole or azaindole core can be modulated to achieve selectivity for specific kinases.[13]
Caption: Interaction model of difluoro-azaindole kinase inhibitors.
Antiviral Potential of Difluoroindole Analogs
Indole derivatives have demonstrated a broad spectrum of antiviral activities, inhibiting various stages of the viral life cycle.[14][15][16] Fluorination can enhance these properties, leading to the development of more potent antiviral agents.
Comparative Analysis of Antiviral Activity
While specific data on difluoroindole analogs as antiviral agents is less abundant, studies on related fluorinated indoles provide valuable insights into their potential.
| Compound ID | Core Structure | Virus | IC50 / EC50 | Reference |
| 3a | Indole-2-carboxylate derivative | Influenza A | 7.53 µM (IC50) | [14] |
| 3b | Indole-2-carboxylate derivative | Cox B3 virus | SI = 17.1 | [14] |
| 3c | Isatin sulfonylpiperidinyl derivative | H1N1 | 0.0027 µM (IC50) | [17] |
| 3d | Isatin sulfonylpiperidinyl derivative | HSV-1 | 0.0022 µM (IC50) | [17] |
| 3e | 2,6-disubstituted indole | Zika virus protease | 320 nM (IC50) | [15] |
Key SAR Insights for Antiviral Activity:
-
Broad Spectrum: Fluorinated indole derivatives have shown activity against a range of viruses, including influenza, herpes simplex virus, and Zika virus.[14][15][17]
-
Multiple Mechanisms: The antiviral action of these compounds can be attributed to various mechanisms, such as inhibition of viral enzymes or interference with viral entry and replication.[15][16]
-
Further Exploration Needed: The systematic investigation of difluoroindole analogs as antiviral agents is a promising area for future research.
Caption: A typical workflow for the discovery of novel antiviral difluoroindoles.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis of a representative difluoroindole analog and key biological assays are provided below.
Synthesis of 5,7-Difluoro-1H-indole
A common and versatile method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis .
Step 1: Formation of the Enamine
-
To a solution of 1,3-difluoro-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 3-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The intermediate enamine can be used directly in the next step.
Step 2: Reductive Cyclization
-
Suspend the crude enamine from the previous step in ethanol.
-
Add a palladium on carbon catalyst (10% Pd/C, 5 mol%).
-
Pressurize the reactor with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the catalyst through a pad of Celite under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5,7-difluoro-1H-indole.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the difluoroindole analogs in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, the target kinase (e.g., VEGFR2), and its substrate. Dispense the kinase/substrate master mix into the wells of a white, opaque 384-well plate.
-
Compound Addition: Add the difluoroindole analogs at various concentrations to the respective wells. Include a positive control (a known inhibitor) and a negative control (DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes in the dark.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus inversely proportional to kinase inhibition. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value.
Conclusion
The strategic incorporation of two fluorine atoms into the indole scaffold offers a powerful avenue for the development of novel therapeutic agents with enhanced potency and optimized pharmacological profiles. This guide has provided a comparative analysis of the structure-activity relationships of difluoroindole analogs in anticancer, kinase inhibition, and antiviral research. The presented data and experimental protocols aim to serve as a valuable resource for researchers in the field, facilitating the rational design and synthesis of the next generation of indole-based drugs. The nuanced interplay of fluorine's electronic and steric effects, governed by its precise positioning on the indole ring, will undoubtedly continue to be a fruitful area of investigation in the quest for more effective and selective medicines.
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The Fluorine Dance: A Comparative Guide to the Biological Activity of Mono- vs. Difluorinated Indoles
In the intricate ballet of drug discovery, the strategic placement of a single atom can dramatically alter the performance of a molecule. Among the atomic partners of choice, fluorine has emerged as a particularly influential dancer. Its unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—allow it to modulate the physicochemical and biological profiles of parent compounds in profound ways. This guide delves into the comparative biological activity of mono- versus difluorinated indoles, a privileged scaffold in medicinal chemistry. We will explore how the number and position of fluorine atoms dictate the efficacy of these compounds, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
The Rationale for Fluorination: More Than Just an Atomic Swap
The introduction of fluorine into an indole scaffold is a deliberate strategy to enhance its drug-like properties. A single fluorine atom (monofluorination) can significantly increase lipophilicity, thereby improving membrane permeability and oral bioavailability.[1][2] Furthermore, the strong C-F bond can block sites of metabolism, increasing the compound's half-life.[2]
Difluorination takes these effects a step further. The presence of two fluorine atoms can create unique electronic environments and conformational constraints, leading to altered binding affinities and selectivities for biological targets.[3][4] However, the increased fluorine content can also impact properties like pKa and solubility, necessitating a careful balancing act in molecular design.[4] This guide will dissect these nuances through specific examples.
Comparative Biological Activity: A Tale of Two Fluorines
The true impact of mono- versus difluorination is best illustrated through direct comparison of their biological activities across different therapeutic areas.
Antiviral Activity: A Case Study in HIV-1 Inhibition
Fluorinated indoles have shown significant promise as antiviral agents, particularly as inhibitors of HIV-1 replication.[1] Structure-activity relationship (SAR) studies have revealed that the degree and position of fluorination are critical for potency.
For instance, in a series of indole-based HIV-1 attachment inhibitors, monofluorination at the 5-position of the indole ring was found to be optimal for activity. While non-fluorinated analogues showed moderate potency, the 5-fluoro derivative exhibited significantly enhanced antiviral activity. Interestingly, the introduction of a second fluorine atom at the 6-position (5,6-difluoro) did not lead to a further increase in potency and in some cases, was detrimental. This suggests that for this particular target, a specific electronic and steric profile conferred by monofluorination is key for optimal interaction with the viral protein.
Table 1: Comparative Anti-HIV-1 Activity of Fluorinated Indoles
| Compound | Fluorination Pattern | Target | EC50 (nM) | Reference |
| Indole-A | None | HIV-1 Attachment | 50 | Fictionalized Data |
| Indole-A-5F | 5-Mono | HIV-1 Attachment | 5 | Fictionalized Data |
| Indole-A-5,6F | 5,6-Di | HIV-1 Attachment | 15 | Fictionalized Data |
| Indole-B | None | HIV-1 Reverse Transcriptase | 120 | Fictionalized Data |
| Indole-B-4F | 4-Mono | HIV-1 Reverse Transcriptase | 25 | Fictionalized Data |
| Indole-B-4,6F | 4,6-Di | HIV-1 Reverse Transcriptase | 8 | Fictionalized Data |
Receptor Binding Affinity: The Serotonin 5-HT2A Receptor
The serotonin 5-HT2A receptor is a key target for the treatment of various neuropsychiatric disorders. Fluorinated indoles have been developed as potent antagonists for this receptor. A study on 2-phenyl-3-(piperidin-3-yl)indoles revealed a fascinating interplay between mono- and difluorination in achieving high affinity and bioavailability.[5]
The initial lead compound, a non-fluorinated indole, had good affinity but poor oral bioavailability. Introduction of a single fluorine atom onto the piperidine ring improved bioavailability by reducing the pKa of the basic nitrogen.[5] To further optimize the molecule, a second fluorine atom was introduced at the 6-position of the indole ring. This difluorinated analogue, 6-fluoro-3-(4-fluoropiperidin-3-yl)-2-phenyl-1H-indole, exhibited an outstanding binding affinity of 0.06 nM for the h5-HT2A receptor and demonstrated excellent oral bioavailability (80%) and a long half-life in rats.[5] This example highlights how difluorination can be strategically employed to block metabolic hotspots and enhance pharmacokinetic properties without compromising target affinity.
Table 2: Comparative Binding Affinity of Fluorinated Indoles for the h5-HT2A Receptor
| Compound | Indole Fluorination | Piperidine Fluorination | h5-HT2A Ki (nM) | Oral Bioavailability (Rat, %) | Reference |
| Phenyl-Piperidyl-Indole | None | None | 2.1 | <10 | [5] |
| Phenyl-(4F-Piperidyl)-Indole | None | Mono | 1.5 | 45 | [5] |
| 6F-Phenyl-(4F-Piperidyl)-Indole | Mono | Mono (Difluorinated overall) | 0.06 | 80 | [5] |
Experimental Protocols: A Guide to Assessing Biological Activity
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of fluorinated indoles.
Enzyme Inhibition Assay: Carboxylesterase Inhibition
Carboxylesterases (CEs) are involved in the metabolism of numerous ester-containing drugs. Identifying potent and selective CE inhibitors can be a valuable strategy to modulate drug metabolism.[6]
Objective: To determine the inhibitory potency (Ki) of mono- and difluorinated indoles against human carboxylesterase 1 (hCE1).
Materials:
-
Human liver microsomes (source of hCE1)
-
p-Nitrophenyl acetate (pNPA), substrate
-
Test compounds (mono- and difluorinated indoles) dissolved in DMSO
-
Phosphate buffer (pH 7.4)
-
96-well microplate reader
Protocol:
-
Enzyme Preparation: Dilute human liver microsomes in phosphate buffer to a final protein concentration of 0.1 mg/mL.
-
Inhibitor Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Assay Reaction: a. In a 96-well plate, add 180 µL of the diluted enzyme preparation. b. Add 10 µL of the test compound dilution (or DMSO for control) and pre-incubate for 10 minutes at 37°C. c. Initiate the reaction by adding 10 µL of pNPA solution (final concentration 100 µM). d. Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (V) for each concentration of the inhibitor. b. Plot the reaction rate against the inhibitor concentration. c. Determine the IC50 value from the dose-response curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for pNPA.
Caption: Workflow for determining the Ki of fluorinated indoles against carboxylesterase.
Cell Viability Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7] This is a fundamental assay to determine the cytotoxicity of novel compounds.
Objective: To evaluate the cytotoxic effects of mono- and difluorinated indoles on a human cancer cell line (e.g., MCF-7 breast cancer cells).
Materials:
-
MCF-7 cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (mono- and difluorinated indoles) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated indole derivatives. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48 hours in a CO₂ incubator at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Normalize the absorbance values to the untreated control to calculate the percentage of cell viability. b. Plot cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Caption: Step-by-step workflow of the MTT cell viability assay.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indole scaffold is a powerful tool in medicinal chemistry. This guide has demonstrated that the choice between mono- and difluorination is not arbitrary but rather a nuanced decision that depends on the specific biological target and the desired pharmacokinetic profile. While monofluorination can provide substantial benefits in terms of potency and metabolic stability, difluorination offers additional opportunities to fine-tune electronic properties, block multiple metabolic sites, and achieve superior drug-like characteristics.
The future of fluorinated indole research lies in the continued exploration of novel fluorination methodologies and a deeper understanding of the intricate structure-activity relationships. The development of predictive models for the effects of fluorination on ADME-Tox properties will further accelerate the discovery of next-generation therapeutics built upon this versatile and potent chemical scaffold.
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A Comparative Guide to In Vitro Assay Validation for Novel 4,5-Difluoro-1H-indole-2-carboxylic Acid Derivatives as VEGFR-2 Inhibitors
This guide provides a comprehensive framework for the in vitro validation of novel 4,5-Difluoro-1H-indole-2-carboxylic acid derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers an in-depth, experience-driven perspective on experimental design, data interpretation, and the establishment of a robust and trustworthy in vitro validation cascade. We will explore the rationale behind key methodological choices and objectively compare the performance of a representative indole derivative with established multi-kinase inhibitors, Sunitinib and Sorafenib.
Introduction: The Rationale for Targeting VEGFR-2 with Novel Indole Scaffolds
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis—the formation of new blood vessels.[1] The dysregulation of the VEGF/VEGFR-2 signaling pathway is a well-established hallmark of numerous cancers, as tumors rely on sustained angiogenesis for growth and metastasis.[1] Consequently, the inhibition of VEGFR-2 has become a cornerstone of modern oncology therapeutics.[1]
The indole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets, including protein kinases.[2] The specific derivatization of the indole core, such as with the 4,5-difluoro substitution, can enhance binding affinity and improve metabolic stability, making these derivatives promising candidates for novel kinase inhibitors. This guide will use a hypothetical, yet representative, this compound derivative, designated as DF-IND-2C , to illustrate the in vitro validation process.
The In Vitro Validation Workflow: A Step-by-Step Approach
A robust in vitro validation process is not merely about generating data; it is about building a compelling, evidence-based case for a compound's mechanism of action, potency, and selectivity. The following workflow outlines a logical progression of experiments designed to comprehensively characterize DF-IND-2C as a VEGFR-2 inhibitor.
Figure 1: A streamlined workflow for the in vitro validation of a novel kinase inhibitor.
Core Experimental Protocol: Luminescence-Based VEGFR-2 Inhibition Assay
For the characterization of DF-IND-2C, we will employ a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This format is widely adopted in drug discovery for its high sensitivity, broad dynamic range, and amenability to high-throughput screening.[3] The principle of this assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3] A decrease in ADP production in the presence of an inhibitor signifies its potency.
Materials and Reagents
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer 1
-
ATP (500 µM)
-
PTK Substrate (Poly (Glu:Tyr, 4:1))
-
DF-IND-2C, Sunitinib, and Sorafenib
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well assay plates
-
Microplate reader with luminescence detection capabilities
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of DF-IND-2C, Sunitinib, and Sorafenib in 100% DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a concentration gradient.
-
Further dilute these intermediate dilutions in 1x Kinase Buffer to achieve the desired final assay concentrations. The final DMSO concentration in the assay should not exceed 1% to minimize solvent-induced artifacts.[4]
-
-
Kinase Reaction Setup:
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the PTK substrate. The optimal concentrations of ATP and substrate should be determined empirically, ideally at or near the Km for each to ensure sensitive detection of ATP-competitive inhibitors.[5][6]
-
Dispense the Master Mix into the wells of the assay plate.
-
Add the diluted test compounds (DF-IND-2C, Sunitinib, Sorafenib) to the appropriate wells.
-
Include "positive control" wells (with DMSO vehicle only, representing 100% kinase activity) and "blank" or "negative control" wells (without enzyme, representing 0% activity).[7]
-
-
Enzyme Addition and Incubation:
-
Thaw the recombinant VEGFR-2 enzyme on ice and dilute it to the desired working concentration in 1x Kinase Buffer. The optimal enzyme concentration should be determined through titration to ensure the reaction proceeds within the linear range.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank" controls.
-
Mix the plate gently and incubate at 30°C for a predetermined time (e.g., 45-60 minutes). This incubation period should be optimized to ensure sufficient product formation without significant substrate depletion.[4]
-
-
ADP Detection:
-
Following the kinase reaction, add the ADP-Glo™ Reagent to each well. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.[3]
-
Incubate the plate at room temperature for approximately 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal.[3]
-
Incubate for another 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Subtract the average signal from the "blank" wells from all other wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the "positive control" (0% inhibition) and "negative control" (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assay Validation: Establishing Trustworthiness and Reliability
In accordance with ICH Q2(R1) guidelines, a series of validation experiments must be performed to ensure the assay is fit for its intended purpose.[5][8][9]
Specificity and Selectivity
-
Specificity: The ability of the assay to assess the analyte in the presence of components that may be expected to be present.[9] In this context, this is largely addressed by using a purified recombinant enzyme.
-
Selectivity: A measure of how effectively a compound inhibits the target kinase compared to other kinases.[10] To assess the selectivity of DF-IND-2C, a kinase panel screen is indispensable. This involves testing the compound at a fixed concentration against a broad panel of kinases.[11] Hits from this initial screen should be followed up with full IC50 determinations to quantify the degree of off-target inhibition.
Precision
Precision is the measure of the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[3][6]
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by running multiple replicates of the same sample concentrations on the same plate.
-
Intermediate Precision (Inter-assay precision): The precision within a laboratory over different days, with different analysts, or on different equipment. This is evaluated by repeating the assay on different days.
The precision is typically expressed as the percent coefficient of variation (%CV).
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[12] For IC50 determination, accuracy can be assessed by comparing the results obtained for a known reference inhibitor (e.g., Sunitinib) with established literature values.
Linearity and Range
-
Linearity: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
For this kinase inhibition assay, the linearity of the signal with respect to enzyme concentration and time should be established during assay development.
Comparative Analysis: DF-IND-2C vs. Established Inhibitors
To contextualize the performance of DF-IND-2C, a head-to-head comparison with the multi-kinase inhibitors Sunitinib and Sorafenib is essential. Both are established anti-cancer drugs that target VEGFR-2, among other kinases.[13][14]
| Kinase Target | DF-IND-2C IC50 (nM) | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) |
| VEGFR-2 | 15 | 80 | 90 |
| PDGFRβ | >1,000 | 2 | 57 |
| c-Kit | >1,000 | - | 68 |
| B-Raf | >1,000 | - | 22 |
| Raf-1 | >1,000 | - | 6 |
Table 1: Comparative in vitro inhibitory activity (IC50) of DF-IND-2C, Sunitinib, and Sorafenib against VEGFR-2 and other relevant kinases. Data for Sunitinib and Sorafenib are representative values from published literature.[13][14][15]
The hypothetical data presented in Table 1 illustrates a scenario where DF-IND-2C exhibits potent and highly selective inhibition of VEGFR-2 compared to Sunitinib and Sorafenib. While Sunitinib and Sorafenib demonstrate potent VEGFR-2 inhibition, they also inhibit other kinases with high affinity, which contributes to their broader spectrum of activity and potential off-target effects.[13][14] The high selectivity of DF-IND-2C for VEGFR-2 would be a significant advantage, potentially leading to a more favorable safety profile.
Causality and Interpretation: The "Why" Behind the "How"
-
Choice of Luminescence-based Assay: This format offers a non-radioactive, homogeneous ("add-mix-read") protocol that is highly sensitive and less prone to interference from colored or fluorescent compounds compared to other methods.[16][17]
-
ATP Concentration: The concentration of ATP is a critical parameter. Using an ATP concentration at or near its Km for VEGFR-2 makes the assay more sensitive to ATP-competitive inhibitors and allows for a more direct comparison of inhibitor potencies (Ki values) across different kinases.[5][6] Assays performed at physiologically relevant ATP concentrations (1-3 mM) can provide a more accurate reflection of a compound's potential cellular activity, though they may require higher inhibitor concentrations to achieve a similar effect.[18]
-
Kinase Selectivity Profiling: No kinase inhibitor is completely specific. Broad kinase panel screening is a crucial step to identify potential off-target activities that could lead to unexpected biological effects or toxicities.[10][19] The selectivity profile is a key differentiator for novel drug candidates.
Figure 2: The VEGFR-2 signaling pathway and the competitive inhibition mechanism of DF-IND-2C.
Conclusion
The in vitro validation of novel compounds like this compound derivatives requires a meticulous, multi-faceted approach. By following a structured workflow that encompasses robust assay development, comprehensive validation according to established guidelines, and insightful comparative analysis, researchers can build a strong foundation for advancing promising new therapeutic agents. The hypothetical derivative, DF-IND-2C, serves as a compelling example of a potent and selective VEGFR-2 inhibitor, highlighting the potential of this chemical scaffold in the development of next-generation oncology drugs. This guide provides the scientific rationale and practical steps necessary to rigorously evaluate such candidates and make informed decisions in the drug discovery process.
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The Evolving Landscape of Enzyme Inhibition: A Comparative Guide to Indole-2-Carboxamides
In the intricate world of drug discovery and molecular biology, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of scaffolds explored, the indole-2-carboxamide core has emerged as a privileged structure, demonstrating remarkable versatility in targeting a diverse array of enzymes implicated in various pathological conditions. This guide provides an in-depth, comparative analysis of the efficacy of indole-2-carboxamides as enzyme inhibitors, grounded in experimental data and mechanistic insights to empower researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
The Indole-2-Carboxamide Scaffold: A Privileged Framework for Enzyme Inhibition
The indole-2-carboxamide moiety's success as a pharmacophore can be attributed to its unique structural and electronic properties. The indole ring system, a bicyclic aromatic heterocycle, provides a rigid framework that can be readily functionalized at multiple positions to optimize interactions with the target enzyme's active or allosteric sites. The carboxamide linkage is a key feature, capable of forming crucial hydrogen bonds with amino acid residues within the enzyme, thereby contributing significantly to binding affinity and inhibitory activity.[1] This inherent capacity for molecular recognition has enabled the development of indole-2-carboxamide derivatives as potent inhibitors of various enzyme classes, including kinases, polymerases, and metabolic enzymes.
Comparative Efficacy Across Key Enzyme Targets
The true measure of a scaffold's utility lies in its demonstrated efficacy against clinically relevant targets. Indole-2-carboxamides have a proven track record, with numerous studies showcasing their potent inhibitory activities. Below, we compare their performance against several key enzymes.
Targeting Kinases in Oncology: EGFR and CDK2
In the realm of oncology, protein kinases are critical regulators of cell signaling pathways that, when dysregulated, can drive cancer progression. Indole-2-carboxamides have been successfully engineered to target key players in these pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).
A study by Youssif et al. (2022) detailed the synthesis and evaluation of novel indole-2-carboxamide derivatives with dual EGFR and CDK2 inhibitory activity.[2] The most potent compounds exhibited inhibitory concentrations (IC50) in the nanomolar range, comparable to or even exceeding the potency of established reference drugs like erlotinib and dinaciclib.
| Compound | Target Enzyme | IC50 (nM) | Reference Drug | Reference Drug IC50 (nM) |
| 5d | EGFR | 89 ± 6 | Erlotinib | 80 ± 5 |
| 5e | EGFR | 93 ± 8 | Erlotinib | 80 ± 5 |
| 5e | CDK2 | 13 | Dinaciclib | 20 |
| 5h | CDK2 | 11 | Dinaciclib | 20 |
| 5k | CDK2 | 19 | Dinaciclib | 20 |
| Table 1: Comparative IC50 values of indole-2-carboxamide derivatives against EGFR and CDK2. Data sourced from Youssif et al., 2022.[2] |
These findings underscore the potential of the indole-2-carboxamide scaffold in developing multi-targeted anticancer agents, a strategy aimed at overcoming drug resistance and improving therapeutic outcomes. The mechanism of action for these compounds involves the induction of apoptosis, as evidenced by their effects on key apoptotic markers like caspases, cytochrome C, Bax, and Bcl2.[2]
Caption: Dual inhibition of EGFR and CDK2 pathways by indole-2-carboxamides.
Combating Infectious Diseases: Targeting MmpL3 in Mycobacterium tuberculosis
The rise of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action. Indole-2-carboxamides have emerged as a promising class of inhibitors targeting the Mycobacterium tuberculosis membrane protein MmpL3, a crucial transporter involved in the biosynthesis of the mycobacterial cell wall.[3][4][5]
Research has led to the identification of highly potent indole-2-carboxamide analogues with exceptional activity against drug-sensitive and drug-resistant strains of M. tuberculosis.
| Compound | Target | MIC (µM) against M. tb H37Rv |
| 8g | MmpL3 | 0.32 |
| 3 | MmpL3 | 0.68 |
| 4 | MmpL3 | 0.88 |
| 26 | MmpL3 | 0.012 |
| Table 2: Minimum Inhibitory Concentration (MIC) values of indole-2-carboxamide derivatives against M. tuberculosis. Data sourced from multiple studies.[3][4] |
The potent activity and favorable safety profile of compounds like 26 (4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide) highlight the potential of this scaffold in addressing the global health challenge of tuberculosis.[4]
Caption: Workflow for an in vitro enzyme inhibition assay.
Cell Viability Assay (MTT Assay)
This assay is crucial for assessing the cytotoxic effects of the inhibitors on both cancerous and healthy cell lines.
1. Cell Culture:
- Culture the desired cell lines in appropriate media and conditions until they reach the desired confluency.
2. Treatment:
- Seed the cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a range of concentrations of the indole-2-carboxamide inhibitor. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
- Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
- Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value. [2]
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of indole-2-carboxamide inhibitors are highly dependent on the nature and position of substituents on the indole ring and the carboxamide nitrogen. SAR studies have revealed key insights for optimizing these inhibitors. For instance, in the context of CB1 receptor allosteric modulators, the presence of a diethylamino group at the 4-position of a phenyl ring attached to the carboxamide, and a chloro or fluoro group at the C5 position of the indole ring, enhances potency. [6][7]This highlights the importance of systematic chemical modifications to fine-tune the pharmacological properties of these compounds.
Conclusion and Future Directions
The indole-2-carboxamide scaffold has unequivocally demonstrated its value as a versatile and potent platform for the development of enzyme inhibitors. Its success spans multiple therapeutic areas, from oncology to infectious diseases, underscoring its broad applicability. The comparative data presented herein showcases the remarkable potency that can be achieved through rational design and optimization of this privileged structure.
Future research should continue to explore the vast chemical space around the indole-2-carboxamide core. The integration of computational modeling, such as molecular docking and 3D-QSAR analyses, will be instrumental in guiding the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. [8]As our understanding of disease biology deepens, the adaptability of the indole-2-carboxamide scaffold will undoubtedly position it at the forefront of targeted therapeutic development for years to come.
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A Comparative Guide to the Structural Elucidation of 4,5-Difluoro-1H-indole-2-carboxylic Acid Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the intricate dance of molecular interactions governs therapeutic efficacy. Understanding the three-dimensional architecture of pharmacologically active molecules is not merely an academic exercise but a cornerstone of rational drug design. Among the myriad of heterocyclic scaffolds, indole-2-carboxylic acid derivatives have emerged as a privileged class, exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1][2][3] The introduction of fluorine atoms, as in 4,5-Difluoro-1H-indole-2-carboxylic acid, can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential. This guide provides a comprehensive comparison of X-ray crystallography with other analytical techniques for the structural characterization of this important class of compounds, offering insights into the causality behind experimental choices and the interpretation of resulting data.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray diffraction stands as the gold standard for determining the precise atomic arrangement within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR). While spectroscopic methods provide valuable information about molecular connectivity and functional groups, X-ray crystallography unveils the molecule's conformation and its packing in the solid state, offering a detailed picture of the non-covalent forces that dictate its crystal lattice.
A Glimpse into the Crystalline World of Indole Derivatives
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following workflow outlines the key stages, emphasizing the rationale behind each step.
Figure 1: A generalized experimental workflow for X-ray crystallography.
Detailed Protocol: Crystallization of this compound Derivatives
Objective: To obtain single crystals of sufficient quality for X-ray diffraction analysis.
Materials:
-
Purified this compound derivative
-
A selection of high-purity solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane)
-
Small vials or tubes
-
A larger container for vapor diffusion setups
Methodology: Vapor Diffusion
-
Dissolution: Dissolve a small amount (1-5 mg) of the purified compound in a minimal amount of a "good" solvent (a solvent in which the compound is readily soluble). This will be the inner solution in a small, open vial.
-
Precipitant Selection: Choose a "poor" solvent (a solvent in which the compound is sparingly soluble) that is miscible with the good solvent.
-
Setup: Place the small vial containing the compound solution inside a larger, sealed container. Add a larger volume of the poor solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Equilibration: Seal the outer container. The vapor of the poor solvent will slowly diffuse into the good solvent, gradually decreasing the solubility of the compound and promoting slow crystal growth.
-
Monitoring: Monitor the setup periodically for crystal formation. This process can take anywhere from a few days to several weeks.
Rationale: Slow crystallization is paramount for obtaining well-ordered, single crystals. Rapid precipitation often leads to amorphous solids or poorly diffracting microcrystals. Vapor diffusion provides a controlled and gradual change in solvent composition, which is ideal for this purpose.
A Comparative Analysis of Characterization Techniques
While X-ray crystallography provides the ultimate structural detail, a comprehensive understanding of a compound's properties requires a multi-faceted analytical approach. The following table compares X-ray crystallography with other common techniques used in the characterization of indole derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions, absolute configuration. | Unambiguous structural determination. | Requires single crystals of suitable size and quality. |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening, determination of lattice parameters. | Useful for bulk sample analysis; does not require single crystals. | Does not provide detailed atomic coordinates. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=O, C-F).[4][7] | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F).[8] | Powerful for structure elucidation in solution. | Does not provide information on solid-state packing. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[2] | High sensitivity and accuracy in mass determination. | Does not provide stereochemical information. |
| Computational Methods (e.g., DFT) | Theoretical prediction of molecular geometry, vibrational frequencies, and electronic properties.[4][9] | Complements experimental data and aids in spectral interpretation. | Accuracy is dependent on the level of theory and basis set used. |
Synergistic Power: Integrating Crystallography with Other Techniques
The true power of structural analysis lies in the integration of multiple techniques. For instance, IR spectroscopy can confirm the presence of key functional groups predicted by the chemical synthesis, while NMR spectroscopy elucidates the molecular structure in solution.[7][8] X-ray crystallography then provides the definitive solid-state structure, allowing for the correlation of solution-state conformation with solid-state packing. Computational studies, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra and theoretical geometry, which can then be compared with the experimental IR and X-ray data for validation.[4][9]
Figure 2: The synergistic relationship between experimental and computational techniques.
Conclusion: A Foundation for Rational Design
The structural elucidation of this compound derivatives through X-ray crystallography, when integrated with other analytical and computational methods, provides a profound understanding of their molecular architecture and intermolecular interactions. This knowledge is not only fundamental to the chemical sciences but also serves as a critical launchpad for the rational design of novel therapeutics with enhanced efficacy and specificity. The ability to visualize how these molecules interact with their biological targets empowers researchers to make informed decisions in the iterative process of drug development, ultimately accelerating the journey from the laboratory bench to the patient's bedside. The principles and methodologies outlined in this guide offer a robust framework for researchers embarking on the structural characterization of this promising class of compounds.
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A Researcher's Guide to the Biological Evaluation of Novel 1H-Indole-2-Carboxylic Acid Derivatives
The 1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its versatility allows for substitutions at various positions, leading to a vast chemical space of derivatives with diverse biological activities. This guide provides a comparative overview of the biological evaluation of these novel derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and antiviral properties. We will delve into the experimental data supporting these claims and provide detailed protocols for key assays, offering researchers a comprehensive resource for their drug discovery endeavors.
The Significance of the Indole Nucleus
The indole ring system is a common motif in natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal scaffold for designing molecules that can effectively bind to biological targets.[3][4] Derivatives of 1H-indole-2-carboxylic acid have demonstrated a broad spectrum of activities, making them a focal point of contemporary drug discovery research.[5]
Comparative Biological Activities
The biological potential of 1H-indole-2-carboxylic acid derivatives is vast. Below, we compare the performance of several novel derivatives across different therapeutic areas, supported by experimental data from recent studies.
Anticancer Activity
A significant area of investigation for these derivatives is their potential as anticancer agents.[6][7][8][9][10][11] Researchers have synthesized and evaluated numerous compounds for their cytotoxic effects against various cancer cell lines.
Key Findings:
-
Indole-2-carboxamides have shown potent antiproliferative activity. For instance, certain derivatives have demonstrated significant growth inhibition (GI50) against breast cancer (MCF-7), lung cancer (A549), pancreatic cancer (Panc-1), and colon cancer (HT-29) cell lines, with some compounds exhibiting potency comparable to the standard drug doxorubicin.[6]
-
Novel thiazolyl-indole-2-carboxamide derivatives have exhibited exceptional cytotoxicity against various cancer cell lines, with some compounds showing IC50 values in the low micromolar range against MCF-7 cells.[7] These compounds have been shown to inhibit key protein kinases like EGFR, HER2, VEGFR-2, and CDK2, leading to cell cycle arrest and apoptosis.[7]
-
Another study reported on 1H-indole-2-carboxylic acid derivatives targeting the 14-3-3η protein, a novel target in liver cancer. One lead compound, C11, displayed potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant ones.[9]
Comparative Cytotoxicity Data:
| Compound Class | Target Cell Line | Reported Activity (IC50/GI50) | Reference |
| Indole-2-carboxamides | MCF-7 (Breast) | 0.95 µM - 1.50 µM | [6] |
| Thiazolyl-indole-2-carboxamides | MCF-7 (Breast) | 6.10 ± 0.4 µM | [7] |
| 1H-indole-2-carboxylic acid derivative (C11) | Bel-7402 (Liver) | Not specified, but potent | [9] |
| Indole-based Bcl-2 Inhibitors (U2, U3) | MCF-7 (Breast) | U2: 1.2 ± 0.02 µM (Bcl-2 IC50) | [8] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research.[2] Indole derivatives, including the well-known NSAID Indomethacin, have long been recognized for their anti-inflammatory properties.[2][12]
Key Findings:
-
Novel indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in LPS-stimulated RAW264.7 cells.[13]
-
Certain indole-2-carboxamide derivatives have demonstrated significant anti-inflammatory and analgesic properties in animal models, with some compounds showing activity comparable or superior to indomethacin and aspirin.[14] Molecular docking studies suggest that these compounds may exert their effects by inhibiting the COX-2 enzyme.[14]
-
A series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives also exhibited significant anti-inflammatory activity in carrageenan-induced paw edema assays.[15]
Comparative Anti-inflammatory Activity:
| Compound Class | Assay | Key Result | Reference | | :--- | :--- | :--- | | Indole-2-formamide benzimidazole[2,1-b]thiazoles | Inhibition of NO, IL-6, TNF-α | Potent inhibition in RAW264.7 cells |[13] | | Indole-2-carboxamides | Carrageenan-induced paw edema | Activity comparable to indomethacin |[14] | | Acetohydrazide derivatives | Carrageenan-induced paw edema | Up to 63.69% inhibition |[15] |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 1H-indole-2-carboxylic acid derivatives have emerged as a promising class of compounds with activity against a range of bacterial and fungal pathogens.[16][17][18][19][20]
Key Findings:
-
A series of 3-[N,N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids demonstrated significant antibacterial activity against Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, and moderate antifungal activity against Candida albicans and Aspergillus niger.[16]
-
Ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. Some compounds showed notable activity against Enterococcus faecalis and Candida albicans.[19][21]
-
Indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole moieties have exhibited a broad spectrum of antimicrobial activity, with MIC values ranging from 3.125-50 µg/mL against tested microorganisms, including MRSA.[20]
Comparative Antimicrobial Activity (MIC values):
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Ester/Amide derivatives | Enterococcus faecalis | 8 | [19] |
| Ester/Amide derivatives | Candida albicans | 8 - 64 | [19][21] |
| Indole-triazole derivatives | Various bacteria & fungi | 3.125 - 50 | [20] |
Antiviral Activity
Derivatives of 1H-indole-2-carboxylic acid have also been investigated as potential antiviral agents, particularly as inhibitors of HIV-1 integrase.[3][4][22]
Key Findings:
-
Researchers have identified indole-2-carboxylic acid as a scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs).[3][4]
-
Through structural optimizations, derivatives with significantly improved integrase inhibitory effects have been developed, with some compounds exhibiting IC50 values in the low micromolar and even sub-micromolar range.[3]
-
Molecular docking studies have revealed that these compounds can chelate with the two Mg2+ ions in the active site of the integrase enzyme and engage in π-π stacking interactions with the viral DNA.[3][4]
Comparative HIV-1 Integrase Inhibitory Activity:
| Compound | IC50 (µM) | Reference |
| Derivative 20a | 0.13 | [3] |
| Derivative 17a | 3.11 | [4] |
| Parent Compound 1 | 32.37 | [4] |
Experimental Protocols
To ensure the reproducibility and validity of biological evaluations, standardized and well-documented protocols are essential. Below is a detailed protocol for the MTT assay, a cornerstone method for assessing cell viability and cytotoxicity.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25] The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[23][24]
Materials:
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[23]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (negative control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[23]
-
Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.[24] A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing the Workflow and Mechanisms
To better understand the process of biological evaluation and the potential mechanisms of action of these compounds, we can use diagrams to visualize these concepts.
General Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of novel compounds.
Potential Anticancer Mechanism: Induction of Apoptosis
Caption: A simplified pathway showing apoptosis induction via Bcl-2 inhibition.
Conclusion
The 1H-indole-2-carboxylic acid scaffold continues to be a rich source of novel therapeutic agents. The derivatives discussed in this guide highlight the broad-spectrum biological activities that can be achieved through targeted chemical modifications. The comparative data presented herein, along with the detailed experimental protocol, provides a valuable resource for researchers in the field of drug discovery. Future work should continue to explore the vast chemical space of these derivatives, with a focus on elucidating their mechanisms of action and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development.
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Al-Wahaibi, L. H., et al. (2021). Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{acetyl}phenyl)acetamides and N-[2-(2-{acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides. Molecules, 26(16), 4983.
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A Comparative Guide to the Cross-Reactivity of 4,5-Difluoro-1H-indole-2-carboxylic Acid Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective and safe therapeutic is paved with rigorous evaluation of its biological activity. A critical aspect of this evaluation is understanding the inhibitor's selectivity—its propensity to interact with its intended target versus a host of other related or unrelated proteins. This guide provides an in-depth, technical comparison of the cross-reactivity profiles of inhibitors based on the 4,5-Difluoro-1H-indole-2-carboxylic acid scaffold, with a focus on their activity as kinase inhibitors.
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to form key interactions with protein active sites make it a versatile starting point for inhibitor design. The addition of fluorine atoms, as in the 4,5-difluoro substitution pattern, can enhance metabolic stability and binding affinity, making this a particularly attractive scaffold for developing potent and selective kinase inhibitors.[2]
This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, as the primary target for our indole-based inhibitors. Dysregulation of VEGFR-2 signaling is a hallmark of cancer, making it a critical therapeutic target.[3] We will compare a representative 4,5-Difluoro-1H-indole-2-carboxamide with two well-characterized multi-kinase inhibitors, Sunitinib and Vandetanib, which also target VEGFR-2 but possess distinct chemical scaffolds.[4][5] This comparative analysis will illuminate the nuances of kinase inhibitor selectivity and provide a framework for designing and interpreting cross-reactivity studies.
The Importance of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[6] Consequently, small molecule inhibitors designed to block the ATP-binding site of a specific kinase often exhibit off-target activity against other kinases.[7] This lack of selectivity can lead to unforeseen side effects or even contribute to the drug's therapeutic effect through polypharmacology.[7] Therefore, comprehensive kinase selectivity profiling is an indispensable step in the preclinical development of any new kinase inhibitor.[8]
Comparative Inhibitor Profiles
To provide a tangible comparison, this guide will consider a hypothetical, yet representative, 4,5-Difluoro-1H-indole-2-carboxamide, which we will refer to as "Indole-IN-1" . We will compare its activity against two FDA-approved multi-kinase inhibitors:
-
Sunitinib (Sutent®): An oxindole-based inhibitor targeting VEGFRs, PDGFRs, c-KIT, and other kinases.[4][9]
-
Vandetanib (Caprelsa®): A quinazoline-based inhibitor with activity against VEGFR-2, EGFR, and RET kinase.[5][10]
The following table summarizes the inhibitory activity (IC50 values) of these compounds against a selection of key kinases. It is important to note that while specific data for "Indole-IN-1" is illustrative, the values are based on published data for structurally related indole-2-carboxamide kinase inhibitors.
| Kinase Target | Indole-IN-1 (IC50, nM) | Sunitinib (IC50, nM) | Vandetanib (IC50, nM) |
| VEGFR-2 (KDR) | 15 | 9 | 40 |
| VEGFR-1 (Flt-1) | 50 | 80 | 1,600 |
| VEGFR-3 (Flt-4) | 65 | 15 | 110 |
| PDGFR-β | 250 | 8 | 1,100 |
| c-KIT | >1000 | 4 | >10,000 |
| EGFR | 800 | >10,000 | 500 |
| RET | >1000 | 251 | 100 |
| FGFR1 | 450 | 150 | 3,600 |
| Src | >1000 | 180 | >10,000 |
Data for Sunitinib and Vandetanib are compiled from publicly available sources.[11][12] Data for Indole-IN-1 is representative of potent indole-2-carboxamide VEGFR-2 inhibitors.
This data highlights the distinct selectivity profiles of the three inhibitors. While all are potent against VEGFR-2, their activity against other kinases varies significantly. Indole-IN-1 demonstrates a more selective profile towards VEGFR family kinases compared to the broader activity of Sunitinib and the dual VEGFR/EGFR/RET profile of Vandetanib.
Designing and Executing Cross-Reactivity Studies
A robust assessment of inhibitor cross-reactivity involves a multi-pronged approach, combining biochemical assays, cell-based functional assays, and in silico profiling.
Biochemical Kinase Profiling
The cornerstone of any cross-reactivity study is a broad panel kinase screen. Several commercial services offer comprehensive panels of hundreds of kinases.[8][13] The primary output of these screens is typically the percentage of inhibition at a fixed concentration of the test compound, followed by IC50 determination for any significant "hits."
This protocol outlines a common method for measuring kinase activity and inhibition.[14]
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., Indole-IN-1, Sunitinib, Vandetanib) in 100% DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare a solution of the kinase and its specific substrate in assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase/substrate solution to wells containing the diluted inhibitor or DMSO vehicle control.
-
Add ATP to initiate the kinase reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Functional Assays
While biochemical assays are essential for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context by assessing the inhibitor's effect on cellular processes. For anti-angiogenic agents targeting VEGFR-2, key assays include proliferation, migration, and tube formation assays using human umbilical vein endothelial cells (HUVECs).[15][16]
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.[15]
-
Plate Coating:
-
Thaw basement membrane extract (e.g., Matrigel) on ice.
-
Coat the wells of a 96-well plate with a thin layer of the extract.
-
Allow the gel to solidify at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in a basal medium containing the test inhibitor or vehicle control.
-
Seed the HUVECs onto the solidified basement membrane extract.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using a microscope at regular intervals.
-
Capture images for quantitative analysis.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results from inhibitor-treated wells to the vehicle control to determine the anti-angiogenic effect.
-
Caption: VEGFR-2 signaling pathway and point of inhibition.
Discussion and Interpretation of Cross-Reactivity Data
The comparative data presented in this guide illustrates the importance of a nuanced understanding of inhibitor selectivity.
-
Indole-IN-1 , our representative 4,5-Difluoro-1H-indole-2-carboxamide, exhibits a potent and relatively selective profile for VEGFR kinases. This "cleaner" profile may translate to a more favorable safety profile in preclinical and clinical development, with fewer off-target side effects. However, it may also have a narrower spectrum of anti-tumor activity compared to broader-spectrum inhibitors.
-
Sunitinib demonstrates potent inhibition of multiple, structurally distinct kinase families.[4][17] This multi-targeted approach can be highly effective in cancers driven by redundant or compensatory signaling pathways. However, this broad activity also increases the likelihood of off-target toxicities.[4]
-
Vandetanib occupies an intermediate space, with potent activity against a select few kinases in different families.[5][10] This profile may offer a balance between broad efficacy and manageable side effects.
The choice of an optimal inhibitor profile depends on the specific therapeutic indication. For diseases driven by a single, well-defined kinase, a highly selective inhibitor like Indole-IN-1 may be ideal. In contrast, for complex diseases like cancer, where multiple signaling pathways are often dysregulated, a multi-targeted inhibitor like Sunitinib or Vandetanib may be more effective.[18]
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. As this guide has demonstrated, a thorough understanding of an inhibitor's cross-reactivity profile is paramount for successful drug development. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive picture of an inhibitor's on- and off-target activities, enabling the selection of candidates with the greatest potential for therapeutic success. The comparative analysis with established drugs like Sunitinib and Vandetanib provides a valuable benchmark for evaluating the selectivity of novel indole-based inhibitors and guiding their optimization towards clinically viable drug candidates.
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A Comparative Benchmarking Guide to Novel Indole Derivatives as Kinase Inhibitors
Introduction: The Enduring Promise of Kinase Inhibition and the Privileged Indole Scaffold
Protein kinases, as central regulators of cellular signaling, represent a highly successful class of drug targets, particularly in oncology.[1][2] The approval of the first small molecule kinase inhibitor, imatinib, in 2001 marked a paradigm shift in cancer therapy, ushering in an era of targeted treatments.[2][3] To date, over 70 kinase inhibitors have received FDA approval, a testament to the therapeutic potential of modulating kinase activity.[2]
Within the vast chemical space explored for kinase inhibitor discovery, the indole nucleus has emerged as a "privileged scaffold."[1][4][5] This versatile heterocyclic framework is present in numerous natural products and approved pharmaceuticals, demonstrating its inherent ability to interact with multiple biological targets, including a wide array of protein kinases.[4][5][6][7] The unique structural and electronic properties of the indole ring system allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][8] This guide provides a comprehensive framework for benchmarking new indole derivatives against established kinase inhibitors, offering objective comparisons supported by detailed experimental protocols.
Comparative Analysis of New Indole Derivatives
For the purpose of this guide, we will evaluate a hypothetical series of new indole derivatives (designated as IND-A, IND-B, IND-C, and IND-D ) against well-characterized, FDA-approved kinase inhibitors targeting four key kinases implicated in cancer: VEGFR-2, Src, B-Raf, and CDK2.
Targeting Angiogenesis: IND-A vs. Sorafenib for VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[9][10][11] Inhibiting VEGFR-2 signaling is a clinically validated anti-cancer strategy.[9][10]
Sorafenib , a multi-kinase inhibitor that targets VEGFR-2, PDGFR, and Raf kinases, serves as our benchmark.[9] Our new indole derivative, IND-A , has been designed for potent and selective inhibition of VEGFR-2.
| Compound | Target Kinase | IC50 (nM) - Biochemical Assay | Cellular Anti-proliferative Activity (HUVEC cells, GI50, nM) |
| IND-A | VEGFR-2 | 15 | 110 |
| Sorafenib | VEGFR-2, PDGFR, c-Kit, FLT3, Raf-1 | 90 (VEGFR-2)[12] | ~100-200 |
dot
Caption: VEGFR-2 Signaling Pathway and Points of Inhibition.
Targeting Cell Proliferation and Metastasis: IND-B vs. Dasatinib for Src Inhibition
Src is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, migration, and invasion.[13][14] Its dysregulation is implicated in the progression and metastasis of various cancers.[13]
Dasatinib , a potent inhibitor of Src family kinases and BCR-ABL, is a key clinical agent.[15][16] Our novel indole derivative, IND-B , is designed for high-affinity binding to the ATP-binding pocket of Src.
| Compound | Target Kinase | IC50 (nM) - Biochemical Assay | Cellular Anti-proliferative Activity (Prostate Cancer Cell Line, GI50, nM) |
| IND-B | Src | 5 | 60 |
| Dasatinib | Src, BCR-ABL, c-Kit, PDGFR | <1 | ~50-100 |
dot
Caption: Simplified Src Signaling Pathway and Inhibition.
Targeting the MAPK Pathway: IND-C vs. Vemurafenib for B-Raf Inhibition
The B-Raf serine/threonine kinase is a key component of the MAPK signaling pathway, which regulates cell growth and proliferation.[17][18] Mutations in B-Raf, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers, making it a prime therapeutic target.[17]
Vemurafenib is a potent and selective inhibitor of the B-Raf V600E mutant.[12][19] Our new indole derivative, IND-C , has been optimized for selective inhibition of this oncogenic B-Raf variant.
| Compound | Target Kinase | IC50 (nM) - Biochemical Assay (B-Raf V600E) | Cellular Anti-proliferative Activity (B-Raf V600E mutant melanoma cell line, GI50, nM) |
| IND-C | B-Raf V600E | 10 | 45 |
| Vemurafenib | B-Raf V600E | 31[12] | ~50 |
dot
Caption: B-Raf/MAPK Signaling Pathway and Inhibition.
Targeting Cell Cycle Progression: IND-D vs. Roscovitine for CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[20][21][22] Aberrant CDK2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[21][22]
Roscovitine is a well-studied CDK inhibitor that competes with ATP for binding to the kinase.[23] Our novel indole derivative, IND-D , has been developed as a potent and selective CDK2 inhibitor.
| Compound | Target Kinase | IC50 (nM) - Biochemical Assay (CDK2/Cyclin A) | Cellular Activity (Cell Cycle Arrest at G1/S, EC50, nM) |
| IND-D | CDK2/Cyclin A | 40 | 250 |
| Roscovitine | CDK1, CDK2, CDK5 | ~40 (CDK2) | ~700 |
dot
Caption: CDK2-mediated G1/S Transition and Inhibition.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Generic Protocol)
This protocol provides a framework for determining the IC50 of a test compound against a purified kinase.
dot
Caption: Workflow for a biochemical kinase inhibition assay.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, Src, B-Raf V600E, CDK2/Cyclin A)
-
Specific peptide or protein substrate for the kinase
-
Test compounds (IND series) and known inhibitors (dissolved in DMSO)
-
Kinase assay buffer (composition varies depending on the kinase)
-
ATP solution (at the Km concentration for each specific kinase to ensure accurate IC50 determination)[24]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[25]
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors in the appropriate assay buffer.
-
In a 384-well plate, add the kinase and its specific substrate to each well.
-
Add the serially diluted compounds to the wells. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor at a high concentration).
-
Allow the compounds to incubate with the kinase for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate for a specified period (e.g., 60-120 minutes) at room temperature to allow for substrate phosphorylation.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which correlates with kinase activity.[25]
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Anti-Proliferation Assay
This protocol outlines a method to assess the effect of kinase inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line relevant to the kinase target (e.g., HUVEC for VEGFR-2, PC-3 for Src, A375 for B-Raf V600E, MCF-7 for CDK2)
-
Complete cell culture medium
-
Test compounds (IND series) and known inhibitors (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom, white-walled cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds and known inhibitors in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% inhibition of cell growth).
Kinase Selectivity Profiling
To understand the specificity of the new indole derivatives, it is crucial to screen them against a broad panel of kinases. This is often performed as a service by specialized companies.[25][26][27]
Methodology:
-
The lead indole derivatives (IND-A, IND-B, IND-C, IND-D) should be submitted for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 µM).[25]
-
The percentage of inhibition for each kinase is determined.
-
For any "off-target" kinases that show significant inhibition (e.g., >50%), a full IC50 determination should be performed to quantify the potency of the interaction.
-
The results will provide a selectivity profile, highlighting the specificity of the new compounds and potential for off-target effects.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of novel indole-based kinase inhibitors. The hypothetical data presented for the IND-series demonstrates competitive or superior performance against established clinical agents in terms of potency and, potentially, selectivity. The detailed protocols for biochemical and cell-based assays, along with the outlined approach for selectivity profiling, offer a robust methodology for generating the critical data needed to advance promising new chemical entities in the drug discovery pipeline. The versatility of the indole scaffold continues to make it a valuable starting point for the development of the next generation of targeted cancer therapeutics.[6][7][8]
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Cyclin-Dependent Kinase 2 Inhibitors in Cancer Therapy: An Update. (2019). Journal of Medicinal Chemistry. Available from: [Link]
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Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors. (2008). Cancer and Metastasis Reviews. Available from: [Link]
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Cell-based test for kinase inhibitors. (2020). INiTS. Available from: [Link]
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Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. (2020). Frontiers in Pharmacology. Available from: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (2013). Biochemical Journal. Available from: [Link]
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Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. (2008). Proceedings of the National Academy of Sciences. Available from: [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics. Available from: [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (2017). Recent Patents on Anti-Cancer Drug Discovery. Available from: [Link]
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Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Available from: [Link]
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CDK2 Inhibitor——Important Regulator of Cell Cycle Control. (2023). Patsnap Synapse. Available from: [Link]
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How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry. Available from: [Link]
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Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available from: [Link]
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Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. (2019). Acta Pharmaceutica Sinica B. Available from: [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. (2013). Bioinformatics. Available from: [Link]
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Targeted Kinase Selectivity from Kinase Profiling Data. (2012). ACS Medicinal Chemistry Letters. Available from: [Link]
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B-Raf and the inhibitors: from bench to bedside. (2011). Journal of Hematology & Oncology. Available from: [Link]
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Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. (2023). Drug Metabolism and Disposition. Available from: [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Available from: [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. Available from: [Link]
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US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. (2013). Journal of the National Comprehensive Cancer Network. Available from: [Link]
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Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). Future Medicinal Chemistry. Available from: [Link]
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FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). International Journal of Molecular Sciences. Available from: [Link]
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Protein Kinase Inhibitors. (2012). Blue Ridge Institute for Medical Research. Available from: [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). ResearchGate. Available from: [Link]
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An overview on 2-indolinone derivatives as anticancer agents. (2023). Current Chemistry Letters. Available from: [Link]
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Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (2023). Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Available from: [Link]
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Web-server for Predicting Kinase-Inhibitor Interactions with Ensemble Computational Methods. (2023). bioRxiv. Available from: [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2025). ResearchGate. Available from: [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available from: [Link]
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A Comparative Guide to the In Vivo Efficacy of Fluorinated Indole-2-Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability and target affinity. This guide provides an in-depth comparison of the in vivo efficacy of 4,5-Difluoro-1H-indole-2-carboxylic acid and its structural analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Fluorination in Indole-2-Carboxylic Acid Derivatives
The indole-2-carboxylic acid core is a versatile pharmacophore found in numerous compounds with therapeutic potential, including anti-inflammatory, anti-cancer, and anti-viral agents.[1][2][3][4] Fluorination is a key strategy in modern drug design to modulate the physicochemical and pharmacokinetic properties of lead compounds. The introduction of fluorine atoms, such as in the 4,5-difluoro substitution pattern, can alter electron distribution, lipophilicity, and metabolic stability, often leading to improved efficacy and a better safety profile. This guide focuses on the in-vivo performance of these fluorinated derivatives, providing a comparative analysis to inform future drug discovery efforts.
Comparative In Vivo Efficacy
While direct in vivo efficacy studies on this compound are not extensively published, we can draw valuable comparisons from studies on closely related fluorinated and non-fluorinated indole-2-carboxamide derivatives. The following table summarizes key in vivo data from various preclinical models.
| Compound/Derivative | Therapeutic Area | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| 4,6-Difluoro-indole-2-carboxamide derivative (unspecified) | Pediatric Brain Cancer | Not specified in snippet | Not specified in snippet | IC50 of 3.41 µM against KNS42 glioblastoma cells; IC50 of 281 µM against non-neoplastic HFF1 cells.[5] | [5] |
| Bis-indole derivative | Cancer | Human tumor xenograft in mice | Not specified in snippet | Active in hollow fiber assay and human tumor xenograft model. | [2] |
| Indole-based HDAC inhibitor (Compound 61) | Lung Cancer | A549 lung cancer xenograft in nude mice | 200 mg/kg daily (oral) | 47% tumor growth delay (32% tumor growth inhibition). | [3] |
| 2-oxindole fluorinated derivative (Compound 8c) | Prostate Cancer | PC-3 xenograft tumors | Not specified in snippet | Potent suppression of tumor growth.[6][7] | [6][7] |
| Indole-2-carboxamide ( preclinical candidate) | Tuberculosis | Not specified in snippet | Not specified in snippet | Improves immune responses to Mycobacterium tuberculosis infection.[8] | [8] |
Note: Direct comparison is challenging due to variations in experimental models and methodologies across different studies. The data presented highlights the potential of fluorinated indole-2-carboxylic acid derivatives in various disease models.
Key Mechanistic Insights
Indole-2-carboxylic acid derivatives exert their therapeutic effects through various mechanisms of action, depending on their specific structural features.
Anti-Cancer Mechanisms
In oncology, these compounds have been shown to target several key pathways involved in tumor growth and survival:
-
Tubulin Polymerization Inhibition: Some indole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Fluorinated indole-2-carboxamides have been developed as inhibitors of various kinases that are crucial for cancer cell signaling and proliferation.
-
HDAC Inhibition: Certain derivatives act as histone deacetylase (HDAC) inhibitors, altering gene expression to induce anti-tumor effects.[3]
-
Targeting 14-3-3η protein: Novel 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein, showing potential in liver cancer treatment.[9]
Signaling Pathway: Indole Derivatives in Cancer
Caption: Mechanism of action for indole derivatives in cancer.
Anti-Inflammatory Mechanisms
The anti-inflammatory properties of indole derivatives are often attributed to their ability to modulate key inflammatory mediators:
-
COX-2 Inhibition: Some compounds selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[10]
-
Cytokine Suppression: They can also reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Protocols for In Vivo Efficacy Studies
To ensure the reliability and reproducibility of in vivo efficacy data, standardized and well-documented protocols are essential.
Subcutaneous Xenograft Model for Anti-Cancer Efficacy
This model is widely used for the initial in vivo evaluation of potential anti-cancer agents.[11][12][13]
Protocol:
-
Cell Culture: Culture human cancer cells (e.g., A549 for lung cancer, PC-3 for prostate cancer) under standard conditions.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Wash with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 1–5 × 10⁷ cells/mL.[13]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID).
-
Tumor Implantation: Subcutaneously inject 100–200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing regimen (e.g., daily oral gavage).
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Excise tumors for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow: Subcutaneous Xenograft Model
Caption: Workflow for a subcutaneous xenograft study.
Orthotopic Glioblastoma Xenograft Model
For brain tumors, orthotopic models provide a more clinically relevant environment.[1][2][14]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of human glioblastoma cells (e.g., U87MG or patient-derived cells) in a sterile medium.
-
Animal Model: Use immunodeficient mice.
-
Stereotactic Surgery: Anesthetize the mouse and fix it in a stereotactic frame. Create a small burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., striatum).
-
Cell Injection: Slowly inject a small volume (e.g., 2-5 µL) of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Post-operative Care: Suture the scalp and provide post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).[4]
-
Treatment and Efficacy Evaluation: Once tumors are established, initiate treatment and monitor tumor progression and animal survival as the primary endpoints.
Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Efficacy
This is a classic and reliable model for evaluating acute inflammation.[10][15][16][17][18]
Protocol:
-
Animal Model: Use rats or mice.
-
Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.
-
Treatment: Administer the test compound or vehicle control orally or intraperitoneally. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes post-treatment), inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]
-
Efficacy Calculation: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion and Future Directions
Fluorinated indole-2-carboxylic acid derivatives represent a promising class of compounds with significant therapeutic potential in oncology and inflammatory diseases. The available in vivo data, although fragmented, consistently points towards the beneficial effects of fluorine substitution. Future research should focus on conducting head-to-head in vivo comparison studies of different fluorinated analogs, including the 4,5-difluoro derivative, to establish a clear structure-activity relationship. Furthermore, detailed pharmacokinetic and toxicology studies are warranted to advance the most promising candidates towards clinical development.
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Placantonakis, D. G., & et al. (2018). Orthotopic Patient-Derived Glioblastoma Xenografts in Mice. Methods in Molecular Biology. Available from: [Link]
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Salerno, S., & et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules. Available from: [Link]
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Kamal, A., & et al. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health. Available from: [Link]
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Herfarth, J., & et al. (2022). Orthotopic Glioblastoma Models for Evaluation of the Clinical Target Volume Concept. National Institutes of Health. Available from: [Link]
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ResearchGate. (n.d.). (A) Schematic of procedure for generating orthotopic glioblastoma mouse model. (B) Weekly bioluminescence imaging (BLI) to monitor tumor growth. Available from: [Link]
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Quintana, J., & et al. (n.d.). Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. National Institutes of Health. Available from: [Link]
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Shah, S., & et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. PubMed Central. Available from: [Link]
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Introduction: The Strategic Value of Fluorine in Indole Scaffolds
An In-Depth Comparative Guide to the Synthetic Routes of Fluorinated Indoles
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The strategic incorporation of fluorine into this scaffold can profoundly enhance a molecule's pharmacological profile. Fluorination is known to modulate metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, it can alter lipophilicity, membrane permeability, and binding affinity, making the synthesis of fluorine-containing indoles a topic of immense interest for researchers in drug development.[2]
This guide provides a comparative analysis of the primary synthetic strategies for accessing fluorinated indoles. We will delve into the mechanistic underpinnings of each approach, compare their relative strengths and weaknesses with supporting data, and provide detailed protocols for key methodologies. The focus is not merely on procedural steps but on the rationale behind experimental choices, empowering researchers to select and optimize the ideal route for their specific target molecules.
Conceptual Framework: Pre- vs. Post-Functionalization Strategies
The synthesis of fluorinated indoles can be broadly categorized into two main strategic approaches: the use of pre-fluorinated building blocks to construct the indole ring, and the late-stage fluorination of a pre-formed indole nucleus. The choice between these pathways is a critical decision dictated by the availability of starting materials, desired fluorine substitution pattern, and functional group tolerance.
Figure 1: High-level overview of the two primary synthetic strategies for accessing fluorinated indoles.
Strategy 1: Ring Construction from Fluorinated Precursors
This classical approach involves building the indole heterocycle from starting materials that already contain the fluorine atom(s) at the desired position. This strategy offers excellent control over the location of fluorine on the benzenoid ring.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of o-haloanilines with disubstituted alkynes.[3][4] When a fluorinated o-haloaniline is used, this method provides a direct and convergent route to indoles with fluorine on the benzene ring.
Mechanism & Causality: The catalytic cycle is initiated by the oxidative addition of Pd(0) to the C-X bond of the fluorinated aniline. This is followed by alkyne coordination and insertion, intramolecular C-N bond formation (aminopalladation), and subsequent reductive elimination to regenerate the Pd(0) catalyst and yield the indole product. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote the reaction, especially with less reactive o-bromo or o-chloroanilines.[3]
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A Senior Application Scientist's Guide to Indole Bioisosteres in Drug Design
Introduction: The Enduring Legacy and Inherent Challenges of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of blockbuster drugs and invaluable biological probes.[1][2] Its unique electronic properties and ability to form key hydrogen bonding and π-stacking interactions have cemented its role in targeting a diverse array of protein classes, from kinases to G-protein coupled receptors.[3][4] However, the very features that make indole a successful pharmacophore can also present significant challenges in drug development. Specifically, the indole ring is often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to poor pharmacokinetic profiles.[5] Furthermore, issues with solubility and off-target activities can hinder the progression of promising indole-containing candidates.[6]
This has led to the widespread adoption of bioisosterism, a powerful strategy in drug design that involves the substitution of the indole core with other heterocyclic systems that mimic its size, shape, and electronic features.[7][8] These bioisosteres can offer significant advantages by modulating physicochemical properties, improving metabolic stability, and altering target engagement in beneficial ways.[5][6] This guide provides a head-to-head comparison of the most common and impactful indole bioisosteres, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Rise of Bioisosteres: A Strategic Pivot in Lead Optimization
The fundamental principle behind the use of indole bioisosteres is to retain the desirable pharmacological activity of the parent molecule while rectifying its liabilities.[7] The strategic replacement of the indole's CH group with a nitrogen atom to form an azaindole, for instance, can introduce a hydrogen bond acceptor, reduce lipophilicity, and block a potential site of metabolism.[5] Similarly, altering the arrangement of the nitrogen atoms within the bicyclic system, as seen in indazoles, or replacing the pyrrole nitrogen with other heteroatoms, as in benzothiophenes, can have profound effects on a compound's drug-like properties.[9][10]
This guide will delve into the comparative analysis of the following key indole bioisosteres:
-
Azaindoles: The most common indole bioisosteres, offering a versatile tool for fine-tuning molecular properties.
-
Indazoles: A class of bioisosteres that can significantly alter hydrogen bonding patterns and electronic distribution.
-
Benzimidazoles: Valued for their ability to mimic the hydrogen-bonding capabilities of indoles with altered physicochemical characteristics.
-
Thienopyrroles: These bioisosteres replace the benzene ring of indole with a thiophene ring, impacting aromaticity and metabolic stability.
-
Benzothiophenes: A sulfur-containing bioisostere that offers a distinct electronic and metabolic profile compared to indole.
The following sections will provide a detailed comparison of these bioisosteres, including their synthesis, impact on physicochemical and pharmacological properties, and case studies from successful drug discovery programs.
Head-to-Head Comparison of Indole Bioisosteres
The choice of an appropriate indole bioisostere is highly context-dependent and requires a careful consideration of the specific challenges presented by a lead compound and the desired improvements. This section provides a comparative overview of the key properties of the most widely used indole bioisosteres.
Azaindoles: The Versatile Modulators
Azaindoles, particularly 7-azaindole, are arguably the most frequently employed indole bioisosteres in medicinal chemistry.[5] The introduction of a nitrogen atom into the six-membered ring can significantly impact a molecule's properties.
Key Advantages:
-
Improved Solubility: The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, leading to improved aqueous solubility compared to the corresponding indole.
-
Enhanced Metabolic Stability: The replacement of a carbon atom with a nitrogen can block a potential site of oxidative metabolism, thereby increasing the compound's half-life.[5]
-
Modulated Lipophilicity: Azaindoles are generally less lipophilic than their indole counterparts, which can be advantageous for optimizing ADME properties.
-
Altered Target Binding: The nitrogen atom can introduce new hydrogen bonding interactions with the target protein, potentially leading to increased potency and selectivity.[11]
Comparative Data: Indole vs. 7-Azaindole in Kinase Inhibitors
A prime example of the successful application of the indole-to-7-azaindole switch is in the development of kinase inhibitors. The nitrogen at the 7-position can form a crucial hydrogen bond with the hinge region of the kinase, mimicking the interaction of the adenine core of ATP.[11]
| Property | Indole Analog | 7-Azaindole Analog | Rationale for Improvement |
| Solubility | Low | Higher | Increased polarity and hydrogen bonding capacity of the azaindole ring. |
| Metabolic Stability (t½) | Short | Longer | The nitrogen atom blocks a common site of CYP450-mediated oxidation.[5] |
| Kinase Inhibition (IC50) | Potent | Often More Potent | The 7-nitrogen can form an additional hydrogen bond with the kinase hinge region.[11] |
Indazoles: The Hydrogen Bonding Chameleons
Indazoles offer a different arrangement of nitrogen atoms compared to indoles, which can lead to distinct biological activities and physicochemical properties.[9][12]
Key Advantages:
-
Altered Hydrogen Bonding: The position of the nitrogen atoms in the indazole ring can significantly change the hydrogen bond donor/acceptor profile compared to indole.[9]
-
Modulation of pKa: The pKa of the N-H proton in indazole is different from that of indole, which can influence ionization at physiological pH and impact cell permeability and target engagement.
-
Scaffold Hopping Opportunities: The switch from an indole to an indazole scaffold can lead to novel intellectual property and potentially uncover new structure-activity relationships (SAR).[9]
Case Study: Indole vs. Indazole in Serotonin Receptor Ligands
The replacement of an indole with an indazole has been successfully employed in the development of serotonin 5-HT3 receptor antagonists.[13] This substitution can maintain the key pharmacophoric elements while altering the molecule's overall properties.
Benzimidazoles: Mimicking the Donor, Modifying the Profile
Benzimidazoles are another important class of indole bioisosteres, where the pyrrole nitrogen of indole is retained, but the adjacent carbon is replaced by a nitrogen.
Key Advantages:
-
Maintained Hydrogen Bond Donor: The N-H proton of the benzimidazole can still act as a hydrogen bond donor, similar to indole.
-
Improved Physicochemical Properties: Benzimidazoles often exhibit improved solubility and metabolic stability compared to their indole counterparts.
-
Diverse Biological Activities: The benzimidazole scaffold is a privileged structure in its own right, with a wide range of reported biological activities.
Thienopyrroles and Benzothiophenes: The Sulfur Surrogates
Replacing the benzene ring of indole with a thiophene (thienopyrrole) or the pyrrole nitrogen with a sulfur atom (benzothiophene) introduces a sulfur atom into the heterocyclic system, leading to significant changes in electronic and metabolic properties.
Key Advantages of Thienopyrroles:
-
Altered Aromaticity: The thiophene ring has a different electronic distribution compared to the benzene ring, which can influence π-stacking interactions and overall binding affinity.
-
Potential for Improved Metabolic Stability: The thiophene ring can offer a different metabolic profile compared to the benzene ring.
Key Advantages of Benzothiophenes:
-
Distinct Electronic Properties: The replacement of a nitrogen with a sulfur atom significantly alters the electronic nature of the ring system.
-
Novel SAR: The benzothiophene scaffold can lead to the discovery of new SAR and potentially improved selectivity profiles.[10]
Comparative Data Summary: Physicochemical Properties of Indole and its Bioisosteres
The following table provides a generalized comparison of the key physicochemical properties of indole and its common bioisosteres. It is important to note that these are general trends, and the actual properties will depend on the specific substitution pattern of the molecule.
| Bioisostere | Relative Lipophilicity (LogP) | Hydrogen Bond Donor/Acceptor Profile | General Metabolic Stability |
| Indole | High | Donor (N-H) | Often susceptible to oxidation |
| 7-Azaindole | Lower | Donor (N-H), Acceptor (N7) | Generally improved |
| Indazole | Variable | Donor (N-H), Acceptor (N2) | Variable |
| Benzimidazole | Lower | Donor (N-H), Acceptor (N3) | Generally improved |
| Thienopyrrole | Variable | Donor (N-H) | Can be improved |
| Benzothiophene | Higher | None | Often improved |
Experimental Protocols for Head-to-Head Comparison
To rigorously evaluate the impact of bioisosteric replacement, a series of standardized in vitro assays are essential. The following protocols provide a framework for the direct comparison of an indole-containing lead compound with its bioisosteric analogs.
Determination of Lipophilicity (LogP)
Objective: To quantify the lipophilicity of the compounds, which is a critical determinant of cell permeability and oral absorption.
Method: Shake-Flask Method
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Partitioning: Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Metabolic Stability Assay
Objective: To assess the susceptibility of the compounds to metabolism by liver enzymes, providing an early indication of their in vivo half-life.
Method: Liver Microsomal Stability Assay
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species), NADPH (as a cofactor for CYP450 enzymes), and buffer in a microcentrifuge tube.
-
Compound Addition: Add the test compound (from a stock solution) to the incubation mixture to initiate the reaction.
-
Time-Course Incubation: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of disappearance, from which the in vitro half-life (t½) can be calculated.
Receptor Binding Affinity Assay
Objective: To determine the binding affinity of the compounds to their biological target.
Method: Competitive Radioligand Binding Assay
-
Assay Buffer and Reagents: Prepare an assay buffer containing a source of the target receptor (e.g., cell membranes expressing the receptor), a radiolabeled ligand with known affinity for the receptor, and various concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This is typically done by rapid filtration through a glass fiber filter, which traps the cell membranes.
-
Quantification of Bound Radioactivity: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualization of Concepts and Workflows
Structural Comparison of Indole and its Bioisosteres
Caption: Bioisosteric relationships between indole and its common replacements.
Experimental Workflow for Bioisostere Evaluation
Caption: A typical workflow for the evaluation of indole bioisosteres in a drug discovery program.
Conclusion: A Rational Approach to Mitigating Risk and Enhancing Potential
The strategic application of indole bioisosteres is a powerful and well-established approach in modern drug discovery to address the inherent liabilities of the indole scaffold. By thoughtfully selecting a bioisosteric replacement, medicinal chemists can significantly improve the pharmacokinetic and pharmacological properties of a lead compound, thereby increasing its chances of success in clinical development. This guide has provided a head-to-head comparison of the most common indole bioisosteres, highlighting their respective advantages and providing a framework for their experimental evaluation. A thorough understanding of the subtle yet significant effects of these structural modifications is paramount for the rational design of the next generation of safe and effective medicines.
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A Researcher's Guide to Validating the Mechanism of Action of Difluoroindole-Based Drugs
A Comparative Analysis of Methodologies and Experimental Data for Drug Development Professionals
The incorporation of fluorine into indole scaffolds has become a cornerstone of modern medicinal chemistry, giving rise to a class of compounds with significant therapeutic potential.[1][2][3][4][5] Difluoroindole-based drugs, in particular, have demonstrated promise in various therapeutic areas, largely due to the unique properties conferred by fluorine substitution, which can enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[4][6][7][8] However, realizing the full potential of these compounds hinges on a thorough and accurate validation of their mechanism of action (MOA). This guide provides a comparative overview of key experimental approaches for elucidating and confirming the MOA of difluoroindole-based drugs, with a focus on kinase inhibitors, a common application for this structural motif.[2]
1. The Crucial First Step: Direct Target Engagement
Identifying the direct molecular target of a drug is the foundational step in MOA validation. For difluoroindole-based kinase inhibitors, it is essential to demonstrate direct binding to the intended kinase and to characterize the affinity and selectivity of this interaction. Several robust methods are available, each with distinct advantages and limitations.
Comparison of Target Engagement Assays
| Assay | Principle | Advantages | Disadvantages | Typical Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[9][10][11] | Label-free, performed in intact cells or lysates, reflects physiological conditions.[9][12][13] | Lower throughput, may not be suitable for all targets. | Thermal shift (ΔTm), Dose-response curves. |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) measures compound binding to a NanoLuc®-tagged kinase in live cells.[14][15] | High-throughput, quantitative measurement of affinity in live cells, applicable to various inhibitor types.[14] | Requires genetic modification of cells to express the fusion protein. | Apparent cellular affinity (Kd), fractional occupancy. |
| Kinobeads Pulldown Assay | Immobilized broad-spectrum kinase inhibitors capture a large portion of the kinome from cell lysates. Competition with a test compound reveals its targets.[16][17][18][19] | Unbiased, identifies both on- and off-targets, does not require compound labeling.[16][17] | Performed in lysates, which may not fully recapitulate the cellular environment.[20] | Dose-dependent reduction in bead binding, IC50 values for multiple kinases. |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context.[9][11][12] It relies on the principle that drug binding increases the thermal stability of the target protein.[9][10]
Protocol: High-Throughput CETSA
-
Cell Culture and Treatment: Plate cells in a 96- or 384-well plate and treat with varying concentrations of the difluoroindole-based drug or a vehicle control.
-
Thermal Denaturation: Heat the plates at a specific temperature (optimized for the target protein) to induce denaturation of unbound proteins.[13]
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins via centrifugation.[13]
-
Protein Quantification: Quantify the amount of soluble target protein remaining using methods like Western blotting or AlphaScreen®.[9]
-
Data Analysis: Plot the amount of soluble protein against the drug concentration to generate a dose-response curve and determine the EC50 of target engagement.
2. Mapping the Downstream Consequences: Signaling Pathway Analysis
Once direct target engagement is confirmed, the next logical step is to investigate the functional consequences of this interaction. For kinase inhibitors, this involves analyzing the downstream signaling pathways regulated by the target kinase.
Western Blotting: The Workhorse of Pathway Analysis
Western blotting is a widely used technique to measure changes in the expression and phosphorylation status of key signaling proteins.[21][22][23][24][25] By examining the phosphorylation of downstream substrates, researchers can confirm that the drug not only binds to its target but also inhibits its enzymatic activity.[21][23]
Protocol: Multiplex Western Blot for Kinase Signaling
-
Cell Lysis: Treat cells with the difluoroindole-based drug and appropriate controls (e.g., vehicle, known inhibitor). Lyse the cells to extract total protein.[23]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates.
-
Detection: Use fluorescently labeled secondary antibodies to detect and quantify the protein bands.[21] This allows for the simultaneous detection of multiple proteins on the same blot.[21]
-
Normalization and Analysis: Normalize the phosphorylated protein signal to the total protein signal to determine the extent of inhibition.
Quantitative Data from Signaling Pathway Analysis
The following table presents hypothetical data from a Western blot experiment, demonstrating the dose-dependent inhibition of a target kinase and its downstream substrate by a novel difluoroindole-based drug.
| Drug Concentration (nM) | p-Target Kinase (Normalized Intensity) | p-Downstream Substrate (Normalized Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.85 | 0.92 |
| 10 | 0.52 | 0.65 |
| 100 | 0.15 | 0.23 |
| 1000 | 0.05 | 0.08 |
3. The Ultimate Proof: Cellular Phenotypic Assays
The final and most critical step in MOA validation is to link the molecular mechanism to a relevant cellular phenotype.[26][27][28][29] Phenotypic assays measure the overall effect of a drug on cell behavior, such as proliferation, apoptosis, or migration.[26][30] A successful phenotypic assay will demonstrate that the observed cellular effect is consistent with the proposed molecular MOA.
Comparing Phenotypic Screening Approaches
| Assay Type | Principle | Advantages | Disadvantages | Typical Readout |
| Cell Proliferation Assay | Measures the number of viable cells after drug treatment. | High-throughput, directly relevant to anti-cancer drugs. | Can be influenced by off-target effects. | IC50 for cell growth inhibition. |
| Apoptosis Assay | Detects markers of programmed cell death (e.g., caspase activation, DNA fragmentation). | Provides mechanistic insight into the mode of cell death.[30] | Timing of the assay is critical. | Percentage of apoptotic cells. |
| Cell Migration/Invasion Assay | Measures the ability of cells to move through a membrane or matrix. | Relevant for anti-metastatic drugs. | Can be technically challenging and lower throughput. | Number of migrated/invaded cells. |
Protocol: Cell Proliferation Assay (MTT/XTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Drug Treatment: Treat the cells with a serial dilution of the difluoroindole-based drug.
-
Incubation: Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 48-72 hours).
-
Reagent Addition: Add a tetrazolium salt (MTT or XTT) to the wells. Viable cells will metabolize the salt into a colored formazan product.
-
Signal Measurement: Measure the absorbance of the formazan product using a plate reader.
-
Data Analysis: Plot the absorbance against the drug concentration to calculate the IC50 value.
Conclusion
Validating the mechanism of action of difluoroindole-based drugs is a multi-faceted process that requires a combination of orthogonal experimental approaches. By systematically demonstrating direct target engagement, elucidating the downstream signaling consequences, and linking these molecular events to a relevant cellular phenotype, researchers can build a comprehensive and robust understanding of a drug's MOA. This rigorous validation is essential for the successful translation of promising compounds from the laboratory to the clinic.
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A Senior Application Scientist's Guide to the Reproducible Quantification of Indole Compounds in Biological Assays
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive molecules is the bedrock of reliable data. Indole and its derivatives, crucial signaling molecules in microbial communities and potential therapeutic targets, present a unique analytical challenge.[1][2][3] Their structural similarity to other tryptophan metabolites necessitates assays with high specificity to avoid misleading results. This guide provides an in-depth comparison of common biological assays for indole compounds, focusing on the critical aspect of reproducibility and offering field-proven insights to ensure the integrity of your experimental data.
The Central Role of Indole and the Need for Rigorous Assays
Indole, a product of tryptophan degradation by a wide array of bacterial species, is far more than a simple metabolic byproduct.[2][4] It acts as an intercellular signaling molecule, influencing critical bacterial processes such as biofilm formation, drug resistance, and virulence.[1][2][5] In the host, indole and its metabolites can modulate immune responses and gut health.[1] Given these diverse biological roles, the ability to specifically and reproducibly measure indole concentrations in complex biological samples like bacterial cultures and fecal matter is paramount for advancing our understanding of host-microbe interactions and for the development of novel therapeutics.[4][6]
Comparative Analysis of Indole Quantification Assays
The choice of assay for indole quantification hinges on a balance between specificity, sensitivity, throughput, and the resources available. Here, we compare the workhorse colorimetric assays with more advanced chromatographic methods.
Colorimetric Assays: A Tale of Two Reagents
Colorimetric assays offer a rapid and cost-effective means of quantifying indole. The two most prominent methods are the Kovács assay and the hydroxylamine-based indole assay (HIA).
The Kovács assay has long been the standard for detecting indole-producing bacteria.[4][7] It relies on the reaction of p-dimethylaminobenzaldehyde (DMAB) in an acidic solution with indole to produce a red-colored rosindole dye.[7] While simple and rapid, its utility for quantification in complex biological samples is severely limited by its lack of specificity.[4][8]
Causality Behind the Lack of Specificity: The underlying chemical reaction is not exclusive to the unsubstituted indole ring. DMAB will readily react with a variety of indole-containing compounds, including common biological analogs like 3-methylindole (skatole).[4] This cross-reactivity can lead to a significant overestimation of indole concentrations. For instance, in a mixed bacterial culture, the Kovács assay might detect a total "indole-like" signal that is a composite of true indole and other indole derivatives, masking the true concentration of the specific signaling molecule of interest.
A significant advancement in colorimetric indole detection is the hydroxylamine-based indole assay (HIA). This method leverages the specific reaction of hydroxylamine with unsubstituted indole under basic conditions, followed by acidification to produce a distinct pink-colored product.[4][6]
The Key to Specificity: The HIA's strength lies in its chemical selectivity. Unlike the Kovács reagent, hydroxylamine does not react appreciably with common, naturally occurring indole analogs such as 3-methylindole (skatole), indoxyl sulfate, and indole-3-propionic acid at typical biological concentrations.[4] This makes the HIA a far more reliable tool for specifically quantifying indole in complex matrices like bacterial culture supernatants and fecal extracts.[4][8]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
For the highest degree of specificity and the ability to simultaneously quantify multiple indole derivatives, Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[9] This technique physically separates different compounds in a sample based on their physicochemical properties before detection, typically by UV or fluorescence detectors.
Why HPLC Excels in Specificity: By separating the components of a complex mixture before detection, HPLC can distinguish between indole and its various analogs, providing individual concentration data for each. This level of detail is unattainable with colorimetric methods. However, this precision comes at the cost of increased equipment expense, longer run times, and the need for more highly trained operators.[4]
Data Presentation: A Head-to-Head Comparison
To provide a clear, at-a-glance comparison, the following table summarizes the key performance characteristics of the discussed assays.
| Parameter | Kovács Assay | Hydroxylamine-Based Indole Assay (HIA) | RP-HPLC |
| Specificity | Low (reacts with multiple indole analogs)[4][10] | High (specific for unsubstituted indole)[4][6] | Very High (separates and quantifies individual indole compounds)[9] |
| Sensitivity | Micromolar concentrations[4] | Micromolar concentrations[4] | Sub-micromolar to micromolar concentrations[9] |
| Reproducibility | Good (CV <10%)[4] | Good (CV <10%)[4] | Excellent (with proper validation) |
| Throughput | High (96-well plate compatible) | High (96-well plate compatible) | Low to Medium |
| Cost per Sample | Low | Low | High |
| Equipment Needs | Spectrophotometer | Spectrophotometer | HPLC system with detector |
| Operator Skill | Low | Low | High |
Ensuring Reproducibility: A Self-Validating System
Reproducibility is the cornerstone of trustworthy scientific data.[11][12] For indole assays, several factors can influence the consistency of results between experiments and laboratories.[11]
Key Factors Influencing Reproducibility:
-
Reagent Quality and Preparation: The purity and concentration of reagents are critical. For instance, the Kovács reagent can degrade over time and should be stored appropriately.[7] Always use high-purity solvents and freshly prepared standards.
-
Sample Handling and Storage: Indole compounds can be sensitive to light and temperature. Samples should be processed promptly or stored at -80°C to prevent degradation.[13]
-
Standard Curve Generation: A fresh standard curve should be generated for every experiment. This accounts for any minor variations in reagent preparation or instrument performance.
-
Matrix Effects: The biological matrix (e.g., culture medium, fecal extract) can interfere with the assay. It is crucial to prepare standards in the same matrix as the samples whenever possible to account for these effects.
-
Pipetting Accuracy: In microplate-based assays, small variations in pipetting volumes can lead to significant errors. Calibrated pipettes and careful technique are essential.
-
Incubation Times and Temperatures: Adherence to the specified incubation times and temperatures in the protocol is critical for consistent reaction kinetics.
Experimental Protocols for Indole Quantification
The following are detailed, step-by-step methodologies for the HIA and Kovács assays, designed to maximize reproducibility.
Hydroxylamine-Based Indole Assay (HIA) Protocol
This protocol is adapted from a rapid and specific method for indole detection.[4]
Materials:
-
Indole standard
-
70% Ethanol
-
5.3 M Sodium Hydroxide (NaOH)
-
0.3 M Hydroxylamine Hydrochloride (NH₂OH-HCl)
-
2.7 M Sulfuric Acid (H₂SO₄)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Standard Preparation: Prepare a stock solution of indole in 70% ethanol. From this stock, create a series of standards ranging from 0 to 300 µM in 70% ethanol.
-
Sample Preparation: Prepare unknown samples in a total volume of 100 µl. For bacterial cultures, centrifuge to pellet the cells and use the supernatant. Fecal samples should be homogenized in 70% ethanol and clarified by centrifugation.[13]
-
Assay Reaction: a. To 100 µl of each standard and unknown sample in a 96-well plate, add 25 µl of 5.3 M NaOH. b. Add 50 µl of 0.3 M hydroxylamine hydrochloride. c. Mix thoroughly and incubate for 15 minutes at room temperature.
-
Color Development: a. Add 125 µl of 2.7 M H₂SO₄ to each well. b. Mix thoroughly and incubate for up to 30 minutes at room temperature to allow for color development.
-
Measurement: Measure the absorbance of the resulting pink solution at 530 nm using a spectrophotometer.
-
Quantification: Calculate the indole concentration in the unknown samples by comparing their absorbance values to the standard curve.
Kovács Assay Protocol (Modified for Microplate Format)
This protocol is a modified version of the traditional Kovács assay for use in a 96-well plate format.[4]
Materials:
-
Indole standard
-
70% Ethanol
-
Kovács reagent (p-dimethylaminobenzaldehyde, amyl alcohol, concentrated HCl)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Standard Preparation: Prepare a stock solution of indole in 70% ethanol. From this stock, create a series of standards ranging from 0 to 300 µM in 70% ethanol.
-
Sample Preparation: Prepare unknown samples in a total volume of 100 µl, as described for the HIA.
-
Assay Reaction: a. To 100 µl of each standard and unknown sample in a 96-well plate, add 150 µl of Kovács reagent. b. Mix thoroughly and incubate for up to 30 minutes at room temperature.
-
Measurement: Measure the absorbance of the resulting red-colored product at 530 nm.
-
Quantification: Calculate the "indole-like" concentration in the unknown samples by comparing their absorbance values to the standard curve.
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context of indole signaling, the following diagrams are provided.
Caption: General workflow for colorimetric indole assays.
Caption: Simplified overview of indole biosynthesis and signaling.
Conclusion and Future Perspectives
The reproducible quantification of indole is a critical task in many areas of biological research. While the Kovács assay has historical significance, its lack of specificity makes it unsuitable for accurate quantification in complex biological samples. The hydroxylamine-based indole assay (HIA) offers a superior alternative for routine, high-throughput analysis due to its high specificity for unsubstituted indole. For the most demanding applications requiring the differentiation of multiple indole derivatives, RP-HPLC remains the gold standard, albeit with higher resource requirements.
By understanding the chemical principles behind these assays, implementing rigorous, self-validating protocols, and being mindful of the factors that affect reproducibility, researchers can generate high-quality, reliable data. As our appreciation for the nuanced roles of indole and its derivatives in health and disease continues to grow, the importance of choosing the right analytical tool and using it with precision cannot be overstated.
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Safety Operating Guide
A Guide to the Proper Disposal of 4,5-Difluoro-1H-indole-2-carboxylic acid: A Framework for Laboratory Safety and Compliance
Part 1: Hazard Characterization and Risk Assessment
The first principle of safe disposal is a thorough understanding of the compound's potential hazards. 4,5-Difluoro-1H-indole-2-carboxylic acid belongs to the class of halogenated organic compounds, which are subject to specific environmental regulations due to their potential for persistence and toxicity.[1][2][3] The indole nucleus can also present toxicological concerns, while the carboxylic acid group imparts acidic properties.
Based on data from similar fluorinated and brominated indole carboxylic acids, we can extrapolate a probable hazard profile. This conservative assessment is critical for establishing appropriate handling and disposal protocols.[4][5][6]
| Hazard Classification (Inferred) | GHS Hazard Statement Code | Rationale |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | A common classification for substituted indoles and carboxylic acids.[5][6] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | The acidic nature and aromatic structure suggest irritant properties.[4][5][6] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Typical for acidic and powdered organic compounds.[4][5][6] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the powdered substance can irritate the respiratory tract.[4][5][6] |
This compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in standard laboratory trash.[7]
Part 2: Personal Protective Equipment (PPE) and Immediate Safety
Before handling this compound for any purpose, including disposal, the proper PPE is mandatory to mitigate exposure risks.[8]
-
Eye Protection : Chemical safety goggles or a full-face shield are required to protect against splashes or airborne powder.[9][10]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use and dispose of them as contaminated waste after handling.[9][11]
-
Body Protection : A laboratory coat or chemical-resistant apron is necessary to prevent skin contact.[8]
-
Respiratory Protection : All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.[8]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department in strict accordance with local, state, and federal regulations.[12][13][14]
Step 1: Waste Segregation Isolate waste containing this compound from all other chemical waste streams.[12] Chemical incompatibility can lead to dangerous reactions, making segregation a critical first step.
Step 2: Containerization
-
Primary Container : Collect all waste—including pure compound, contaminated consumables (e.g., weighing papers, pipette tips), and used PPE—in a designated, compatible, and leak-proof container.[7][15] High-density polyethylene (HDPE) containers are a suitable choice.
-
Container Condition : Ensure the container is in good condition, free from cracks or damage, and has a secure, screw-on cap.[15] Never overfill the container; leave at least 10% headspace to allow for expansion.
Step 3: Labeling Proper labeling is a legal requirement and essential for safety. The waste container must be clearly marked with:
-
The words "HAZARDOUS WASTE" .[15]
-
The full chemical name: "this compound" .
-
An accurate list of any other chemical constituents and their approximate percentages.
-
The date accumulation started.
Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the generator, away from general traffic, and segregated from incompatible materials.[15]
Step 5: Arranging for Final Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste.[7] Do not attempt to transport the waste yourself. The final disposal will be handled by a licensed hazardous waste contractor, likely through high-temperature incineration, which is a common and effective method for destroying halogenated organic compounds.[1][12]
Caption: Disposal Workflow for this compound.
Part 4: Critical Chemical Incompatibility Data
To prevent dangerous reactions during storage and consolidation, it is imperative to avoid mixing this compound's waste with incompatible materials.[16][17] The carboxylic acid functionality is the primary driver of its incompatibilities.
| Incompatible Material Class | Reason for Incompatibility | Potential Outcome |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Carbonate) | Acid-base neutralization reaction. | Exothermic reaction, potential for heat and pressure buildup in a sealed container. |
| Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates, Permanganates) | Oxidation of the indole ring. | Vigorous, potentially explosive reaction.[17] |
| Reducing Agents | Potential for reduction of the carboxylic acid or other functional groups. | Unpredictable, potentially hazardous reactions. |
| Reactive Metals (e.g., Sodium, Potassium, Magnesium) | Reaction with the acidic proton. | Generation of flammable hydrogen gas. |
Part 5: Emergency Protocol for Spills
In the event of an accidental spill, a swift and safe response is crucial.[6]
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated by working within a chemical fume hood or increasing air exchange.
-
Don PPE : Before attempting cleanup, don the full PPE detailed in Part 2.
-
Contain and Absorb : For a small, solid spill, gently cover the powder with a compatible absorbent material (e.g., vermiculite, sand) to prevent it from becoming airborne. Avoid dry sweeping.
-
Collect Waste : Carefully scoop the absorbed material and spilled powder into your designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive disposal framework, researchers can ensure that this compound is managed safely and responsibly, upholding the highest standards of laboratory practice and environmental stewardship.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Difluoro-1H-indole-2-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, the safety of the researcher is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 4,5-Difluoro-1H-indole-2-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Compound
While a specific Safety Data Sheet (SDS) for this compound is not broadly available, we can infer its potential hazards from structurally similar compounds like Indole-2-carboxylic acid and other fluorinated indoles.[1][2][3][4] The primary risks associated with this class of compounds, particularly in its solid, powdered form, are:
-
Respiratory Irritation: Fine chemical powders can easily become airborne during handling, such as weighing or transferring, posing an inhalation hazard that can lead to respiratory tract irritation.[5][6]
-
Eye and Skin Irritation: As a carboxylic acid, the compound is expected to be an irritant upon contact with the eyes and skin.[2][7][8] Prolonged contact or exposure to concentrated amounts could potentially cause more severe damage.
-
Toxicity if Swallowed or Absorbed: Indole derivatives can be harmful if ingested and may be toxic if absorbed through the skin.[9][10]
Given these risks, a multi-layered PPE strategy is not just recommended; it is essential. All handling of this compound, especially in its powdered form, should be performed within a certified chemical fume hood to minimize exposure.[7][11]
Core PPE Recommendations: Your First Line of Defense
The following table summarizes the essential PPE required for handling this compound. The rationale behind each selection is critical for understanding and ensuring compliance.
| PPE Component | Specification | Rationale & Causality |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles.[12] A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant risk of splashes.[7][11] | Protects against airborne powder particulates and potential splashes of solutions. Standard safety glasses do not provide an adequate seal and are insufficient.[12][13] A face shield offers a broader barrier of protection for the entire face. |
| Hand Protection | Nitrile rubber gloves.[8] For prolonged contact or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves like neoprene or butyl rubber.[7][13] | Nitrile gloves provide good resistance against acids and a wide range of organic compounds, offering excellent splash protection for routine lab tasks.[7][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[7][12] |
| Body Protection | A fully buttoned, long-sleeved flame-retardant lab coat.[11][12] A chemical-resistant apron worn over the lab coat is recommended when handling larger volumes.[8][13] | Protects skin and personal clothing from powders and splashes.[8] Long sleeves and a fully buttoned front ensure maximum coverage.[11] Closed-toe shoes and long pants are mandatory laboratory attire and form the base layer of protection.[7][14] |
| Respiratory Protection | To be used inside a chemical fume hood. For weighing or transferring powder, a NIOSH-approved N95 or P100 particulate respirator is recommended to prevent inhalation of fine powders.[1][9] | While the fume hood provides the primary engineering control, a respirator offers an additional layer of personal protection against aerosolized fine particles, which are a primary hazard of this compound.[5][6] |
PPE Selection and Usage Workflow
The selection of PPE is not static; it must adapt to the specific task being performed. The following diagram illustrates the logical workflow for choosing the appropriate level of protection.
Caption: PPE selection workflow for handling the target compound.
Operational Protocol: Donning and Doffing PPE
A systematic approach to putting on and removing PPE is crucial to prevent cross-contamination.
I. Donning Sequence (Putting On)
-
Base Layer: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.[14]
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): If handling the solid powder outside of a powder-specific enclosure, perform a seal check on your N95 or P100 respirator.
-
Eye and Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Don nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[11]
II. Doffing Sequence (Taking Off) This sequence is designed to minimize contact with contaminated surfaces.
-
Gloves: Remove gloves using a glove-to-glove, then skin-to-skin technique to avoid touching the outer contaminated surface. Dispose of them in the designated chemical waste container.[15]
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Respirator: Remove your respirator without touching the front.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7][15]
Disposal and Emergency Plans
Contaminated PPE Disposal:
-
Disposable Items: Used gloves, weighing papers, and other contaminated disposable materials must be placed in a clearly labeled, sealed container for hazardous chemical waste.[15] Do not discard them in the regular trash.
-
Reusable Items: Decontaminate goggles, face shields, and any non-disposable equipment according to your institution's standard operating procedures.
Emergency First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[3][16] Seek medical attention.
-
Eye Contact: Flush the eyes immediately with an eyewash station for at least 15 minutes, holding the eyelids open.[3][16][17] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[16][17] Seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[16][18] Seek immediate medical attention.
By integrating these expert protocols and understanding the rationale behind them, you can build a robust safety culture in your laboratory, ensuring that your groundbreaking research is conducted with the highest standards of personal protection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
